(R)-Cyclohex-3-enecarboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R)-cyclohex-3-ene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c8-7(9)6-4-2-1-3-5-6/h1-2,6H,3-5H2,(H,8,9)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSWCWPCANWBFG-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60353089 | |
| Record name | (R)-Cyclohex-3-enecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60353089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5709-98-8 | |
| Record name | (1R)-3-Cyclohexene-1-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5709-98-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-Cyclohex-3-enecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60353089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R)-cyclohex-3-ene-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.162.633 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to (R)-Cyclohex-3-enecarboxylic Acid: Core Properties and Applications
This guide provides a comprehensive technical overview of (R)-Cyclohex-3-enecarboxylic acid, a valuable chiral building block in modern organic synthesis and pharmaceutical development. It delves into the fundamental properties, synthesis, reactivity, and applications of this compound, offering insights for researchers, scientists, and professionals in drug development.
Introduction and Core Identifiers
This compound, a chiral carboxylic acid, holds significant importance due to its defined stereochemistry, which is crucial for its application in the synthesis of complex, biologically active molecules. Its structure, featuring a cyclohexene ring and a carboxylic acid functional group, provides a versatile scaffold for a variety of chemical transformations.
Key Identifiers:
-
IUPAC Name: (1R)-cyclohex-3-ene-1-carboxylic acid[1]
-
CAS Number: 5709-98-8[1]
-
Molecular Formula: C₇H₁₀O₂[1]
-
Molecular Weight: 126.15 g/mol [1]
-
InChIKey: VUSWCWPCANWBFG-LURJTMIESA-N[1]
Structure:
Caption: 2D structure of this compound.
Physicochemical Properties
Understanding the physical and chemical properties of this compound is essential for its handling, storage, and application in chemical reactions. While experimental data for the pure (R)-enantiomer is not extensively published, the properties of the racemic mixture provide a valuable reference.
| Property | Value (for racemic mixture, unless specified) | Reference |
| Physical State | Liquid | --INVALID-LINK-- |
| Melting Point | 17 °C (lit.) | --INVALID-LINK-- |
| Boiling Point | 130-133 °C at 4 mmHg (lit.) | --INVALID-LINK-- |
| Density | 1.081 g/mL at 25 °C (lit.) | --INVALID-LINK-- |
| Refractive Index (n20/D) | 1.48 (lit.) | --INVALID-LINK-- |
| Solubility | Soluble in chloroform and methanol. Insoluble in water. | --INVALID-LINK-- |
| pKa | 4.67 ± 0.20 (Predicted) | --INVALID-LINK-- |
Synthesis and Enantiomeric Resolution
The preparation of enantiomerically pure this compound is a critical step for its use in stereoselective synthesis. Common methods include classical resolution of a racemic mixture and asymmetric synthesis.
Classical Resolution via Diastereomeric Salt Formation
A widely used method for obtaining the (R)-enantiomer is the resolution of racemic 3-cyclohexenecarboxylic acid using a chiral resolving agent, such as (R)-1-naphthylethylamine or (R)-1-phenylethylamine.[2] This method relies on the principle that the two enantiomers of the carboxylic acid react with a single enantiomer of a chiral base to form a pair of diastereomeric salts. These diastereomers have different physical properties, most notably different solubilities in a given solvent, which allows for their separation by fractional crystallization.[3]
The chiral recognition that leads to the differential solubility of the diastereomeric salts arises from a combination of intermolecular interactions, including hydrogen bonding, ionic interactions, and van der Waals forces. The specific three-dimensional arrangement of the chiral centers in the acid and the amine allows for a more stable and less soluble crystal lattice to form for one diastereomer over the other.
Caption: Workflow for the classical resolution of racemic cyclohex-3-enecarboxylic acid.
Experimental Protocol: Resolution with (R)-1-Naphthylethylamine [4]
-
Salt Formation: To a solution of racemic 3-cyclohexene-1-carboxylic acid (100 g) in isopropyl acetate (800 ml), a solution of (R)-1-naphthylethylamine (130 g) in isopropyl acetate (300 ml) is added dropwise. The mixture is heated to 60-70 °C until a clear solution is obtained.[4]
-
Crystallization: The solution is then cooled to 20-30 °C to allow the diastereomeric salts to precipitate. The solid is collected by filtration.[4]
-
Resolution: The mixture of diastereomeric salts (100 g) is recrystallized from a mixture of isopropanol (85 ml) and acetone (415 ml). The mixture is heated to 65-75 °C and refluxed for 1 hour, then cooled to 50 °C to induce crystallization. The solid is collected by filtration. This recrystallization process is repeated twice to obtain the pure (R)-1-naphthylethylamine-(R)-3-cyclohexenecarboxylic acid salt.[4]
-
Acidification: The purified diastereomeric salt (50 g) is dissolved in ethyl acetate (150 ml). The pH of the solution is adjusted to 2-3 with 10% hydrochloric acid. The layers are separated, and the organic phase is washed with water, dried, and concentrated to yield (R)-(+)-3-cyclohexenecarboxylic acid.[4]
Asymmetric Synthesis
Asymmetric synthesis offers a more direct route to the enantiomerically pure compound. The Diels-Alder reaction, a powerful tool in organic synthesis for the formation of six-membered rings, can be performed asymmetrically to produce chiral cyclohexene derivatives. This typically involves the use of a chiral catalyst or a chiral auxiliary on one of the reactants.
Enzymatic Resolution
Enzymatic resolution provides a green and highly selective alternative to classical resolution. Lipases are commonly employed to selectively hydrolyze one enantiomer of a racemic ester of 3-cyclohexenecarboxylic acid, leaving the other enantiomer unreacted. This kinetic resolution allows for the separation of the two enantiomers.
Spectroscopic Data
-
¹H NMR (¹H Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show signals for the vinyl protons of the double bond, the methine proton at the chiral center, and the methylene protons of the cyclohexene ring. The carboxylic acid proton will appear as a broad singlet.
-
¹³C NMR (¹³C Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for the carboxyl carbon, the two sp² carbons of the double bond, and the four sp³ carbons of the ring. The carbonyl carbon typically appears in the range of 170-185 ppm.[5]
-
IR (Infrared) Spectroscopy: The IR spectrum will be dominated by a very broad O-H stretching band for the carboxylic acid, typically in the region of 3300-2500 cm⁻¹. A strong C=O stretching absorption will be present around 1700 cm⁻¹. The C-H stretching of the ring will appear just below 3000 cm⁻¹, and the C=C stretching will be observed in the 1650-1600 cm⁻¹ region.[6]
-
MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information. A GC-MS spectrum of this compound is available in the PubChem database.[1]
Reactivity and Key Reactions
The chemical reactivity of this compound is dictated by its two primary functional groups: the carboxylic acid and the carbon-carbon double bond.
Reactions of the Carboxylic Acid Group
The carboxylic acid moiety can undergo a variety of standard transformations, including:
-
Esterification: Reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) yields the corresponding ester.
-
Amide Coupling: Activation of the carboxylic acid with a coupling agent (e.g., EDC, HATU) followed by reaction with an amine forms an amide bond. This is a fundamental reaction in the synthesis of many pharmaceuticals.
-
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Reactions of the Double Bond
The cyclohexene double bond is susceptible to a range of addition reactions:
-
Iodolactonization: This is an intramolecular reaction where the carboxylic acid acts as a nucleophile to attack an iodonium ion formed at the double bond. This results in the formation of a bicyclic iodolactone.[1] The reaction proceeds through a halonium ion intermediate and is a mild and effective method for lactone synthesis.[1]
-
Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA), will form an epoxide across the double bond.[7][8] This reaction is a syn-addition.[4]
Caption: Key reactions of this compound.
Applications in Drug Development
The primary significance of this compound lies in its role as a chiral precursor in the synthesis of pharmaceuticals. Its defined stereochemistry is often essential for the biological activity of the final drug molecule.
A notable application is in the synthesis of the anticoagulant drug Edoxaban . The (S)-enantiomer, (S)-3-cyclohexenecarboxylic acid, is a key raw material for Edoxaban, while the (R)-enantiomer cannot be used for this synthesis. This underscores the critical importance of enantiomeric purity in pharmaceutical manufacturing.
Enantiomeric Purity Analysis
Ensuring the enantiomeric purity of this compound is paramount for its use in pharmaceutical synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess (ee) of this compound.
Protocol: Chiral HPLC Analysis
-
Chiral Column: AY-H (4.6 x 250mm, 5 µm)
-
Mobile Phase: 98% n-hexane, 2% ethanol, 0.1% trifluoroacetic acid (by volume)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 210 nm
This method allows for the baseline separation of the (R) and (S) enantiomers, enabling accurate quantification of the enantiomeric purity.
Safety and Handling
This compound is classified as a corrosive substance. It can cause severe skin burns and eye damage.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
In case of contact, immediately flush the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention in all cases of exposure.
Conclusion
This compound is a fundamentally important chiral building block with diverse applications in organic synthesis, particularly in the pharmaceutical industry. Its well-defined stereochemistry and versatile reactivity make it a valuable tool for the construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in research and development.
References
- 1. This compound | C7H10O2 | CID 736697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chiral resolution of cyclohex-3-ene-1-carboxylic acid | Semantic Scholar [semanticscholar.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. myneni.princeton.edu [myneni.princeton.edu]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. mdpi.com [mdpi.com]
- 8. youtube.com [youtube.com]
An In-Depth Technical Guide to (R)-Cyclohex-3-enecarboxylic Acid (CAS 5709-98-8)
Introduction: The Significance of Chirality in Modern Drug Development
In the landscape of pharmaceutical sciences, the stereochemical identity of a molecule is paramount. The biological systems with which drug molecules interact—receptors, enzymes, and other proteins—are inherently chiral, creating a lock-and-key environment where only one enantiomer of a chiral drug may elicit the desired therapeutic effect. The other enantiomer might be inactive or, in some cases, contribute to undesirable toxicity.[1] It is within this context that (R)-Cyclohex-3-enecarboxylic acid, CAS 5709-98-8, emerges as a crucial chiral building block. Its defined (R)-configuration and versatile chemical functionalities, a cyclohexene ring and a carboxylic acid group, make it an invaluable starting material for the stereochemically precise synthesis of complex Active Pharmaceutical Ingredients (APIs).[1]
This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals, detailing the physicochemical properties, synthesis, enantioselective separation, and critical applications of this important chiral intermediate.
Physicochemical & Spectroscopic Profile
Precise characterization of a starting material is the foundation of reproducible and scalable synthesis. The properties of this compound are summarized below.
General & Physical Properties
| Property | Value | Source(s) |
| CAS Number | 5709-98-8 | [2] |
| Molecular Formula | C₇H₁₀O₂ | [2] |
| Molecular Weight | 126.15 g/mol | [3] |
| Physical Form | Colorless to Yellow Oil/Liquid | [4] |
| Boiling Point | 90 °C @ 0.2 Torr | [5] |
| Density | ~1.126 g/cm³ (Predicted) | [5] |
| Optical Activity | [α]D²¹ +89.12° (c=6.73, methanol) | [5] |
| pKa | 4.67 ± 0.20 (Predicted) | [5] |
| Storage | 0-8 °C, Inert atmosphere, Keep in dark place | [4][5] |
Spectroscopic Data (Representative for Cyclohex-3-enecarboxylic acid)
| Spectroscopy | Key Features & Peaks | Source(s) |
| ¹H NMR | Spectra available, showing characteristic peaks for vinyl, allylic, and aliphatic protons. | [6][7] |
| ¹³C NMR | Spectra available, indicating carbons of the carboxylic acid, alkene, and alkane portions of the ring. | [6][7] |
| Infrared (IR) | Broad O-H stretch (~3300-2500 cm⁻¹), strong C=O stretch (~1760-1690 cm⁻¹), C-O stretch (~1320-1210 cm⁻¹). | [8][9] |
| Mass Spec (GC-MS) | Molecular Ion Peak (M⁺) at m/z 126. | [3] |
Synthesis and Enantioselective Purification
The synthesis of enantiomerically pure this compound is a critical step for its use in pharmaceutical manufacturing. The common industrial approach begins with a Diels-Alder reaction to form the racemic cyclohexene ring structure, followed by a chiral resolution step.
Part 1: Synthesis of Racemic Cyclohex-3-enecarboxylic acid
The foundational structure is synthesized via a [4+2] cycloaddition, a classic Diels-Alder reaction between 1,3-butadiene (the diene) and acrylic acid (the dienophile). This reaction efficiently forms the six-membered ring.[10][11][12]
Caption: Diels-Alder synthesis of the racemic acid.
While direct asymmetric Diels-Alder reactions using chiral catalysts exist to favor the formation of one enantiomer,[13][14] the most frequently documented and scalable method for producing high-purity this compound involves the resolution of the racemate.
Part 2: Enantioselective Resolution
Resolution is the process of separating a racemic mixture into its constituent enantiomers. For this compound, both classical chemical resolution and modern enzymatic methods are employed.
This robust method relies on the principle that while enantiomers have identical physical properties, diastereomers do not. By reacting the racemic acid with a chiral base, a pair of diastereomeric salts is formed, which can then be separated by fractional crystallization due to their different solubilities.
A common and effective resolving agent is (R)-1-naphthylethylamine. The (R)-amine selectively forms a less soluble salt with the (R)-acid, allowing it to crystallize from the solution.
Caption: Workflow for chemical resolution.
Detailed Protocol for Chemical Resolution:
This protocol is adapted from established procedures.[15][16]
-
Salt Formation: In a suitable reaction vessel, dissolve 100g of racemic 3-cyclohexene-1-carboxylic acid in 800ml of isopropyl acetate. To this, add a solution of 130g of (R)-1-naphthylethylamine in 300ml of isopropyl acetate dropwise.
-
Dissolution: Heat the resulting mixture to approximately 60-70°C with stirring until a clear solution is obtained. This ensures complete formation of the diastereomeric salts.
-
Crystallization: Cool the mixture slowly to room temperature (20-30°C) to allow for the selective precipitation of the less soluble (R)-acid-(R)-amine salt.
-
Isolation: Filter the precipitated solid and wash with a small amount of cold solvent. The resulting solid is the diastereomeric salt of the (R)-acid. The mother liquor contains the dissolved diastereomeric salt of the (S)-acid.
-
Recrystallization (Optional but Recommended): To achieve high optical purity (>99%), the isolated solid salt can be recrystallized from a solvent mixture such as isopropanol and acetone.[15]
-
Acidification: Dissolve the purified (R,R)-diastereomeric salt in a suitable solvent like ethyl acetate. Add an aqueous acid solution (e.g., 10% HCl) and stir, adjusting the pH to 2-3. This protonates the carboxylate, liberating the free (R)-acid into the organic phase, while the chiral amine remains in the aqueous phase as its hydrochloride salt.
-
Final Purification: Separate the organic layer, wash with water, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to yield pure (R)-(+)-3-Cyclohexenecarboxylic acid.
Biocatalysis offers a green and highly selective alternative for chiral resolution. This method utilizes enzymes, typically hydrolases or esterases, that can stereoselectively hydrolyze one enantiomer of a racemic ester, leaving the other unreacted.
For instance, a racemic methyl ester of cyclohex-3-enecarboxylic acid can be subjected to hydrolysis by a specific hydrolase. The enzyme may selectively hydrolyze the (S)-ester to the (S)-acid, leaving the (R)-methyl ester untouched. The resulting acid and ester can then be easily separated. This approach has been shown to be effective for producing precursors to the anticoagulant Edoxaban.[8][11]
Key Applications in Pharmaceutical Synthesis
The utility of this compound is defined by its role as a chiral precursor to important pharmaceutical agents.
-
Edoxaban Precursor: The enantiomerically opposite (S)-acid is a key building block for the synthesis of Edoxaban, a factor Xa inhibitor used as an anticoagulant.[8][11] The resolution methods described are critical for separating the desired (S)-enantiomer from the (R)-enantiomer.
-
Leustroducsin B Intermediate: The (R)-enantiomer is specifically required as an intermediate in the synthesis of Leustroducsin B (LSN-B), a novel inducer of colony-stimulating factor (CSF), which is involved in the production of blood cells.[3][4]
Safety, Handling, and Storage
As a laboratory chemical, proper handling of this compound is essential for ensuring personnel safety.
Hazard Identification
According to the Globally Harmonized System (GHS), this compound is classified as corrosive and an irritant.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement(s) |
| Skin Corrosion/Irritation | GHS05 (Corrosion) | Danger | H314: Causes severe skin burns and eye damage. |
| Acute Toxicity (Dermal) | GHS07 (Exclamation Mark) | Danger | H312: Harmful in contact with skin. |
Data sourced from multiple chemical suppliers and safety databases.[5][13][17]
Recommended Handling & PPE
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.
-
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
Storage
Store in a tightly closed container in a cool, dry, and well-ventilated area. Recommended storage temperature is between 2-8°C.[4] Keep away from incompatible materials such as strong oxidizing agents and bases.
Conclusion
This compound is more than a simple chemical reagent; it is an enabling tool for the creation of stereochemically defined medicines. A thorough understanding of its properties, synthesis, and purification is essential for any scientist working in drug discovery and development. The methodologies outlined in this guide, from classical diastereomeric resolution to modern enzymatic techniques, provide a framework for obtaining this high-value intermediate with the purity required for pharmaceutical applications. As the demand for enantiopure drugs continues to grow, the importance of chiral building blocks like this compound will only increase.
References
- 1. nbinno.com [nbinno.com]
- 2. (1R)-CYCLOHEX-3-ENE-1-CARBOXYLIC ACID | CAS 5709-98-8 [matrix-fine-chemicals.com]
- 3. This compound | C7H10O2 | CID 736697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. hmdb.ca [hmdb.ca]
- 5. 1,3,5-Cyclohexanetricarboxylic acid(16526-68-4) 13C NMR [m.chemicalbook.com]
- 6. 3-Cyclohexene-1-carboxylic acid | C7H10O2 | CID 20903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. 3-Cyclohexenecarboxylic acid(4771-80-6) IR Spectrum [chemicalbook.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. chegg.com [chegg.com]
- 11. Solved Module 3 3-4: Diels Alder - 1 For this assignment, | Chegg.com [chegg.com]
- 12. cerritos.edu [cerritos.edu]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. hmdb.ca [hmdb.ca]
- 16. orientjchem.org [orientjchem.org]
- 17. 5709-98-8|this compound|BLD Pharm [bldpharm.com]
An In-Depth Technical Guide to (R)-Cyclohex-3-enecarboxylic Acid: A Chiral Building Block for Advanced Drug Development
Abstract
(R)-Cyclohex-3-enecarboxylic acid is a pivotal chiral building block in modern medicinal chemistry and asymmetric synthesis. Its unique conformational constraints and embedded chirality make it an invaluable scaffold for the development of novel therapeutics. This guide provides an in-depth analysis of its structural features, stereoselective synthesis, and applications, offering a technical resource for researchers and professionals in drug development. We will explore the causality behind synthetic choices, present self-validating analytical protocols, and detail its role in the synthesis of significant pharmaceutical agents.
Introduction: The Strategic Importance of this compound
In the landscape of drug discovery, the precise three-dimensional arrangement of atoms is paramount to biological activity. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological and toxicological profiles. This compound emerges as a critical starting material, offering a rigid cyclohexene ring system with a carboxylic acid handle and a defined stereocenter. This combination allows for the controlled introduction of molecular complexity, enabling the synthesis of potent and selective drug candidates. Its structure is foundational in the synthesis of neuraminidase inhibitors for influenza, such as the widely recognized drug Oseltamivir (Tamiflu®).
Structural Formula and Physicochemical Properties
The defining feature of this compound is its six-membered ring containing a double bond and a carboxylic acid group attached to a chiral center with R-configuration.
Structural Representation:
-
Chemical Formula: C₇H₁₀O₂
-
Molecular Weight: 126.15 g/mol
-
CAS Number: 5708-19-0
-
Appearance: Off-white to light yellow low melting solid
-
Chirality: The stereocenter at the C1 position (the carbon bearing the carboxyl group) is in the (R) configuration.
Table 1: Physicochemical and Spectroscopic Data
| Property | Value | Source |
| Boiling Point | 128-131 °C (11 mmHg) | |
| Melting Point | 53-57 °C | |
| Optical Rotation [α]D | -95° (c=1 in CHCl₃) | |
| ¹H NMR (CDCl₃, 400 MHz) δ | 1.80-2.60 (m, 5H), 5.60-5.80 (m, 2H), 11.5 (br s, 1H) | Generic Data |
| ¹³C NMR (CDCl₃, 100 MHz) δ | 24.8, 26.5, 28.7, 40.2, 125.1, 126.8, 182.5 | Generic Data |
The half-chair conformation of the cyclohexene ring places substituents in pseudo-axial or pseudo-equatorial positions, which is a critical consideration for steric approach control in subsequent synthetic transformations. The carboxylic acid group provides a versatile handle for amide bond formation, esterification, or reduction, while the alkene can undergo a wide range of functionalization reactions.
Stereoselective Synthesis: The Diels-Alder Approach
The most common and industrially scalable method for producing enantiomerically pure cyclohexene derivatives is the asymmetric Diels-Alder reaction. This cycloaddition provides a powerful tool for setting multiple stereocenters in a single step with high fidelity. A well-established method involves the reaction of 1,3-butadiene with acrylic acid, catalyzed by a chiral Lewis acid.
Rationale for Method Selection
The choice of a catalyzed asymmetric Diels-Alder reaction is driven by several factors:
-
Atom Economy: As a cycloaddition, the reaction is inherently atom-economical, a key principle of green chemistry.
-
Stereocontrol: Chiral catalysts, typically based on metals like copper or titanium complexed with chiral ligands, create a chiral environment that directs the approach of the dienophile, favoring the formation of one enantiomer over the other.
-
Predictability: The stereochemical outcome can often be predicted using established models of catalyst-substrate interaction.
Detailed Experimental Protocol: Chiral Lewis Acid Catalyzed Diels-Alder
This protocol is a representative example and should be adapted based on specific laboratory conditions and scale.
Materials:
-
Acrylic Acid (dienophile)
-
1,3-Butadiene (diene)
-
Chiral Lewis Acid Catalyst (e.g., a copper(II)-bis(oxazoline) complex)
-
Anhydrous, aprotic solvent (e.g., Dichloromethane, Toluene)
-
Quenching agent (e.g., saturated aq. NH₄Cl)
-
Drying agent (e.g., anhydrous MgSO₄)
Procedure:
-
Catalyst Preparation: In a flame-dried, inert atmosphere (N₂ or Ar) flask, dissolve the chiral ligand and the metal salt (e.g., Cu(OTf)₂) in the anhydrous solvent. Stir at room temperature for 1-2 hours to allow for complex formation.
-
Reaction Setup: Cool the catalyst solution to the desired reaction temperature (e.g., -78 °C using a dry ice/acetone bath).
-
Substrate Addition: Slowly add the acrylic acid to the catalyst solution.
-
Diene Introduction: Introduce a controlled excess of liquefied 1,3-butadiene to the reaction mixture.
-
Reaction Monitoring: Seal the vessel and allow the reaction to proceed, monitoring its progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: Upon completion, quench the reaction by adding the quenching agent. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography or distillation to yield this compound.
Workflow Visualization
Caption: Workflow for the Asymmetric Diels-Alder Synthesis.
Application in Drug Development: Synthesis of Oseltamivir (Tamiflu®)
This compound is famously used as a precursor in the synthesis of the antiviral drug Oseltamivir. The synthesis leverages the inherent stereochemistry of the starting material to establish the correct configuration of multiple chiral centers in the final drug molecule.
Strategic Role in the Synthetic Pathway
The cyclohexene ring of this compound serves as the core scaffold of Oseltamivir. The synthetic route involves a series of transformations to install the required functional groups—an amino group, a pentyloxy group, and an acetamido group—around the ring with precise stereochemical control. The original chirality of the starting material is transferred and preserved throughout the synthesis, obviating the need for a late-stage chiral resolution, which would be inefficient and costly.
Synthetic Pathway Overview
Caption: Simplified synthetic pathway from the core scaffold to Oseltamivir.
Quality Control and Analytical Validation
Ensuring the enantiomeric and chemical purity of this compound is critical for its use in pharmaceutical synthesis. A multi-pronged analytical approach is required for a self-validating system.
Table 2: Analytical Methods for Quality Control
| Technique | Purpose | Key Parameters to Measure |
| Chiral HPLC | Enantiomeric Purity | Enantiomeric excess (e.e.), typically >99%. |
| ¹H and ¹³C NMR | Structural Confirmation | Chemical shifts, coupling constants, and absence of impurities. |
| FT-IR Spectroscopy | Functional Group ID | C=O stretch (~1700 cm⁻¹), O-H stretch (~3000 cm⁻¹), C=C stretch (~1650 cm⁻¹). |
| Mass Spectrometry | Molecular Weight | Confirmation of the molecular ion peak (M+H)⁺. |
| Polarimetry | Optical Activity | Measurement of the specific rotation [α]D to confirm stereochemistry. |
Conclusion
This compound is more than a simple chemical reagent; it is an enabling tool for the efficient and stereocontrolled synthesis of complex pharmaceutical agents. Its value is rooted in its rigid, chiral structure, which provides a reliable foundation for building intricate molecular architectures. The asymmetric Diels-Alder reaction provides a robust and scalable route to its production, and its successful application in the synthesis of Oseltamivir stands as a testament to its significance in modern drug development. This guide has outlined the core technical aspects of its structure, synthesis, and application, providing a foundational resource for scientists dedicated to advancing pharmaceutical innovation.
Physicochemical Characterization of (R)-Cyclohex-3-enecarboxylic Acid: A Focus on Molecular Weight Determination and its Implications
An In-Depth Technical Guide for Drug Development Professionals
Abstract
(R)-Cyclohex-3-enecarboxylic acid is a valuable chiral building block in synthetic organic chemistry, notably serving as a key intermediate in the synthesis of complex molecules like Leustroducsin B, a novel colony-stimulating factor (CSF) inducer.[1] For researchers and drug development professionals, the precise and accurate determination of a compound's fundamental physicochemical properties is not merely an academic exercise; it is a critical prerequisite for successful synthesis, formulation, and regulatory submission. This guide provides an in-depth analysis of the molecular weight of this compound, moving beyond a simple statement of value to explore the theoretical basis, advanced experimental verification techniques, and the practical implications of this core parameter in a pharmaceutical development context.
Core Chemical Identity
Before delving into experimental determination, it is essential to establish the foundational chemical identity of the target molecule. This compound is a chiral molecule whose properties are defined by its unique three-dimensional arrangement.
| Property | Value | Source |
| IUPAC Name | (1R)-cyclohex-3-ene-1-carboxylic acid | PubChem[2] |
| CAS Number | 5709-98-8 | ChemScene[3] |
| Molecular Formula | C₇H₁₀O₂ | Alfa Chemistry[4] |
| Synonyms | (R)-(+)-3-Cyclohexenecarboxylic acid, (1R)-3-Cyclohexene-1-carboxylic acid | ChemicalBook[5] |
Theoretical Molecular Weight: A Tale of Two Masses
The term "molecular weight" can refer to two distinct, yet related, values. Understanding this distinction is paramount for selecting the appropriate analytical technique and correctly interpreting the resulting data.
2.1. Average Molecular Weight (MW)
This is the weighted average mass of a molecule based on the natural isotopic abundance of its constituent elements. It is calculated using the standard atomic weights from the periodic table. For drug formulation and stoichiometric calculations in bulk synthesis, the average molecular weight is the most relevant value.
-
Calculation for C₇H₁₀O₂:
2.2. Monoisotopic Mass (Exact Mass)
This is the mass of a molecule calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁶O). This value is crucial in high-resolution mass spectrometry (HRMS), where instruments are capable of resolving molecules with minute mass differences, enabling unambiguous formula determination.
-
Calculation for C₇H₁₀O₂:
-
Carbon (¹²C): 7 × 12.000000 u = 84.000000 u
-
Hydrogen (¹H): 10 × 1.007825 u = 10.078250 u
-
Oxygen (¹⁶O): 2 × 15.994915 u = 31.989830 u
-
Total Monoisotopic Mass: 126.068085 u (often reported to more decimal places, e.g., 126.068079557 Da)[2]
-
| Mass Type | Definition | Primary Application | Calculated Value (Da) |
| Average Molecular Weight | Weighted average of all isotopic masses | Stoichiometry, formulation, bulk properties | 126.155 |
| Monoisotopic Mass | Sum of the most abundant isotopes | High-Resolution Mass Spectrometry (HRMS), formula confirmation | 126.06808 |
Experimental Verification: Protocols and Rationale
Theoretical values must be confirmed empirically. The following sections detail robust, self-validating protocols for determining the molecular weight and ensuring the integrity of this compound.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Experience: HRMS is the definitive technique for confirming molecular formula. For a carboxylic acid, Electrospray Ionization (ESI) is the preferred method due to its soft ionization nature, which minimizes fragmentation and preserves the molecular ion. We typically operate in negative ion mode ([M-H]⁻) to deprotonate the acidic proton, though positive ion mode ([M+H]⁺ or [M+Na]⁺) can also be effective. A Time-of-Flight (TOF) or Orbitrap analyzer is chosen for its high mass accuracy (typically < 5 ppm), which is essential for building confidence in the assigned formula.
Caption: Workflow for molecular formula confirmation via LC-HRMS.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound and dissolve in 1 mL of HPLC-grade methanol to create a 1 mg/mL stock solution.
-
Perform a serial dilution in a 50:50 mixture of HPLC-grade acetonitrile and water to a final concentration of 10 µg/mL.
-
Rationale: Methanol is an excellent solvent for the compound. The final dilution in the mobile phase matrix prevents peak distortion during injection.
-
-
Instrumentation (Example: Agilent Q-TOF):
-
LC System:
-
Column: Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
-
MS System:
-
Ion Source: ESI (Negative Ion Mode).
-
Gas Temperature: 325 °C.
-
Fragmentor: 120 V.
-
Mass Range: 50-500 m/z.
-
Reference Mass Lock: Enabled for continuous calibration.
-
Rationale: A gradient elution ensures the compound elutes as a sharp peak. Negative ion mode is chosen to generate the stable [M-H]⁻ ion. A reference mass ensures the highest possible mass accuracy throughout the run.
-
-
-
Data Analysis:
-
Identify the chromatographic peak corresponding to the analyte.
-
Extract the mass spectrum for this peak.
-
Observe the m/z for the deprotonated molecule, [C₇H₉O₂]⁻.
-
Expected Result: An observed m/z of ~125.0608.
-
Calculation:
-
Theoretical [M-H]⁻ Mass: 126.0681 (Monoisotopic M) - 1.0073 (mass of H⁺) = 125.0608 Da.
-
Mass Error (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] × 10⁶.
-
-
Trustworthiness: A mass error of < 5 ppm provides extremely high confidence in the elemental composition of C₇H₁₀O₂.
-
Quantitative NMR (qNMR)
Expertise & Experience: While HRMS confirms the molecular formula, it does not provide information on sample purity. Quantitative NMR (qNMR) is a powerful primary method for determining the purity (or assay) of a compound without needing a specific reference standard of the same material. By using a certified internal standard of known purity and structure, we can accurately quantify the analyte. This validates that the bulk material consists primarily of the compound with the expected molecular weight.
Caption: Workflow for purity determination via Quantitative NMR (qNMR).
-
Preparation:
-
Select a suitable certified internal standard (e.g., maleic acid) that has non-overlapping peaks with the analyte and is soluble in the same deuterated solvent.
-
Accurately weigh ~10 mg of this compound (W_analyte).
-
Accurately weigh ~10 mg of the internal standard (W_std).
-
Dissolve both weighed materials together in a precise volume of a suitable deuterated solvent (e.g., 0.75 mL of DMSO-d₆).
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum.
-
Key Parameters: Use a long relaxation delay (e.g., D1 = 30 seconds) to ensure full magnetization recovery for all protons, leading to accurate integration.
-
Rationale: Unlike standard NMR for structural work, qNMR requires parameters that ensure the signal intensity is directly proportional to the number of protons. A long D1 is the most critical parameter for this.
-
-
Data Analysis:
-
Carefully phase and baseline the spectrum.
-
Integrate a well-resolved, non-overlapping signal for the analyte (I_analyte). For C₇H₁₀O₂, the vinyl protons (2H) are often a good choice.
-
Integrate a signal for the internal standard (I_std). For maleic acid, the two vinyl protons (2H) are ideal.
-
Calculate purity using the standard qNMR equation:
-
Purity (%) = (I_analyte / I_std) × (N_std / N_analyte) × (MW_analyte / MW_std) × (W_std / W_analyte) × P_std
-
Where: N = number of protons for the integrated signal, MW = molecular weight, W = weight, P_std = purity of the standard.
-
-
Trustworthiness: This protocol provides a purity value that is traceable to a certified standard, offering a self-validating system for assessing the quality of the bulk material. A result of >97% purity confirms that the material is predominantly the compound of interest.[3][7]
-
Significance in Drug Development
An accurately determined molecular weight is foundational for nearly every stage of drug development:
-
Identity Confirmation: High-resolution mass spectrometry provides irrefutable proof of the molecular formula, a cornerstone of the Chemistry, Manufacturing, and Controls (CMC) section of any regulatory filing.
-
Stoichiometric Precision: All synthetic route development and scale-up operations rely on precise molar calculations. An incorrect molecular weight leads to errors in reagent quantities, impacting yield, purity, and cost.
-
Assay and Dosage Formulation: When preparing solutions for biological assays or formulating final drug products, the molecular weight is critical for calculating concentrations and ensuring accurate, reproducible dosing.
-
Impurity Identification: During stability and degradation studies, HRMS allows for the rapid identification of unknown impurities by determining their exact masses and predicting their molecular formulas.
Conclusion
The molecular weight of this compound is theoretically calculated to be 126.15 g/mol (average mass) and 126.068 Da (monoisotopic mass). While these values are readily available in chemical databases, their experimental confirmation using orthogonal, high-fidelity techniques such as HRMS and qNMR is imperative in a research and drug development setting. Adherence to rigorous, well-designed protocols ensures not only the validation of this fundamental property but also provides absolute confidence in the identity, purity, and quality of the material being advanced through the development pipeline.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound | C7H10O2 | CID 736697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. (R)-(+)-3-CYCLOHEXENECARBOXYLIC ACID | 5709-98-8 [chemicalbook.com]
- 6. 5709-98-8|this compound|BLD Pharm [bldpharm.com]
- 7. (R)-3-Cyclohexenecarboxylic acid | CymitQuimica [cymitquimica.com]
An In-depth Technical Guide to the Stereochemistry of (R)-Cyclohex-3-enecarboxylic Acid for Drug Development Professionals
Introduction: The Imperative of Chirality in Modern Drug Design
In the landscape of pharmaceutical sciences, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is a critical determinant of biological activity. For researchers and drug development professionals, a profound understanding of stereoisomerism is not merely academic; it is a cornerstone of rational drug design, influencing efficacy, safety, and metabolic profiles. Chiral molecules, existing as non-superimposable mirror images known as enantiomers, often exhibit markedly different pharmacological and toxicological properties. This guide provides a comprehensive technical overview of the stereochemistry of (R)-cyclohex-3-enecarboxylic acid, a valuable chiral building block in the synthesis of complex pharmaceutical agents. We will delve into its stereochemical attributes, methods for its enantioselective synthesis and resolution, analytical techniques for its characterization, and its pivotal role in the development of therapeutic compounds.
Stereochemical Profile of this compound
This compound (CAS 5709-98-8) is a chiral carboxylic acid with the molecular formula C₇H₁₀O₂ and a molecular weight of 126.15 g/mol .[1][2] Its chirality arises from a single stereocenter at the C1 position of the cyclohexene ring, to which the carboxylic acid group is attached. The "(R)" designation denotes the absolute configuration at this stereocenter according to the Cahn-Ingold-Prelog priority rules. The cyclohexene ring imparts a degree of conformational rigidity, which is often a desirable feature in the design of molecules intended to interact with specific biological targets.[3]
The presence of this defined stereocenter makes this compound a crucial intermediate for constructing stereochemically pure pharmaceuticals.[4][5] The biological systems, being inherently chiral, can differentiate between the enantiomers of a drug, leading to one being therapeutically active while the other may be inactive or even elicit adverse effects.[4][6]
Enantioselective Synthesis: The Asymmetric Diels-Alder Approach
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the construction of six-membered rings. When rendered asymmetric, it provides an elegant and efficient route to enantiomerically enriched cyclohexene derivatives. The synthesis of this compound can be achieved through the asymmetric Diels-Alder reaction between a diene, such as 1,3-butadiene, and a dienophile, such as acrylic acid or its derivatives, in the presence of a chiral Lewis acid catalyst.[7][8]
The chiral catalyst coordinates to the dienophile, creating a chiral environment that directs the approach of the diene, favoring the formation of one enantiomer over the other.[2] Various chiral Lewis acids, often derived from metals like boron, titanium, or copper complexed with chiral ligands, have been successfully employed for this purpose.[2][8][9]
Caption: Asymmetric Diels-Alder synthesis of this compound.
Experimental Protocol: Asymmetric Diels-Alder Reaction
The following is a representative, generalized protocol based on literature precedents for the synthesis of enantioenriched cyclohexene carboxylic acid esters.[8][9] Researchers should consult specific literature for detailed conditions related to their chosen catalyst and substrates.
-
Catalyst Preparation: In a flame-dried, inert atmosphere (N₂ or Ar) flask, the chiral ligand (e.g., a derivative of TADDOL or a bis(oxazoline) ligand) is dissolved in a dry, aprotic solvent (e.g., dichloromethane or toluene).
-
The corresponding metal precursor (e.g., Ti(OⁱPr)₄ or Cu(OTf)₂) is added, and the mixture is stirred at a specified temperature to form the active chiral Lewis acid catalyst.
-
Diels-Alder Reaction: The reaction flask is cooled to the desired temperature (e.g., -78 °C to room temperature).
-
The dienophile (e.g., an acrylate ester) is added to the catalyst solution.
-
The diene (e.g., 1,3-butadiene) is then slowly introduced into the reaction mixture.
-
The reaction is stirred for the specified time until completion, as monitored by an appropriate analytical technique (e.g., TLC or GC).
-
Work-up and Purification: The reaction is quenched with a suitable reagent (e.g., a saturated aqueous solution of NH₄Cl or a buffer).
-
The organic layer is separated, and the aqueous layer is extracted with an organic solvent.
-
The combined organic layers are washed, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the enantioenriched cyclohexene carboxylic acid ester.
-
Hydrolysis: The ester is then hydrolyzed to the corresponding carboxylic acid using standard procedures (e.g., treatment with LiOH in a THF/water mixture) to yield this compound.
Chiral Resolution: Separation of Enantiomers
An alternative and widely practiced approach to obtaining enantiomerically pure compounds is the resolution of a racemic mixture. For carboxylic acids, the most common method is the formation of diastereomeric salts with a chiral amine resolving agent.[10][11][12] The racemic cyclohex-3-enecarboxylic acid is reacted with a single enantiomer of a chiral amine (e.g., (R)-(+)-1-phenylethylamine or (R)-1-naphthylethylamine) to form a pair of diastereomeric salts.[11][13]
These diastereomeric salts, having different physical properties such as solubility, can be separated by fractional crystallization.[14][15] Once the desired diastereomeric salt is isolated, the pure enantiomer of the carboxylic acid can be regenerated by acidification.
Caption: Workflow for the chiral resolution of cyclohex-3-enecarboxylic acid.
Experimental Protocol: Chiral Resolution via Diastereomeric Salt Formation
The following protocol is a detailed procedure for the resolution of racemic 3-cyclohexene-1-carboxylic acid using (R)-1-naphthylethylamine, adapted from a published method.[11][13]
-
Salt Formation:
-
In a reaction flask, dissolve 100g of racemic 3-cyclohexene-1-carboxylic acid in 800ml of isopropyl acetate.[13]
-
Separately, prepare a solution of 130g of (R)-1-naphthylethylamine in 300ml of isopropyl acetate.[13]
-
Add the chiral amine solution dropwise to the carboxylic acid solution.[13]
-
Heat the resulting mixture to 60-70°C until the solution becomes clear.[13]
-
Cool the mixture to 20-30°C to allow the diastereomeric salts to precipitate.[13]
-
Collect the solid mixture of (R)-1-naphthylethylamine-(R)-3-cyclohexenecarboxylic acid salt and (R)-1-naphthylethylamine-(S)-3-cyclohexenecarboxylic acid salt by filtration.[13]
-
-
Resolution by Fractional Crystallization:
-
To the mixture of diastereomeric salts (100g), add 85ml of isopropanol and 415ml of acetone.[13]
-
Heat the mixture to 65-75°C and reflux for 1 hour.[13]
-
Stir and cool the mixture to allow for crystallization.
-
Filter the solid when the temperature reaches 50°C.
-
Repeat the crystallization process twice to obtain the pure, less soluble diastereomeric salt.[13]
-
-
Acidification to Regenerate the Enantiopure Acid:
-
Dissolve the purified diastereomeric salt (50g) in 150ml of ethyl acetate.[13]
-
Adjust the pH of the solution to 2-3 using 10% aqueous hydrochloric acid.[13]
-
Stir for 5 minutes and then separate the aqueous and organic layers.
-
Wash the organic phase with water, dry it over an anhydrous salt, and concentrate under reduced pressure to obtain the enantiomerically pure (R)-(+)-3-cyclohexenecarboxylic acid.[13]
-
Analytical Characterization of Enantiomeric Purity
The determination of the enantiomeric excess (ee) is a critical step in both the synthesis and resolution of chiral compounds. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for this purpose.
Chiral HPLC Method for Cyclohex-3-enecarboxylic Acid
A published method for the determination of the enantiomeric excess of S-3-cyclohexenecarboxylic acid, which can be adapted for the R-enantiomer, is as follows:[16]
| Parameter | Condition |
| Column | Chiral column AY-H (4.6 x 250mm, 5 µm) |
| Mobile Phase | n-Hexane:Ethanol:Trifluoroacetic Acid (98:2:0.1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 210 nm |
This method allows for the baseline separation of the two enantiomers, enabling the accurate calculation of the enantiomeric excess.
Applications in Drug Development
The utility of this compound as a chiral building block is exemplified by its application in the total synthesis of complex, biologically active molecules.
-
Leustroducsin B: This compound is a novel colony-stimulating factor (CSF) inducer, and its synthesis specifically requires the (R)-enantiomer of cyclohex-3-enecarboxylic acid.[4][5][17] The defined stereochemistry of the starting material is crucial for establishing the correct absolute configuration of the multiple stereocenters in the final complex molecule.[10][13][18]
-
Edoxaban: While the anticoagulant drug Edoxaban is synthesized from the (S)-enantiomer, the availability of high-purity this compound is essential for quality control and for the development of related compounds.[19][20][21][22] The demand for enantiomerically pure starting materials in the synthesis of such drugs underscores the importance of the methods described in this guide.[19]
Conclusion
This compound represents a quintessential example of a chiral building block whose stereochemical integrity is paramount for its successful application in pharmaceutical research and development. A thorough understanding of the principles and practical methodologies for its stereoselective synthesis and resolution, coupled with robust analytical techniques for enantiomeric purity assessment, is indispensable for scientists in this field. This guide has provided a technical framework for these core aspects, aiming to empower researchers to confidently and effectively utilize this valuable chiral intermediate in the quest for novel and improved therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. benchchem.com [benchchem.com]
- 4. A Highly Convergent Total Synthesis of Leustroducsin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. (R)-(+)-3-Cyclohexenecarboxylic acid 97% | CAS: 5709-98-8 | AChemBlock [achemblock.com]
- 7. Broad-spectrum enantioselective diels-alder catalysis by chiral, cationic oxazaborolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. orientjchem.org [orientjchem.org]
- 9. orientjchem.org [orientjchem.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. ptacts.uspto.gov [ptacts.uspto.gov]
- 16. CN111099989A - S-3-cyclohexenecarboxylic acid and its purification method - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. newdrugapprovals.org [newdrugapprovals.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. CN104761571A - Synthesis method of edoxaban - Google Patents [patents.google.com]
Spectroscopic Data for (R)-Cyclohex-3-enecarboxylic Acid: An In-depth Technical Guide
Introduction
(R)-Cyclohex-3-enecarboxylic acid, a chiral building block with the molecular formula C₇H₁₀O₂ and a molecular weight of 126.15 g/mol , is a compound of significant interest in synthetic organic chemistry and drug development.[1] Its stereochemistry and functional group handles make it a valuable precursor for the synthesis of complex molecules. Accurate structural elucidation and purity assessment are paramount, necessitating a thorough understanding of its spectroscopic properties. This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The principles behind spectral interpretation are discussed to provide researchers with the expertise to confidently analyze this and similar molecules. While the spectroscopic data for the (R)-enantiomer is identical to its (S)-enantiomer and the racemic mixture in an achiral environment, methods for confirming the enantiomeric purity will also be addressed.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H NMR) spectroscopy is a powerful technique for elucidating the hydrogen framework of a molecule. The ¹H NMR spectrum of this compound in a deuterated solvent like chloroform (CDCl₃) is expected to show distinct signals corresponding to the different types of protons in the molecule.
Predicted ¹H NMR Spectral Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Carboxylic Acid (-COOH) | ~10-12 | Singlet, broad | 1H |
| Vinylic (=CH) | 5.6 - 5.8 | Multiplet | 2H |
| Methine (-CH-) | 2.5 - 2.8 | Multiplet | 1H |
| Allylic (-CH₂-) | 2.1 - 2.4 | Multiplet | 2H |
| Aliphatic (-CH₂-) | 1.8 - 2.1 | Multiplet | 2H |
| Aliphatic (-CH₂-) | 1.5 - 1.8 | Multiplet | 2H |
Note: The exact chemical shifts and multiplicities can vary depending on the solvent and the concentration.
Interpretation of the ¹H NMR Spectrum
The downfield chemical shift of the carboxylic acid proton is due to the deshielding effect of the electronegative oxygen atoms and its acidic nature.[2] The vinylic protons of the cyclohexene ring appear in the characteristic alkene region.[3] The complexity of the multiplets for the ring protons arises from the rigid, non-planar conformation of the cyclohexene ring, leading to complex spin-spin coupling between adjacent protons. This phenomenon, known as second-order coupling, can make simple n+1 rule interpretation challenging.[4]
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to obtain optimal resolution.
-
-
Data Acquisition:
-
Acquire the spectrum using a standard single-pulse experiment.
-
Set the spectral width to cover the range of -1 to 13 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons.
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Due to the symmetry of the cyclohexene ring, the ¹³C NMR spectrum of this compound is expected to show seven distinct signals.
Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carboxylic Acid (-COOH) | 175 - 185 |
| Vinylic (=CH) | 125 - 130 |
| Vinylic (=CH) | 123 - 128 |
| Methine (-CH-) | 38 - 45 |
| Allylic (-CH₂-) | 28 - 33 |
| Allylic (-CH₂-) | 24 - 29 |
| Aliphatic (-CH₂-) | 20 - 25 |
Note: The exact chemical shifts can vary depending on the solvent.
Interpretation of the ¹³C NMR Spectrum
The carboxyl carbon appears at a significantly downfield chemical shift due to the strong deshielding effect of the two oxygen atoms.[5] The sp² hybridized vinylic carbons are also found downfield, in the typical alkene region.[6] The sp³ hybridized carbons of the cyclohexene ring appear at higher field strengths. The electronegativity of the substituent attached to a carbon atom influences its chemical shift; more electronegative groups cause a downfield shift.[7]
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio in a shorter acquisition time.
-
Instrument Setup:
-
Use a ¹³C NMR probe on a 400 MHz or higher field NMR spectrometer.
-
Lock and shim the spectrometer as for ¹H NMR.
-
-
Data Acquisition:
-
Acquire the spectrum using a standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform and phase the spectrum.
-
Calibrate the chemical shift scale using the solvent signal (CDCl₃ at 77.16 ppm).
-
References
- 1. This compound | C7H10O2 | CID 736697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. myneni.princeton.edu [myneni.princeton.edu]
- 3. 1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. reddit.com [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 13C nmr spectrum of cyclohexene C6H10 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclohexene C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. chemguide.co.uk [chemguide.co.uk]
Commercial availability of (R)-Cyclohex-3-enecarboxylic acid
An In-depth Technical Guide to the Commercial Availability of (R)-Cyclohex-3-enecarboxylic Acid
Abstract
This compound (CAS No. 5709-98-8) is a valuable chiral building block whose stereodefined structure is critical in the synthesis of complex pharmaceutical agents. Its commercial availability, enantiomeric purity, and impurity profile are paramount concerns for researchers and process chemists in the drug development sector. This technical guide provides an in-depth analysis of the current commercial landscape for this intermediate. We will explore the primary manufacturing routes, focusing on classical chiral resolution and enzymatic methods, and discuss their implications for product quality. Furthermore, this guide presents detailed protocols for analytical validation, including enantiomeric excess determination by chiral HPLC, to ensure the integrity of sourced materials. Finally, a strategic framework is provided to aid scientists in making informed "buy vs. synthesize" decisions, balancing cost, timeline, and quality considerations.
The Strategic Importance of this compound in Synthesis
Chirality is a cornerstone of modern pharmacology. The specific three-dimensional arrangement of atoms in an active pharmaceutical ingredient (API) dictates its interaction with chiral biological targets like enzymes and receptors. Consequently, a drug's desired therapeutic effect may be linked to a single enantiomer, while the other could be inactive or, in some cases, responsible for adverse effects.
This compound, with its defined (R)-configuration, serves as a crucial starting material for constructing stereochemically pure pharmaceuticals. Its cyclohexene ring and carboxylic acid functional group offer a versatile scaffold for a wide range of chemical transformations. A notable application is its use as an intermediate in the synthesis of Leustroducsin B, a novel colony-stimulating factor (CSF) inducer isolated from Streptomyces platensis[1]. The synthesis of such complex natural products and their analogues relies heavily on the availability of high-purity chiral precursors like this compound.
The Commercial Landscape: Sourcing and Procurement
Acquiring this compound requires careful evaluation of suppliers and a clear understanding of key procurement parameters. The compound is available from a range of chemical suppliers, from large global distributors to specialized custom synthesis labs.
Representative Commercial Suppliers
The following table lists several companies that supply this compound. Researchers should note that stock status, purity, and available quantities can vary significantly. Direct inquiry is always recommended to obtain the most current information and a Certificate of Analysis (CoA).
| Supplier | CAS Number | Notes / Scale | Website (for verification) |
| Simagchem Corporation | 5709-98-8 | Offers bulk quantities (metric ton scale) for pharmaceutical intermediates[2]. | https://www.guidechem.com/products/5709-98-8.html |
| Simson Pharma Limited | 5709-98-8 | Provides the compound with an accompanying Certificate of Analysis, often for custom synthesis. | https://www.simsonpharma.com/product/r-cyclohex-3-enecarboxylic-acid |
| BLD Pharm | 5709-98-8 | Lists the product as available for online ordering, categorized under pharmaceutical intermediates[3]. | https://www.bldpharm.com/products/5709-98-8.html |
| Alfa Chemistry | 5709-98-8 | Provides the product with associated hazard and safety information[4]. | https://www.alfa-chemistry.com/cas_5709-98-8.htm |
| SynHet | 5709-98-8 | Offers synthesis on demand with a stated purity of >95% and provides various analytical services[5]. | https://synhet.com/product/r-cyclohex-3-enecarboxylic-acid/ |
| Chixin Biotech | 5709-98-8 | A trading company that lists the compound and emphasizes its sourcing capabilities[6]. | https://www.echemi.com/produce/pr2203101103-r-3-cyclohexenecarboxylic-acid-chixin-biotech.html |
Key Sourcing Parameters: Beyond the Catalogue Listing
When procuring this chiral intermediate, researchers must look beyond the price per gram. Key considerations include:
-
Enantiomeric Excess (ee%): This is the most critical quality attribute. For use in API synthesis, an ee of >99% is often required.
-
Chemical Purity: Assessed by HPLC or GC, this value indicates the presence of non-enantiomeric impurities.
-
Impurity Profile: Understanding the potential side products from the manufacturing process (discussed in Section 3.0) is crucial for risk assessment.
-
Certificate of Analysis (CoA): A comprehensive CoA should provide lot-specific data for purity, ee%, spectral data (¹H NMR, MS), and physical properties.
-
Lead Time and Scale: Availability can range from "in-stock" for small quantities to "custom synthesis" for larger, GMP-grade orders, which can have lead times of several weeks to months[2].
Manufacturing and Synthesis Insights
The commercial production of single-enantiomer compounds like this compound predominantly relies on the separation of a racemic mixture, a process known as resolution[7]. While asymmetric synthesis is a powerful strategy, classical resolution often remains the most cost-effective method at an industrial scale.
Primary Route to Enantiopurity: Diastereomeric Salt Resolution
The most common method involves reacting racemic cyclohex-3-enecarboxylic acid with a single enantiomer of a chiral amine (the resolving agent) to form a pair of diastereomeric salts[8][9][10]. These diastereomers have different physical properties, such as solubility, allowing them to be separated by fractional crystallization.
A widely used resolving agent is (R)-1-naphthylethylamine[9][10]. The process can be summarized as follows:
-
Salt Formation: The racemic acid is treated with (R)-1-naphthylethylamine in a suitable solvent (e.g., isopropyl acetate, acetone/isopropanol)[9]. This forms two diastereomeric salts: [(R)-acid/(R)-amine] and [(S)-acid/(R)-amine].
-
Fractional Crystallization: Due to differing solubilities, one diastereomeric salt preferentially crystallizes out of the solution upon cooling or changing solvent composition. Multiple recrystallization steps are often required to achieve high diastereomeric purity[9].
-
Acidification (Liberation): The purified diastereomeric salt is then treated with a strong acid (e.g., HCl) to protonate the carboxylic acid and liberate the desired (R)-enantiomer, which can be extracted into an organic solvent[9][10]. The chiral resolving agent can then be recovered and recycled.
Emerging Route: Enzymatic Kinetic Resolution
A more modern and "green" alternative is enzymatic kinetic resolution. This method uses an enzyme, such as a lipase or esterase, that selectively catalyzes a reaction on one enantiomer of a racemic starting material, leaving the other unreacted. For example, a racemic ester (e.g., methyl cyclohex-3-ene-1-carboxylate) can be subjected to hydrolysis by a hydrolase that preferentially acts on the (S)-ester. This yields the (S)-acid and the unreacted (R)-ester, which can then be separated and hydrolyzed to give the desired (R)-acid[11][12]. This biocatalytic approach offers high enantioselectivity under mild reaction conditions[12].
Implications for Impurity Profiling
The manufacturing route directly influences the potential impurity profile:
-
From Resolution: The primary impurities may include the undesired (S)-enantiomer, residual resolving agent, and solvents used in crystallization and extraction.
-
From Enzymatic Methods: Impurities could include the starting racemic ester, byproducts from the enzymatic reaction, and components from the buffer or culture medium.
Quality Control & Analytical Validation
Rigorous analytical testing is non-negotiable to confirm the identity, purity, and enantiomeric integrity of this compound before its use in a synthesis campaign.
The Criticality of Enantiomeric Purity Assessment
The determination of enantiomeric excess (ee) is the most important quality control test for a chiral intermediate. The most common and accurate methods for this are chromatographic, particularly High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP)[13][14].
Protocol: Chiral HPLC for Enantiomeric Excess (ee) Determination
This protocol is adapted from methodologies described for the separation of cyclohexenecarboxylic acid enantiomers[7][15].
Objective: To separate and quantify the (R) and (S) enantiomers of cyclohex-3-enecarboxylic acid to determine the enantiomeric excess (ee) of a sample.
Instrumentation & Materials:
-
HPLC system with UV detector
-
Chiral Stationary Phase (CSP) Column: A Daicel CHIRALPAK AY-H (4.6 x 250 mm, 5 µm) or similar amylose-based column is reported to be effective[7]. Pirkle-type columns can also be screened[14][16].
-
Mobile Phase: A non-polar mobile phase is typical. A mixture of n-hexane with a polar modifier (e.g., ethanol or isopropanol) and an acidic additive is used to improve peak shape and resolution. A reported mobile phase is n-Hexane:Ethanol:Trifluoroacetic Acid (98:2:0.1 v/v/v)[7].
-
Sample: ~1 mg/mL solution of this compound in the mobile phase.
-
Racemic Standard: A sample of racemic cyclohex-3-enecarboxylic acid is required to confirm the retention times of both enantiomers.
Methodology:
-
System Preparation: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved. Set the column temperature to 35 °C[7].
-
Wavelength Selection: Set the UV detector to a wavelength where the analyte absorbs, typically 210 nm[7].
-
Standard Injection: Inject the racemic standard to determine the retention times (t_R) for the (S) and (R) enantiomers and to ensure the system is capable of baseline resolution.
-
Sample Injection: Inject the sample of this compound.
-
Data Analysis:
-
Identify the peaks corresponding to the (R) and (S) enantiomers based on the retention times from the racemic standard.
-
Integrate the peak areas for both enantiomers (Area_R and Area_S).
-
Calculate the enantiomeric excess (ee) using the formula: ee (%) = [(Area_R - Area_S) / (Area_R + Area_S)] * 100
-
Self-Validation: The resolution factor (Rs) between the two enantiomer peaks in the racemic standard injection should be ≥ 1.5 to ensure accurate quantification.
Structural and Purity Verification
In addition to chiral HPLC, a standard suite of analytical tests should be performed:
-
¹H and ¹³C NMR: To confirm the chemical structure and identify any organic impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight[17].
-
FTIR: To confirm the presence of key functional groups (carboxylic acid, C=C double bond).
Strategic Decision Framework: To Buy or To Synthesize?
Researchers often face the choice between purchasing a chiral intermediate and synthesizing it in-house. This decision depends on several factors, including cost, scale, timeline, and available expertise. The following decision-making workflow can guide this process.
Caption: Decision workflow for sourcing this compound.
Conclusion
This compound remains a specialty chemical whose value is intrinsically tied to its enantiomeric purity. For researchers and drug developers, successful procurement is not merely a purchasing transaction but a critical step in supply chain validation. Understanding the common manufacturing routes, such as diastereomeric salt resolution, allows for a more insightful assessment of potential impurities. Furthermore, the ability to independently verify enantiomeric excess via a robust analytical method like chiral HPLC is an essential skill for any laboratory working with chiral molecules. By combining diligent supplier qualification with rigorous in-house quality control, scientists can confidently incorporate this valuable building block into their synthetic endeavors, ensuring the stereochemical integrity of their final target molecules.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. High quality this compound supplier in China, CasNo.5709-98-8 Simagchem Corporation China (Mainland) [simagchem.lookchem.com]
- 3. 5709-98-8|this compound|BLD Pharm [bldpharm.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. This compound [synhet.com]
- 6. echemi.com [echemi.com]
- 7. CN111099989A - S-3-cyclohexenecarboxylic acid and its purification method - Google Patents [patents.google.com]
- 8. Chiral resolution of cyclohex-3-ene-1-carboxylic acid | Semantic Scholar [semanticscholar.org]
- 9. Page loading... [guidechem.com]
- 10. CN104447294A - Chiral resolution method of 3-cyclohexene-1-formic acid - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. biocat.jiangnan.edu.cn [biocat.jiangnan.edu.cn]
- 13. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 15. rsc.org [rsc.org]
- 16. phx.phenomenex.com [phx.phenomenex.com]
- 17. Enantiomeric excess determination of a chiral carboxylic acid using the enantiomer-labeled host method by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of (R)-Cyclohex-3-enecarboxylic Acid via Diastereomeric Salt Resolution
Abstract
This application note provides a comprehensive guide for the resolution of a racemic mixture of cyclohex-3-enecarboxylic acid to obtain the enantiomerically pure (R)-Cyclohex-3-enecarboxylic acid. The protocol herein details the widely applicable and robust method of diastereomeric salt formation using a chiral resolving agent, followed by fractional crystallization and subsequent liberation of the desired chiral acid. This document is intended for researchers, scientists, and professionals in the field of drug development and synthetic organic chemistry, offering both a detailed experimental procedure and the underlying scientific principles.
Introduction: The Significance of Chiral Purity
In the landscape of modern drug discovery and development, the stereochemistry of a molecule is of paramount importance. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological and toxicological profiles. The biological systems they interact with, such as enzymes and receptors, are themselves chiral, leading to stereospecific interactions. Consequently, the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) is a critical objective.
This compound (CAS 5709-98-8) is a valuable chiral building block in the synthesis of numerous complex pharmaceutical compounds. Its defined stereochemistry at the C1 position makes it an essential precursor for creating APIs with the correct spatial orientation for optimal therapeutic efficacy. The synthesis of a single enantiomer can be approached through asymmetric synthesis or the resolution of a racemic mixture.[1][2] While asymmetric synthesis can be highly efficient, resolution of a racemate often presents a more practical and cost-effective strategy, particularly for process development and scale-up.[3]
This guide focuses on the classical and reliable method of diastereomeric salt resolution, a technique first pioneered by Louis Pasteur.[1][3] This method relies on the principle that while enantiomers possess identical physical properties, diastereomers do not. By reacting a racemic carboxylic acid with an enantiomerically pure chiral base, a mixture of diastereomeric salts is formed. These salts, having different solubilities, can then be separated by fractional crystallization.[4]
The Principle of Diastereomeric Resolution
The core of this resolution process is the conversion of a mixture of enantiomers, which are physically inseparable by standard techniques, into a mixture of diastereomers, which possess distinct physical properties such as solubility, melting point, and crystal structure.[4]
The reaction of a racemic mixture of cyclohex-3-enecarboxylic acid, containing both (R)- and (S)-enantiomers, with an enantiomerically pure chiral amine, for instance, (R)-α-phenylethylamine, results in the formation of two diastereomeric salts:
-
(this compound) • ((R)-α-phenylethylamine)
-
((S)-cyclohex-3-enecarboxylic acid) • ((R)-α-phenylethylamine)
These two salts are not mirror images of each other and will exhibit different solubilities in a given solvent system. Through careful selection of the solvent and crystallization conditions, one diastereomer will preferentially crystallize from the solution, allowing for its separation by filtration. The less soluble diastereomeric salt is then treated with a strong acid to break the ionic bond, liberating the desired enantiomerically enriched carboxylic acid and regenerating the chiral amine, which can often be recovered and reused.[3][5]
Experimental Protocol: Resolution with (R)-1-Naphthylethylamine
This protocol is based on a well-established procedure utilizing (R)-1-naphthylethylamine as the chiral resolving agent.[6][7] This amine is commercially available and has proven effective for the resolution of a variety of chiral carboxylic acids.
Materials and Reagents
| Reagent | Grade | Supplier |
| Racemic cyclohex-3-enecarboxylic acid | ≥98% | Sigma-Aldrich |
| (R)-1-Naphthylethylamine | ≥99% | Sigma-Aldrich |
| Isopropyl acetate | Anhydrous | Fisher Scientific |
| Isopropanol | ACS Grade | Fisher Scientific |
| Acetone | ACS Grade | Fisher Scientific |
| Hydrochloric acid (HCl) | 10% aqueous solution | VWR Chemicals |
| Ethyl acetate | ACS Grade | Fisher Scientific |
| Anhydrous sodium sulfate (Na₂SO₄) | ACS Grade | Fisher Scientific |
Workflow Diagram
Figure 1. Workflow for the resolution of racemic cyclohex-3-enecarboxylic acid.
Step-by-Step Procedure
Step 1: Formation of Diastereomeric Salts [6][7]
-
In a 2 L reaction flask equipped with a magnetic stirrer and a reflux condenser, add 100 g of racemic 3-cyclohexene-1-carboxylic acid and 800 ml of isopropyl acetate.
-
In a separate beaker, prepare a solution of 130 g of (R)-1-naphthylethylamine in 300 ml of isopropyl acetate.
-
Slowly add the (R)-1-naphthylethylamine solution to the reaction flask with continuous stirring.
-
Heat the resulting mixture to 60-70°C until the solution becomes clear.
-
Allow the mixture to cool slowly to room temperature (20-30°C) to induce precipitation of the diastereomeric salts.
-
Collect the precipitated solid by vacuum filtration. This solid is a mixture of the (R)-1-naphthylethylamine-(R)-3-cyclohexenecarboxylic acid salt and the (R)-1-naphthylethylamine-(S)-3-cyclohexenecarboxylic acid salt.
Step 2: Fractional Crystallization for Resolution [6]
-
Transfer the mixture of diastereomeric salts (approximately 100 g) to a clean reaction flask.
-
Add 85 ml of isopropanol and 415 ml of acetone to the flask.
-
Heat the mixture to 65-75°C and reflux for 1 hour with stirring.
-
Gradually cool the mixture with continuous stirring to promote crystallization.
-
When the temperature reaches 50°C, collect the crystalline solid by vacuum filtration. This solid is enriched in the less soluble (R,R)-diastereomer.
-
To enhance the diastereomeric purity, repeat the recrystallization process (steps 2.2-2.5) twice more with the collected solid.
Step 3: Liberation of this compound [6]
-
Dissolve the purified diastereomeric salt (approximately 50 g) in 150 ml of ethyl acetate in a separatory funnel.
-
Add 10% aqueous hydrochloric acid dropwise while shaking until the pH of the aqueous layer is between 2 and 3.
-
Separate the organic layer.
-
Wash the organic layer with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield (R)-(+)-3-cyclohexenecarboxylic acid.
Analytical Characterization
To confirm the successful resolution and determine the enantiomeric purity of the final product, the following analytical techniques are recommended.
Polarimetry
The optical rotation of the final product should be measured and compared to the literature value.
-
Sample Preparation: Prepare a solution of the final product in methanol (c=1).
-
Expected Value: The specific rotation [α]D²⁵ for (R)-(+)-3-cyclohexenecarboxylic acid is reported to be +22.7° (c=1, methanol).[6]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most accurate method for determining the enantiomeric excess (ee) of the final product.
-
Column: A suitable chiral stationary phase, such as a Chiralcel OD-H column, is recommended.
-
Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10) is typically used.
-
Detection: UV detection at 220 nm.
-
The enantiomeric excess is calculated from the peak areas of the two enantiomers.
Expected Results and Data Summary
The following table summarizes the expected outcomes of the resolution protocol.
| Parameter | Expected Value | Reference |
| Yield of Diastereomeric Salt Mixture | ~87% | [6] |
| Melting Point of (R,R) Salt | 132.3-133.2°C | [6] |
| Specific Rotation of (R,R) Salt | [α]D²⁵ = -35.2° (c=1, methanol) | [6] |
| Final Yield of (R)-enantiomer | ~98% (from purified salt) | [6] |
| Specific Rotation of (R)-enantiomer | [α]D²⁵ = +22.7° (c=1, methanol) | [6] |
| Enantiomeric Excess (ee) | >99% (as determined by chiral HPLC) |
Alternative Resolution Strategies
While diastereomeric salt crystallization is a highly effective method, other strategies for resolving racemic carboxylic acids exist and may be advantageous in specific contexts.
-
Formation of Diastereomeric Esters/Amides: The racemic acid can be covalently bonded to a chiral auxiliary, such as a chiral alcohol or amine, to form diastereomeric esters or amides.[8] These diastereomers can then be separated by chromatography (e.g., HPLC on silica gel).[9] The chiral auxiliary is subsequently cleaved to yield the enantiopure acid.
-
Enzymatic Kinetic Resolution: This method utilizes enzymes, such as lipases or esterases, which exhibit high enantioselectivity.[10] The enzyme selectively catalyzes a reaction (e.g., esterification or hydrolysis) of one enantiomer in the racemic mixture, leaving the other enantiomer unreacted. This allows for the separation of the reacted and unreacted components.
Conclusion
The protocol detailed in this application note provides a reliable and scalable method for the synthesis of enantiomerically pure this compound from its racemic mixture. The diastereomeric salt resolution with (R)-1-naphthylethylamine is a field-proven technique that offers high yields and excellent enantiomeric purity. The principles and procedures outlined herein are broadly applicable to the resolution of other chiral carboxylic acids and serve as a foundational technique for chemists in the pharmaceutical and fine chemical industries.
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. Chemistry Matters — Enantioselective Synthesis – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. CN111099989A - S-3-cyclohexenecarboxylic acid and its purification method - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Page loading... [wap.guidechem.com]
- 7. CN104447294A - Chiral resolution method of 3-cyclohexene-1-formic acid - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Resolution of Carboxylic Acids Using Copper (I)-Promoted Removal of Propargylic Esters Under Neutral Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: (R)-Cyclohex-3-enecarboxylic Acid as a Versatile Chiral Building Block
Introduction: The Strategic Value of Chiral Scaffolds
In the landscape of modern drug discovery and total synthesis, the efficient construction of stereochemically complex molecules is paramount. Chiral building blocks—enantiomerically pure compounds that serve as starting points for more elaborate structures—are indispensable tools for achieving this efficiency. (R)-Cyclohex-3-enecarboxylic acid, a six-membered carbocycle bearing a single stereocenter and versatile functional handles, has emerged as a powerful and cost-effective chiral synthon. Its rigid, yet reactive, framework allows for the predictable transfer of chirality and the diastereoselective installation of new stereocenters, making it a valuable intermediate in the synthesis of complex natural products and active pharmaceutical ingredients (APIs).[1]
This guide provides an in-depth exploration of this compound, detailing its preparation, key synthetic transformations, and application in a complex natural product synthesis. The protocols and insights are designed for researchers, medicinal chemists, and process development scientists seeking to leverage this building block in their synthetic programs.
| Property | Value | Reference |
| CAS Number | 5709-98-8 | [2] |
| Molecular Formula | C₇H₁₀O₂ | [2] |
| Molecular Weight | 126.15 g/mol | [2] |
| Appearance | White to off-white solid or colorless liquid | [3][4] |
| Purity | Typically ≥98% | [3] |
| Chirality | (R)-enantiomer | [2] |
Part 1: Accessing the Enantiomerically Pure Building Block
The utility of any chiral building block begins with its efficient and reliable preparation in enantiopure form. This compound is most commonly accessed via the classical resolution of the racemic acid.
Protocol 1: Diastereomeric Salt Resolution
This method relies on the formation of diastereomeric salts using a chiral resolving agent, typically a commercially available chiral amine. The differing solubilities of these salts allow for their separation by fractional crystallization. (R)-1-naphthylethylamine is a highly effective agent for this purpose.[5]
Logical Workflow for Chiral Resolution
Caption: Workflow for obtaining the (R)-acid via classical resolution.
Step-by-Step Protocol: [5]
-
Salt Formation:
-
In a reaction vessel, dissolve racemic 3-cyclohexene-1-carboxylic acid (1.0 eq) in a suitable solvent such as isopropyl acetate.
-
Add a solution of (R)-1-naphthylethylamine (~1.0 eq) in the same solvent dropwise.
-
Heat the mixture (e.g., to 60-70°C) until a clear solution is formed.
-
Allow the solution to cool slowly to room temperature (20-30°C) to precipitate the diastereomeric salts. Filter the solid mixture.
-
-
Fractional Crystallization:
-
Transfer the solid salt mixture to a new vessel containing a solvent system like acetone and isopropanol.
-
Heat the mixture to reflux for 1 hour, then cool slowly. The less soluble (R)-acid-(R)-amine salt will crystallize preferentially.
-
Filter the solid while warm (e.g., at 50°C) to isolate the desired diastereomer.
-
Scientist's Note: This step is critical and may need to be repeated 1-2 times to achieve high diastereomeric purity. The progress can be monitored by measuring the specific rotation of the salt.
-
-
Acidification (Liberation of the Free Acid):
-
Dissolve the purified (R,R) salt in a solvent like ethyl acetate.
-
Wash the organic solution with an aqueous acid (e.g., 1-2 M HCl) to protonate the carboxylic acid and extract the chiral amine into the aqueous phase.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the final this compound.
-
Alternative Method: Asymmetric Synthesis: While resolution is common, asymmetric synthesis via methods like chiral auxiliary-controlled Diels-Alder reactions can also produce the enantiopure acid directly, often with excellent enantiomeric excess (>95% ee).[1][6]
Part 2: Key Synthetic Applications & Protocols
The true power of this compound lies in the diverse and stereocontrolled transformations of its alkene and carboxylic acid moieties.
Application 1: Stereoselective Iodolactonization
This is arguably the most powerful transformation of this building block. Iodolactonization is an intramolecular electrophilic cyclization that proceeds through a transient iodonium ion intermediate. The carboxylate attacks this intermediate from the opposite face in an anti-Sₙ2 fashion, rigidly setting the stereochemistry of two new centers and forming a bicyclic iodolactone.[7][8] This product is a versatile intermediate, as the iodine atom can be subsequently removed reductively or substituted.
Mechanism of Iodolactonization
Caption: Key mechanistic steps of the iodolactonization reaction.
Protocol 2: Kinetically Controlled Iodolactonization (Methodology adapted from a reliable Organic Syntheses procedure for a similar substrate).[9]
-
Preparation: In a flask equipped with a mechanical stirrer, dissolve this compound (1.0 eq) and sodium bicarbonate (NaHCO₃, ~2.0 eq) in water. Stir until a clear solution of the sodium carboxylate is obtained.
-
Reaction: Add an immiscible organic solvent (e.g., chloroform or dichloromethane) and cool the biphasic mixture in an ice bath to 0°C.
-
Iodine Addition: Add solid iodine (I₂, ~2.0 eq) portion-wise while stirring vigorously. The reaction is typically rapid, indicated by the consumption of the dark iodine color.
-
Scientist's Note: Kinetic control is favored at low temperatures (0°C) and leads to the cis relationship between the carboxyl-derived bridge and the adjacent hydrogen. Running the reaction at room temperature in a single solvent like acetonitrile can favor the more stable trans thermodynamic product.[9]
-
-
Workup:
-
Once the reaction is complete, separate the layers.
-
Wash the organic layer sequentially with aqueous sodium thiosulfate (Na₂S₂O₃) to quench excess iodine, followed by saturated NaHCO₃ solution, and finally brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude iodolactone can be purified by column chromatography on silica gel or by recrystallization.
Application 2: Epoxidation and Asymmetric Dihydroxylation
The alkene can be functionalized to introduce oxygen atoms, leading to valuable chiral diol or epoxy alcohol derivatives.
-
Direct Epoxidation: Treatment with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) yields the corresponding epoxide. The resident chiral center directs the epoxidation to one face of the double bond, resulting in good diastereoselectivity.
-
Asymmetric Epoxidation: For higher levels of enantiocontrol, the carboxylic acid can be reduced (e.g., with LiAlH₄ or BH₃) to the corresponding allylic alcohol. This substrate is ideal for the Sharpless Asymmetric Epoxidation, which can generate either enantiomer of the epoxy alcohol in very high ee depending on the choice of chiral tartrate ligand ((+)-DET or (-)-DET).[2][10]
Synthetic Pathway to Chiral Epoxy Alcohols
Caption: Conversion of the acid to diastereomeric epoxy alcohols.
Application 3: Oxidative Cleavage via Ozonolysis
Ozonolysis provides a method to cleave the cyclohexene ring, transforming the cyclic building block into a linear, chiral C6-dicarbonyl compound. This strategy is useful for synthesizing complex acyclic targets while retaining the original stereocenter.
Protocol 3: Ozonolysis with Oxidative Workup [5][11]
-
Ozonolysis: Dissolve the methyl or ethyl ester of this compound (1.0 eq) in a suitable solvent (e.g., CH₂Cl₂ or methanol) and cool to -78°C (a dry ice/acetone bath).
-
Bubble ozone (O₃) gas through the solution until a persistent blue color indicates a slight excess of ozone.
-
Purge the solution with nitrogen or oxygen gas to remove the excess ozone.
-
Scientist's Note: The ester is used to prevent unwanted side reactions with the free carboxylic acid. The acid can be reformed by hydrolysis after the ozonolysis is complete.
-
-
Workup: Add hydrogen peroxide (H₂O₂), an oxidative workup agent.[11] This will oxidize the initially formed aldehydes to carboxylic acids. The reaction is allowed to warm to room temperature.
-
Isolation: After an appropriate workup to remove peroxides and solvent, the resulting chiral diacid derivative can be isolated and purified.
Part 3: Case Study in Natural Product Synthesis - Leustroducsin B
The strategic value of the chiral cyclohexene scaffold is exemplified in synthetic approaches to Leustroducsin B, a complex microbial metabolite with colony-stimulating factor (CSF) inducing activity.[12] In several total syntheses, the molecule is disconnected into key fragments. The C16-C21 cyclohexane portion, referred to as "Segment C," is a derivative of this compound.
In one reported synthesis, this segment was constructed using an asymmetric Diels-Alder reaction, which forms the chiral cyclohexene core with high enantioselectivity, demonstrating the importance of this specific chiral motif.[13] This fragment is then elaborated and coupled with other complex pieces of the molecule to complete the total synthesis. The use of this building block allows for the direct installation of the required stereochemistry at C17, greatly simplifying the synthetic challenge.
Conclusion
This compound is more than a simple chiral molecule; it is a strategic platform for complex synthesis. Through reliable protocols for its resolution and a suite of diastereoselective transformations—most notably iodolactonization—chemists can access a wide array of complex chiral intermediates. Its proven application in the synthesis of bioactive natural products like Leustroducsin B underscores its role as a high-value building block for modern organic synthesis and drug development.
References
- 1. EP1805316B1 - Process for the preparation of the enantiomeric forms of cis-3-hydroxycyclohexane carboxylic acid derivatives employing hydrolases - Google Patents [patents.google.com]
- 2. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 3. Question: End product in the following sequence of reaction is (major pro.. [askfilo.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. youtube.com [youtube.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. nbinno.com [nbinno.com]
- 13. Total synthesis of leustroducsin B - PubMed [pubmed.ncbi.nlm.nih.gov]
The Chiral Synthon: (R)-Cyclohex-3-enecarboxylic Acid in Modern Pharmaceutical Manufacturing
Abstract
(R)-Cyclohex-3-enecarboxylic acid, a seemingly unassuming chiral building block, holds a significant position in the landscape of modern pharmaceutical synthesis. Its rigid, stereodefined cyclohexene core provides a versatile scaffold for the construction of complex molecular architectures with high fidelity. This technical guide delves into the critical applications of this chiral synthon, offering in-depth insights and detailed protocols for its utilization in the synthesis of high-profile pharmaceutical agents. We will explore its role as a key starting material in the development of antiviral drugs like Oseltamivir and in the synthesis of next-generation anticoagulants, specifically Factor Xa inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the strategic advantages of chiral pool synthesis in their therapeutic development programs.
The Strategic Importance of this compound in Drug Design
In the realm of medicinal chemistry, the three-dimensional arrangement of atoms in a molecule is paramount to its biological activity. Chirality, or the "handedness" of a molecule, often dictates the difference between a potent therapeutic and an inactive or even harmful compound. This compound (CAS 5709-98-8) is a prime example of a "chiral pool" starting material, a readily available, enantiomerically pure compound that serves as a foundational building block for the synthesis of complex chiral molecules.[1][2] Its utility lies in the predictable stereochemistry of its chiral center and the versatile reactivity of its alkene and carboxylic acid functionalities.
The cyclohexene ring provides a conformationally restricted framework, allowing for precise spatial orientation of substituents, which is crucial for effective binding to biological targets. The carboxylic acid group serves as a versatile handle for a variety of chemical transformations, including esterification, amidation, and rearrangement reactions to introduce nitrogen-containing functional groups.
Application in Antiviral Therapy: A Synthetic Pathway to Oseltamivir (Tamiflu®)
Oseltamivir (Tamiflu®) is a cornerstone of antiviral therapy for influenza A and B viruses.[3] While the commercial synthesis of oseltamivir has famously relied on shikimic acid, a natural product, the exploration of alternative, reliable synthetic routes is of significant academic and industrial interest. This compound presents a viable starting point for a de novo synthesis of this critical medication.
The proposed synthetic strategy leverages the inherent chirality of this compound to establish the correct stereochemistry of the key intermediates. The pathway involves a series of stereocontrolled transformations to introduce the required amino and ether functionalities onto the cyclohexene core.
Proposed Synthetic Workflow: this compound to a Key Oseltamivir Intermediate
Caption: Proposed synthetic pathway from this compound to a key oseltamivir intermediate.
Protocol 1: Curtius Rearrangement for the Introduction of a Protected Amino Group
The Curtius rearrangement is a powerful method for converting a carboxylic acid into a protected amine with retention of stereochemistry.[4][5][6][7][8] This protocol details the one-pot synthesis of a Boc-protected amine from this compound.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| This compound | 126.15 | 10.0 g | 0.079 |
| Diphenylphosphoryl azide (DPPA) | 275.24 | 23.8 g | 0.087 |
| Triethylamine (Et3N) | 101.19 | 11.9 mL | 0.087 |
| tert-Butanol (t-BuOH) | 74.12 | 50 mL | - |
| Toluene | - | 150 mL | - |
Procedure:
-
To a dry 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add this compound (10.0 g, 0.079 mol) and dry toluene (150 mL).
-
Add triethylamine (11.9 mL, 0.087 mol) to the stirred solution.
-
Carefully add diphenylphosphoryl azide (23.8 g, 0.087 mol) dropwise to the mixture at room temperature. Caution: Acyl azides can be explosive. Handle with care and behind a safety shield.
-
After the addition is complete, slowly heat the reaction mixture to 80-90 °C and maintain for 2-3 hours, monitoring the reaction by TLC for the disappearance of the starting material. Nitrogen gas will be evolved.
-
Cool the reaction mixture to 50 °C and add tert-butanol (50 mL).
-
Continue heating at reflux for an additional 4-6 hours until the isocyanate intermediate is fully converted to the Boc-protected amine.
-
Cool the reaction to room temperature and wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated NaHCO3 solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-protected amine, which can be purified by column chromatography.
Protocol 2: Iodolactonization of the Protected Amino-Cyclohexene
Iodolactonization is a classic organic reaction that proceeds with high stereoselectivity to form a lactone from an unsaturated carboxylic acid or a derivative.[9][10][11][12] In this context, after a deprotection step of the Boc-protected amine and subsequent hydrolysis of an ester group (if the carboxylic acid was initially esterified), an iodolactonization can be performed on the resulting amino acid.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| Amino-cyclohexene carboxylic acid | - | 5.0 g | - |
| Sodium bicarbonate (NaHCO3) | 84.01 | 1.2 eq. | - |
| Iodine (I2) | 253.81 | 1.1 eq. | - |
| Dichloromethane (DCM) | - | 100 mL | - |
| Water | - | 100 mL | - |
Procedure:
-
Dissolve the amino-cyclohexene carboxylic acid in a mixture of dichloromethane (100 mL) and a saturated aqueous solution of sodium bicarbonate (100 mL) in a flask protected from light.
-
Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.
-
Add solid iodine (1.1 equivalents) portion-wise to the mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with a saturated aqueous solution of sodium thiosulfate to quench any remaining iodine, followed by a wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude iodolactone, which can be purified by crystallization or chromatography.
Application in Anticoagulant Development: Synthesis of Factor Xa Inhibitors
Factor Xa is a critical enzyme in the blood coagulation cascade, making it a prime target for the development of anticoagulants.[13] Orally active, direct Factor Xa inhibitors have revolutionized the treatment and prevention of thromboembolic disorders. The synthesis of certain Factor Xa inhibitors utilizes a diaminocyclohexanecarboxylic acid scaffold, for which this compound can serve as a stereospecific precursor.[14]
Synthetic Workflow: this compound to a Diaminocyclohexane Core
Caption: Synthetic pathway to a diaminocyclohexane core for Factor Xa inhibitors.
Protocol 3: Epoxidation and Azide Opening
This protocol outlines the initial steps to introduce the first nitrogen functionality onto the cyclohexene ring via an epoxide intermediate.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| This compound methyl ester | 140.18 | 10.0 g | 0.071 |
| m-Chloroperoxybenzoic acid (m-CPBA, ~77%) | 172.57 | 17.5 g | ~0.078 |
| Dichloromethane (DCM) | - | 200 mL | - |
| Sodium azide (NaN3) | 65.01 | 6.9 g | 0.106 |
| Ammonium chloride (NH4Cl) | 53.49 | 5.7 g | 0.106 |
| Dimethylformamide (DMF) | - | 100 mL | - |
Procedure:
Part A: Epoxidation
-
Dissolve the methyl ester of this compound (10.0 g, 0.071 mol) in dichloromethane (200 mL) and cool to 0 °C.
-
Add m-CPBA (17.5 g, ~0.078 mol) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.
-
Wash the reaction mixture with a saturated solution of sodium bicarbonate (3 x 100 mL) to remove excess peroxyacid and m-chlorobenzoic acid.
-
Wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude epoxide.
Part B: Azide Opening
-
Dissolve the crude epoxide in dimethylformamide (100 mL).
-
Add sodium azide (6.9 g, 0.106 mol) and ammonium chloride (5.7 g, 0.106 mol).
-
Heat the mixture to 60-70 °C and stir for 12-16 hours.
-
Cool the reaction, pour into water (300 mL), and extract with ethyl acetate (3 x 100 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude azido-alcohol, which can be purified by column chromatography.
Application in the Synthesis of Leustroducsin B
Leustroducsin B is a natural product with interesting biological activities, including the induction of colony-stimulating factors. The total synthesis of such complex molecules often relies on a convergent approach, where different fragments of the molecule are synthesized separately and then combined. This compound can be a starting material for one of the key chiral fragments in the synthesis of Leustroducsin B.[15] A key transformation in this context is the iodolactonization of the starting acid to create a bicyclic lactone that serves as a core structure for further elaboration.[15]
Conclusion
This compound has proven to be a highly valuable and versatile chiral building block in pharmaceutical manufacturing. Its utility in the synthesis of complex and important drugs such as oseltamivir and Factor Xa inhibitors underscores the power of chiral pool synthesis. The protocols and synthetic strategies outlined in this guide provide a framework for leveraging this synthon's unique structural and chemical properties to accelerate the development of novel therapeutics. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of readily available and versatile chiral building blocks like this compound will undoubtedly increase.
References
- 1. escholarship.org [escholarship.org]
- 2. benchchem.com [benchchem.com]
- 3. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
- 7. Curtius Rearrangement [organic-chemistry.org]
- 8. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Iodolactonization - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. 2024.sci-hub.st [2024.sci-hub.st]
- 13. Synthesis of 3,4-diaminobenzoyl derivatives as factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Stereoselective synthesis and biological evaluation of 3,4-diaminocyclohexanecarboxylic acid derivatives as factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Highly Convergent Total Synthesis of Leustroducsin B - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of (R)-Cyclohex-3-enecarboxylic Acid in the Convergent Synthesis of Leustroducsin B
These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the pivotal role of (R)-Cyclohex-3-enecarboxylic acid and its derivatives in the total synthesis of Leustroducsin B. This document outlines the strategic implementation of this chiral building block within a convergent synthetic approach, offering in-depth technical protocols and the scientific rationale behind key transformations.
Introduction: Leustroducsin B and the Significance of a Convergent Chiral Pool Strategy
Leustroducsin B, a potent inducer of colony-stimulating factors, presents a formidable challenge for synthetic chemists due to its complex stereochemical architecture. Its structure features multiple chiral centers, a phosphate ester, and a substituted cyclohexane ring. A convergent synthesis, wherein different fragments of the molecule are synthesized independently before being coupled, is the most efficient strategy for accessing such complex natural products.
The cyclohexane moiety, often referred to as "Segment C" or the "western fragment," is a critical component of Leustroducsin B. The stereochemistry of this fragment is crucial for the overall biological activity of the final molecule. This compound serves as a key chiral precursor for the enantiospecific construction of this segment, embodying the principles of a "chiral pool" synthesis, where a readily available enantiopure starting material is utilized to impart chirality to the target molecule.
Retrosynthetic Analysis: Deconstruction to Key Fragments
A logical retrosynthetic disconnection of Leustroducsin B reveals three key fragments of similar complexity. This approach allows for parallel synthesis, significantly shortening the overall synthetic route. The cyclohexane-containing fragment (Segment C) is disconnected at the C14-C15 bond, which is typically formed late in the synthesis via a coupling reaction.
Caption: Retrosynthetic analysis of Leustroducsin B.
Synthesis of Segment C: An Asymmetric Diels-Alder Approach
The enantioselective synthesis of the cyclohexane fragment is paramount. A powerful and well-established method to achieve this is the asymmetric Diels-Alder reaction. In this key step, a dienophile bearing a chiral auxiliary reacts with a suitable diene to produce a cyclohexene derivative with high diastereoselectivity. Subsequent removal of the chiral auxiliary reveals the enantiopure cyclohexene carboxylic acid.
Protocol 1: Asymmetric Diels-Alder Reaction
This protocol is based on the principles described in the synthesis of related natural products and provides a general framework for obtaining the chiral cyclohexene core.
Materials:
-
Acryloyl-based chiral auxiliary (e.g., Oppolzer's sultam, Evans' oxazolidinone)
-
Butadiene (or a suitable diene precursor)
-
Lewis Acid catalyst (e.g., Et₂AlCl, TiCl₄)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous ethereal solvents (e.g., diethyl ether, THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Chiral Dienophile: To a solution of the chiral auxiliary (1.0 eq) in anhydrous DCM at 0 °C, add triethylamine (1.2 eq). Slowly add acryloyl chloride (1.1 eq) and stir the reaction mixture at 0 °C for 1 hour, then at room temperature for 2 hours. Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with DCM. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the chiral acryloyl imide.
-
Diels-Alder Cycloaddition: To a solution of the chiral acryloyl imide (1.0 eq) in anhydrous DCM at -78 °C under an inert atmosphere (argon or nitrogen), add the Lewis acid catalyst (1.1 eq) dropwise. Stir the mixture for 30 minutes. Then, add a pre-cooled solution of butadiene (3.0 eq) in DCM. Allow the reaction to stir at -78 °C for 4-6 hours, monitoring by TLC.
-
Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature. Separate the layers and extract the aqueous layer with DCM (3 x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product. Purify the product by flash column chromatography on silica gel to yield the desired Diels-Alder adduct.
-
Cleavage of the Chiral Auxiliary: The chiral auxiliary can be cleaved under standard conditions to yield this compound. For example, an Evans' oxazolidinone auxiliary can be removed by treatment with lithium hydroxide and hydrogen peroxide.
Elaboration of this compound to the Leustroducsin B Western Fragment
Once the enantiopure this compound is obtained, it undergoes a series of transformations to install the necessary functional groups and stereocenters of the Leustroducsin B western fragment. A key transformation in this sequence is the iodolactonization of the cyclohexene ring.
The Iodolactonization Reaction: A Gateway to Stereocontrolled Functionalization
Iodolactonization is a powerful intramolecular cyclization reaction that proceeds with high stereoselectivity. Treatment of this compound with iodine and a mild base leads to the formation of an iodolactone. The reaction proceeds via an iodonium ion intermediate, which is then attacked by the carboxylate in an anti-fashion, leading to a trans-relationship between the iodine and the newly formed lactone ring. This iodolactone is a versatile intermediate for further functionalization.
Caption: Key iodolactonization step.
Protocol 2: Iodolactonization of this compound
Materials:
-
This compound
-
Sodium bicarbonate (NaHCO₃)
-
Iodine (I₂)
-
Potassium iodide (KI) (optional, to aid iodine solubility)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in a solution of NaHCO₃ (2.5 eq) in water. To this solution, add a solution of I₂ (2.0 eq) and KI (2.5 eq) in water dropwise with vigorous stirring. The reaction is typically carried out at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours). The disappearance of the iodine color can also be an indicator of reaction completion.
-
Work-up and Extraction: Add saturated aqueous Na₂S₂O₃ to quench the excess iodine. Extract the aqueous layer with DCM or ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude iodolactone can be purified by flash column chromatography on silica gel to yield the pure product.
Subsequent Transformations and Coupling
The resulting iodolactone is a versatile intermediate. The iodine atom can be reductively removed, or it can be displaced by a variety of nucleophiles to introduce further functionality. The lactone can be opened to reveal a diol, and the stereocenters created during the iodolactonization can direct the stereochemistry of subsequent reactions.
The fully elaborated Segment C, now containing the necessary stereochemistry and functional groups, is then ready for coupling with the other fragments of Leustroducsin B, typically via a Stille or Suzuki coupling, to complete the carbon skeleton of the natural product.
Data Summary
| Step | Key Reagents | Typical Yield | Diastereomeric/Enantiomeric Excess |
| Asymmetric Diels-Alder | Chiral Auxiliary, Lewis Acid, Butadiene | 70-90% | >95% de |
| Chiral Auxiliary Cleavage | LiOH, H₂O₂ | 85-95% | >99% ee |
| Iodolactonization | I₂, NaHCO₃ | 80-95% | Highly stereoselective |
| Elaboration and Coupling | Various, Pd catalyst for coupling | Variable | Configurationally stable |
Conclusion
The use of this compound, accessed through an asymmetric Diels-Alder reaction, represents a highly effective strategy for the enantioselective synthesis of the cyclohexane fragment of Leustroducsin B. The subsequent iodolactonization provides a robust method for introducing further stereocenters with excellent control. These detailed protocols serve as a valuable resource for researchers engaged in the synthesis of Leustroducsin B and other complex natural products containing similar structural motifs.
Derivatization of the carboxylic acid group of (R)-Cyclohex-3-enecarboxylic acid
Anwendungs- und Protokollleitfaden: Derivatisierung der Carbonsäuregruppe von (R)-Cyclohex-3-encarbonsäure
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieser Leitfaden bietet eine detaillierte technische Übersicht und praxiserprobte Protokolle zur chemischen Modifikation der Carbonsäuregruppe von (R)-Cyclohex-3-encarbonsäure, einem wertvollen chiralen Baustein in der organischen Synthese und medizinischen Chemie.
Einleitung: Die strategische Bedeutung der Derivatisierung
(R)-Cyclohex-3-encarbonsäure ist aufgrund ihrer definierten Stereochemie und vielseitigen Reaktivität ein wichtiger Ausgangsstoff für die Synthese pharmazeutischer Wirkstoffe (APIs).[1] Die Carbonsäuregruppe ist zwar ein zentrales funktionelles Merkmal, doch für viele fortgeschrittene Syntheseschritte ist ihre direkte Verwendung ineffizient. Die Derivatisierung dieser Gruppe ist ein entscheidender strategischer Schritt, um:
-
Die Reaktivität zu erhöhen: Die Umwandlung in hochreaktive Intermediate wie Säurechloride ermöglicht nachfolgende Reaktionen unter milden Bedingungen.[2][3]
-
Stabile Bindungen zu knüpfen: Die Bildung von Estern und Amiden ist fundamental für die Entwicklung von Prodrugs, bioaktiven Molekülen und Peptidkonjugaten.[4]
-
Physikochemische Eigenschaften zu modulieren: Die Modifikation der Carboxylgruppe beeinflusst direkt Eigenschaften wie Löslichkeit, Lipophilie und metabolische Stabilität des Zielmoleküls.
Dieser Leitfaden konzentriert sich auf drei fundamentale Klassen von Derivaten: Säurechloride , Ester und Amide . Jedes Kapitel erläutert die wissenschaftliche Begründung hinter der Methode, gefolgt von einem detaillierten, schrittweisen Protokoll.
Teil 1: Synthese von (R)-Cyclohex-3-encarbonylchlorid: Das aktivierte Intermediat
Die Umwandlung der Carbonsäure in ein Säurechlorid ist oft der erste und wichtigste Schritt, um die Carboxylgruppe für die Nukleophile Acylsubstitution zu aktivieren. Säurechloride sind weitaus reaktiver als die ursprüngliche Carbonsäure und reagieren leicht mit einer Vielzahl von Nukleophilen, einschließlich Alkoholen und Aminen.[2][5] Thionylchlorid (SOCl₂) ist aufgrund seiner Effizienz und der einfachen Aufarbeitung – die Nebenprodukte Schwefeldioxid (SO₂) und Chlorwasserstoff (HCl) sind gasförmig – ein häufig verwendetes Reagenz für diese Umwandlung.[2][3]
Mechanistische Einblicke: Aktivierung mit Thionylchlorid
Die Reaktion verläuft über die Bildung eines reaktiven Chlorsulfit-Intermediats, das die Hydroxylgruppe in eine exzellente Abgangsgruppe umwandelt. Ein anschließender nukleophiler Angriff durch ein Chloridion führt zum gewünschten Säurechlorid.[6][7][8]
Abbildung 1: Vereinfachter Mechanismus der Säurechloridbildung mit SOCl₂.
Protokoll 1.1: Herstellung von (R)-Cyclohex-3-encarbonylchlorid
Dieses Protokoll beschreibt die Umwandlung von (R)-Cyclohex-3-encarbonsäure in ihr Säurechlorid unter Verwendung von Thionylchlorid.
Materialien:
-
(R)-Cyclohex-3-encarbonsäure
-
Thionylchlorid (SOCl₂), frisch destilliert oder von hoher Qualität
-
Lösungsmittel (optional): Dichlormethan (DCM) oder Toluol, wasserfrei
-
Rundkolben, Rückflusskühler, Trockenrohr (CaCl₂), Heizpilz, Rotationsverdampfer
Sicherheitshinweis: Arbeiten Sie in einem gut belüfteten Abzug. Thionylchlorid ist korrosiv und reagiert heftig mit Wasser. Bei der Reaktion entstehen die giftigen Gase SO₂ und HCl. Tragen Sie angemessene persönliche Schutzausrüstung.
Durchführung:
-
Vorbereitung: In einem trockenen 100-mL-Rundkolben werden (R)-Cyclohex-3-encarbonsäure (z. B. 10,0 g, 79,3 mmol) und ein Magnetrührstab vorgelegt. Die Apparatur wird mit einem Rückflusskühler und einem Trockenrohr versehen.
-
Reagenz-Zugabe: Unter Rühren werden langsam 2 Äquivalente Thionylchlorid (z. B. 11,6 mL, 158,6 mmol) zugegeben. Die Zugabe kann exotherm sein; bei Bedarf kann der Kolben in einem Wasserbad gekühlt werden. Alternativ kann die Säure in einem wasserfreien Lösungsmittel wie DCM (50 mL) gelöst werden, bevor das SOCl₂ zugegeben wird.
-
Reaktion: Die Reaktionsmischung wird für 1-2 Stunden unter Rückfluss erhitzt. Das Ende der Gasentwicklung (HCl, SO₂) ist ein Indikator für den Fortschritt der Reaktion.[9]
-
Aufarbeitung: Nach dem Abkühlen auf Raumtemperatur wird überschüssiges Thionylchlorid (Sdp. 76 °C) vorsichtig unter reduziertem Druck am Rotationsverdampfer entfernt. Um letzte Spuren zu entfernen, kann wasserfreies Toluol zugegeben und erneut abdestilliert werden (azeotrope Entfernung).
-
Produkt: Das zurückbleibende rohe (R)-Cyclohex-3-encarbonylchlorid ist eine Flüssigkeit und wird typischerweise ohne weitere Reinigung direkt im nächsten Schritt verwendet.
| Parameter | Bedingung/Reagenz | Begründung |
| Reagenz | Thionylchlorid (SOCl₂) | Effizient, gasförmige Nebenprodukte vereinfachen die Aufarbeitung.[3] |
| Stöchiometrie | 1,5–2,0 Äq. SOCl₂ | Ein Überschuss stellt die vollständige Umsetzung der Carbonsäure sicher. |
| Temperatur | Rückfluss (ca. 80 °C) | Erforderlich, um die Aktivierungsenergie für die Reaktion zu überwinden. |
| Lösungsmittel | Ohne oder wasserfreies DCM/Toluol | Verhindert die Hydrolyse des Reagenzes und des Produkts. |
| Aufarbeitung | Destillation im Vakuum | Entfernt effektiv überschüssiges, niedrig siedendes SOCl₂. |
Teil 2: Synthese von Estern: Milde Wege zu wichtigen Derivaten
Ester von (R)-Cyclohex-3-encarbonsäure sind wichtige Zwischenprodukte, die in der Synthese von Naturstoffen und pharmazeutischen Wirkstoffen Anwendung finden. Zwei grundlegend unterschiedliche Methoden werden hier vorgestellt: die klassische Fischer-Veresterung und die milde Steglich-Veresterung.
Protokoll 2.1: Fischer-Veresterung (z.B. Methylester)
Die Fischer-Veresterung ist eine säurekatalysierte Gleichgewichtsreaktion zwischen einer Carbonsäure und einem Alkohol.[10] Sie eignet sich am besten für einfache, nicht säureempfindliche Substrate und unkomplizierte Alkohole, die im großen Überschuss als Lösungsmittel verwendet werden können.[10][11][12]
Durchführung:
-
In einem Rundkolben werden (R)-Cyclohex-3-encarbonsäure (1,0 Äq.), ein großer Überschuss an Methanol (dient als Reagenz und Lösungsmittel) und eine katalytische Menge konzentrierte Schwefelsäure (H₂SO₄, ca. 5 mol%) vorgelegt.
-
Die Mischung wird für 4-6 Stunden unter Rückfluss erhitzt, um das Gleichgewicht in Richtung des Esters zu verschieben.
-
Nach dem Abkühlen wird der Überschuss an Methanol am Rotationsverdampfer entfernt.
-
Der Rückstand wird in Diethylether oder Ethylacetat aufgenommen und vorsichtig mit gesättigter Natriumbicarbonatlösung (NaHCO₃) gewaschen, um die Säure zu neutralisieren. Anschließend wird mit Wasser und gesättigter Kochsalzlösung gewaschen.
-
Die organische Phase wird über Natriumsulfat (Na₂SO₄) getrocknet, filtriert und das Lösungsmittel wird entfernt, um den Rohester zu erhalten, der durch Destillation oder Säulenchromatographie gereinigt werden kann.
Protokoll 2.2: Steglich-Veresterung
Die Steglich-Veresterung ist eine milde Methode, die bei Raumtemperatur abläuft und sich besonders für säureempfindliche Substrate oder sterisch anspruchsvolle Alkohole eignet.[13][14] Sie verwendet Dicyclohexylcarbodiimid (DCC) als Kupplungsreagenz und 4-Dimethylaminopyridin (DMAP) als Katalysator.[15][16]
Wissenschaftliche Begründung: DCC aktiviert die Carbonsäure durch Bildung eines hochreaktiven O-Acylisoharnstoff-Intermediats.[13] DMAP, ein hoch nukleophiler Katalysator, fängt dieses Intermediat ab und bildet ein noch reaktiveres N-Acylpyridinium-Salz, das schnell vom Alkohol angegriffen wird. Dieser katalytische Zyklus unterdrückt die ansonsten auftretende Nebenreaktion, bei der sich der O-Acylisoharnstoff zu einem unreaktiven N-Acylisoharnstoff umlagert.[13][14][15]
Abbildung 2: Katalytischer Zyklus der Steglich-Veresterung.
Durchführung:
-
Vorbereitung: In einem trockenen Rundkolben werden (R)-Cyclohex-3-encarbonsäure (1,0 Äq.), der Alkohol (1,1-1,5 Äq.) und eine katalytische Menge DMAP (0,05-0,1 Äq.) in wasserfreiem Dichlormethan (DCM) gelöst.
-
Kopplung: Die Lösung wird in einem Eisbad auf 0 °C gekühlt. Anschließend wird eine Lösung von DCC (1,1 Äq.) in DCM langsam zugetropft.
-
Reaktion: Das Eisbad wird entfernt und die Reaktion wird für 3-16 Stunden bei Raumtemperatur gerührt. Der Fortschritt kann mittels Dünnschichtchromatographie (DC) verfolgt werden.[17][18]
-
Aufarbeitung: Der während der Reaktion ausfallende Feststoff, Dicyclohexylharnstoff (DCU), wird durch Filtration abgetrennt.[15]
-
Extraktion: Das Filtrat wird nacheinander mit verdünnter Salzsäure (z. B. 0,5 M HCl, um überschüssiges DMAP zu entfernen), Wasser und gesättigter Kochsalzlösung gewaschen.
-
Reinigung: Die organische Phase wird über Na₂SO₄ getrocknet, filtriert und das Lösungsmittel am Rotationsverdampfer entfernt. Das Rohprodukt wird in der Regel durch Säulenchromatographie gereinigt.
Teil 3: Synthese von Amiden: Das Herzstück der medizinischen Chemie
Die Bildung von Amidbindungen ist eine der wichtigsten Transformationen in der Arzneimittelentwicklung.[19] Die direkte Reaktion zwischen einer Carbonsäure und einem Amin ist aufgrund der Bildung eines reaktionsträgen Ammoniumcarboxylatsalzes ungünstig.[20] Daher ist der Einsatz von Kupplungsreagenzien zur Aktivierung der Carbonsäure unerlässlich.
Wissenschaftliche Begründung: Carbodiimid-vermittelte Amidkopplung
Carbodiimide wie EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid) sind weit verbreitet, insbesondere das wasserlösliche EDC, da dessen Harnstoff-Nebenprodukt leicht durch wässrige Extraktion entfernt werden kann.[20][21] Die Reaktion wird oft in Gegenwart von Additiven wie N-Hydroxysuccinimid (NHS) durchgeführt. EDC aktiviert die Säure zu einem O-Acylisoharnstoff-Intermediat, das jedoch instabil ist und zur Racemisierung neigen kann.[21][22] NHS fängt dieses Intermediat effizient ab und bildet einen stabileren und dennoch hochreaktiven NHS-Ester. Dieser "aktive Ester" reagiert dann sauber mit dem Amin und bildet die gewünschte Amidbindung mit minimaler Racemisierung.[21][22]
Abbildung 3: Workflow der EDC/NHS-vermittelten Amidkopplung.
Protokoll 3.1: Amidkopplung mittels EDC/NHS
Dieses Protokoll beschreibt ein robustes "One-Pot"-Verfahren zur Synthese eines Amids aus (R)-Cyclohex-3-encarbonsäure.
Materialien:
-
(R)-Cyclohex-3-encarbonsäure
-
Amin (primär oder sekundär)
-
EDC-Hydrochlorid
-
N-Hydroxysuccinimid (NHS)
-
Lösungsmittel: Wasserfreies DMF oder DCM
-
Base (optional): N,N-Diisopropylethylamin (DIPEA) oder Triethylamin (TEA)
-
Standard-Glasgeräte für die Synthese
Durchführung:
-
Aktivierung: In einem trockenen Rundkolben werden (R)-Cyclohex-3-encarbonsäure (1,0 Äq.) und NHS (1,1-1,2 Äq.) in wasserfreiem DMF oder DCM gelöst. Die Lösung wird auf 0 °C gekühlt.[19]
-
EDC-HCl (1,1-1,2 Äq.) wird in einer Portion zugegeben. Die Mischung wird für 15-60 Minuten bei 0 °C bis Raumtemperatur gerührt, um die Bildung des NHS-Esters zu ermöglichen.
-
Kupplung: Das Amin (1,0-1,1 Äq.) wird zur Reaktionsmischung gegeben. Falls das Amin als Hydrochloridsalz vorliegt, wird eine Base wie DIPEA (1,2 Äq.) zugegeben, um das freie Amin in situ freizusetzen.[23][24]
-
Reaktion: Die Reaktion wird für 2-12 Stunden bei Raumtemperatur gerührt. Der Fortschritt wird mittels DC oder LC-MS überwacht.
-
Aufarbeitung: Die Reaktionsmischung wird mit Wasser oder 5%iger LiCl-Lösung (um DMF zu entfernen) verdünnt und mehrmals mit Ethylacetat oder DCM extrahiert.
-
Waschschritte: Die vereinigten organischen Phasen werden nacheinander mit verdünnter Säure (z. B. 1 M HCl), gesättigter NaHCO₃-Lösung und gesättigter Kochsalzlösung gewaschen.[19]
-
Reinigung: Die organische Phase wird über Na₂SO₄ getrocknet, filtriert und im Vakuum konzentriert. Das Rohprodukt wird durch Säulenchromatographie oder Kristallisation gereinigt.
Vergleich gängiger Kupplungsreagenzien
| Reagenzklasse | Beispiele | Additiv | Vorteile | Nachteile/Besonderheiten |
| Carbodiimide | DCC, EDC, DIC | HOBt, NHS, Oxyma | Kostengünstig, weit verbreitet, EDC-Nebenprodukte sind wasserlöslich.[21][25] | Potenzial für Racemisierung ohne Additive, DCC-Harnstoff ist schwer löslich.[25][26] |
| Aminium/Uronium | HBTU, HATU, HCTU | Intern (HOAt/HOBt) | Sehr schnell, hohe Ausbeuten, geringe Racemisierung, besonders HATU ist sehr effizient.[23][27] | Teurer, kann zur Guanidinylierung von primären Aminen führen. |
| Phosphonium | PyBOP, PyAOP | Intern (HOAt/HOBt) | Effizient, keine Guanidinylierung, gut für sterisch gehinderte Kupplungen. | Phosphorhaltige Nebenprodukte können die Reinigung erschweren. |
Zusammenfassung
Die Derivatisierung der Carbonsäuregruppe von (R)-Cyclohex-3-encarbonsäure ist ein fundamentaler Prozess, der den Zugang zu einer breiten Palette von wertvollen Molekülen für die Forschung und Arzneimittelentwicklung eröffnet. Die Wahl der Methode – sei es die Umwandlung in ein hochreaktives Säurechlorid, die Fischer- oder Steglich-Veresterung oder eine moderne Amidkopplung – hängt von der Stabilität des Substrats, den sterischen Anforderungen und den gewünschten Reaktionsbedingungen ab. Die hier vorgestellten Protokolle und wissenschaftlichen Erläuterungen bieten eine solide Grundlage für die rationale Planung und erfolgreiche Durchführung dieser wichtigen synthetischen Transformationen.
Referenzen
-
Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. Verfügbar unter: --INVALID-LINK--
-
Chemistry LibreTexts. 22.9 Reactions of Carboxylic Acids. (2019-06-05). Verfügbar unter: --INVALID-LINK--
-
Wikipedia. Steglich esterification. Verfügbar unter: --INVALID-LINK--
-
BenchChem. Peptide Coupling Reagents: Selection and Use. Verfügbar unter: --INVALID-LINK--
-
Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011-12-03). Verfügbar unter: --INVALID-LINK--
-
Henry Rzepa's Blog. The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. (2012-05-25). Verfügbar unter: --INVALID-LINK--
-
Chemistry LibreTexts. Carboxylic acids react with thionyl Chloride (SOCl2) to form acid chlorides. Verfügbar unter: --INVALID-LINK--
-
Aapptec Peptides. Coupling Reagents. Verfügbar unter: --INVALID-LINK--
-
Organic Chemistry Portal. Steglich Esterification. Verfügbar unter: --INVALID-LINK--
-
Grokipedia. Steglich esterification. Verfügbar unter: --INVALID-LINK--
-
Creative Proteomics. Carbodiimide Crosslinker Chemistry: EDC and DCC. Verfügbar unter: --INVALID-LINK--
-
Sigma-Aldrich. Peptide Coupling Reagents Guide. Verfügbar unter: --INVALID-LINK--
-
Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Verfügbar unter: --INVALID-LINK--
-
Dilun Biotechnology. Commonly Used Coupling Reagents in Peptide Synthesis. (2025-08-28). Verfügbar unter: --INVALID-LINK--
-
SynArchive. Steglich Esterification. Verfügbar unter: --INVALID-LINK--
-
organic-chemistry.org. Acid to Ester - Common Conditions. Verfügbar unter: --INVALID-LINK--
-
Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024-06-04). Verfügbar unter: --INVALID-LINK--
-
Acadechem. The Role of (R)-3-Cyclohexenecarboxylic Acid in Pharmaceutical Synthesis. Verfügbar unter: --INVALID-LINK--
-
Organic Synthesis. Acid-Amine Coupling using DCC. Verfügbar unter: --INVALID-LINK--
-
Thermo Fisher Scientific. Carbodiimide Crosslinker Chemistry. Verfügbar unter: --INVALID-LINK--
-
Fisher Scientific. Amide Synthesis. Verfügbar unter: --INVALID-LINK--
-
Organic Syntheses. esterification of carboxylic acids with. Verfügbar unter: --INVALID-LINK--
-
Journal of Chemical and Pharmaceutical Research. Synthesis of some new cyclohexene carboxylic acid derivatives as potent anti-tumor agents. Verfügbar unter: --INVALID-LINK--
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Applications of 3-Cyclohexenecarboxylic Acid: A Key to Innovation. (2025-10-12). Verfügbar unter: --INVALID-LINK--
-
ResearchGate. Synthesis of some new cyclohexene carboxylic acid derivatives as potent antitumor agents. (2025-08-09). Verfügbar unter: --INVALID-LINK--
-
RSC Advances. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Verfügbar unter: --INVALID-LINK--
-
Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Verfügbar unter: --INVALID-LINK--
-
Google Patents. US4348410A - Cyclohexane carboxylic acid derivatives. Verfügbar unter: --INVALID-LINK--
-
Organic Chemistry Portal. Simple Method for the Esterification of Carboxylic Acids. Verfügbar unter: --INVALID-LINK--
-
BenchChem. Application Notes and Protocols for Amide Coupling with Carboxylic Acids. Verfügbar unter: --INVALID-LINK--
-
ChemicalBook. Cyclohexanecarboxylic acid chloride synthesis. Verfügbar unter: --INVALID-LINK--
-
Khan Academy. Preparation of amides using DCC. Verfügbar unter: --INVALID-LINK--
-
The Royal Society of Chemistry. Supporting information. Verfügbar unter: --INVALID-LINK--
-
YouTube. Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). (2024-04-01). Verfügbar unter: --INVALID-LINK--
-
Chemistry LibreTexts. Conversion of carboxylic acids to acid chlorides. (2023-01-22). Verfügbar unter: --INVALID-LINK--
-
Indo American Journal of Pharmaceutical Research. SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. (2020-02-10). Verfügbar unter: --INVALID-LINK--
-
Chemguide. converting carboxylic acids into acyl (acid) chlorides. Verfügbar unter: --INVALID-LINK--
-
YouTube. 08.08 Esterification of Carboxylic Acids. (2019-07-29). Verfügbar unter: --INVALID-LINK--
-
YouTube. Lec6 - Carboxylic acid Conversions to Acyl Chlorides, Anhydrides and Esters. (2024-03-14). Verfügbar unter: --INVALID-LINK--
References
- 1. nbinno.com [nbinno.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. nbinno.com [nbinno.com]
- 5. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Carboxylic acids react with thionyl Chloride (SOCl2) to form acid chlorides [ns1.almerja.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Cyclohexanecarboxylic acid chloride synthesis - chemicalbook [chemicalbook.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Steglich Esterification [organic-chemistry.org]
- 14. grokipedia.com [grokipedia.com]
- 15. Steglich esterification - Wikipedia [en.wikipedia.org]
- 16. synarchive.com [synarchive.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 19. benchchem.com [benchchem.com]
- 20. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 21. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 22. Amide Synthesis [fishersci.dk]
- 23. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 24. bachem.com [bachem.com]
- 25. peptide.com [peptide.com]
- 26. organic-synthesis.com [organic-synthesis.com]
- 27. Peptide Coupling Reagents: Selection and Use - Peptide Port [peptideport.com]
Application Notes & Protocols: Asymmetric Synthesis Strategies Employing (R)-Cyclohex-3-enecarboxylic Acid
Introduction: The Strategic Value of (R)-Cyclohex-3-enecarboxylic Acid in Chiral Synthesis
In the landscape of pharmaceutical and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. The biological activity of a molecule is often intrinsically linked to its three-dimensional structure, where one enantiomer may exhibit therapeutic effects while the other is inactive or even harmful.[1] This necessitates robust and reliable methods for asymmetric synthesis. This compound (CAS: 5709-98-8) has emerged as a cornerstone chiral building block in this endeavor.[][3]
Its utility stems from a combination of features:
-
Pre-defined Stereocenter: The (R)-configuration at the C1 position provides a reliable chiral starting point, guiding the stereochemistry of subsequent transformations.
-
Orthogonal Reactivity: It possesses two distinct and versatile functional groups—a carboxylic acid and an alkene. This allows for a wide array of selective chemical manipulations.
-
Conformational Rigidity: The cyclohexene ring provides a semi-rigid scaffold, which aids in predictable stereochemical outcomes in reactions such as additions and cyclizations.
This guide provides an in-depth exploration of key synthetic strategies that leverage this compound, complete with detailed protocols and mechanistic insights for researchers in drug discovery and process development. It is a valuable intermediate for synthesizing complex molecules, including the colony-stimulating factor inducer Leustroducsin B and other active pharmaceutical ingredients (APIs).[4]
Strategy 1: Diastereoselective Halolactonization for Complex Scaffold Construction
One of the most powerful transformations of this compound is intramolecular halolactonization, most commonly iodolactonization. This reaction is a cornerstone method for constructing cyclic esters (lactones) and proceeds under mild conditions, installing new stereocenters with high levels of control.[5][6]
Mechanistic Rationale & Causality
The reaction is initiated by the electrophilic addition of iodine (I₂) across the double bond, forming a cyclic iodonium ion intermediate. The key to the stereocontrol lies in the subsequent intramolecular nucleophilic attack by the carboxylate group. This attack proceeds in an Sₙ2-like fashion, occurring from the face opposite the iodonium bridge. The pre-existing stereocenter at C1 dictates the facial selectivity of this attack, leading to a product with a predictable and well-defined stereochemistry. This process is highly efficient for forming five- or six-membered rings.[5][7] The resulting vicinal iodo-lactone is a highly versatile intermediate, where the iodine atom can be readily displaced or eliminated to introduce further functionality.[5]
Caption: Mechanism of Iodolactonization.
Experimental Protocol: Diastereoselective Iodolactonization
This protocol describes a typical procedure for the iodolactonization of this compound.
Materials:
-
This compound (1.0 eq)
-
Sodium bicarbonate (NaHCO₃) (3.0 eq)
-
Iodine (I₂) (1.5 eq)
-
Dichloromethane (DCM)
-
Deionized Water
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in dichloromethane (approx. 0.1 M concentration) in a round-bottom flask.
-
Aqueous Phase: In a separate flask, prepare an aqueous solution of sodium bicarbonate (3.0 eq).
-
Reaction Setup: Add the aqueous NaHCO₃ solution to the DCM solution of the acid. Stir the biphasic mixture vigorously for 15 minutes at room temperature (20-25°C) to deprotonate the carboxylic acid.
-
Iodine Addition: Add solid iodine (1.5 eq) portion-wise to the vigorously stirring mixture over 30 minutes. The organic layer will turn dark brown/purple.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by TLC (e.g., using a 3:7 ethyl acetate:hexanes eluent), checking for the disappearance of the starting material. The reaction is typically complete within 2-4 hours.
-
Quenching: Upon completion, pour the reaction mixture into a separatory funnel. Quench the excess iodine by adding saturated aqueous Na₂S₂O₃ solution dropwise until the color of the organic layer disappears.
-
Work-up: Separate the organic layer. Wash the organic layer sequentially with deionized water (2x) and then with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by flash column chromatography on silica gel.
Data Presentation
| Parameter | Typical Value | Notes |
| Chemical Yield | 85 - 95% | Yields are typically high for this transformation. |
| Diastereomeric Ratio (d.r.) | >95:5 | The reaction exhibits excellent diastereoselectivity. |
| Key Analytical Data | ¹H NMR, ¹³C NMR | Confirm the formation of the bicyclic lactone structure. |
Strategy 2: Application as a Chiral Pool Starting Material for (-)-Oseltamivir (Tamiflu®)
The strategic value of a chiral building block is ultimately proven by its successful application in the total synthesis of complex, high-value molecules. This compound has been investigated as a starting material for the synthesis of the antiviral drug (-)-oseltamivir, providing an alternative to the traditional route which relies on the limited availability of shikimic acid.[8][9]
Synthetic Rationale
This synthetic approach leverages the inherent chirality and functionality of the starting material to construct the core cyclohexene ring of oseltamivir with the correct stereochemistry. The key transformations involve converting the carboxylic acid into an amine precursor via a Curtius or similar rearrangement, followed by functionalization of the alkene to install the remaining substituents.
Caption: Synthetic workflow from this compound to Oseltamivir.
Protocol Outline: Synthesis of a Key Oseltamivir Precursor
This protocol outlines the initial steps to convert this compound into a key amino-cyclohexene intermediate.
Part A: Esterification and Amide Formation
-
Protect the carboxylic acid as a methyl or ethyl ester using standard conditions (e.g., SOCl₂ in methanol).
-
Convert the ester to the corresponding hydrazide by reacting with hydrazine hydrate.
-
React the hydrazide with nitrous acid (generated in situ from NaNO₂) to form the acyl azide.
Part B: Curtius Rearrangement and Trapping
-
Gently heat the acyl azide solution in an inert solvent like toluene. The azide will undergo a Curtius rearrangement, losing N₂ gas to form a highly reactive isocyanate intermediate.
-
Trap the isocyanate by adding an alcohol (e.g., tert-butanol) to the reaction mixture, forming a stable Boc-protected amine.
Part C: Alkene Functionalization
-
The double bond of the resulting N-Boc-protected aminocyclohexene is then available for further functionalization. A common strategy is stereoselective epoxidation followed by ring-opening with an azide source (e.g., NaN₃) to install the second nitrogen atom required for the oseltamivir core.[10]
This multi-step sequence effectively transforms the starting acid into a diamino-cyclohexene scaffold, retaining the critical stereochemistry from the starting material and setting the stage for the final steps of the total synthesis.
Strategy 3: Derivatization for Diversification
The true versatility of this compound is realized through the diverse array of chiral intermediates that can be synthesized from it. Both the carboxylic acid and the alkene can be selectively transformed, opening pathways to a multitude of other chiral building blocks.
Caption: Derivatization pathways from this compound.
Protocol: Stereoselective Epoxidation
This protocol describes the conversion of the corresponding methyl ester to a chiral epoxide, another versatile intermediate.
Materials:
-
Methyl (R)-cyclohex-3-enecarboxylate (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA) (1.2 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: First, convert this compound to its methyl ester using standard methods (e.g., TMS-diazomethane or Fischer esterification).
-
Dissolution: Dissolve the methyl ester (1.0 eq) in DCM in a flask and cool the solution to 0°C in an ice bath.
-
Epoxidation: Add m-CPBA (1.2 eq) portion-wise to the cooled solution. The existing stereocenter will direct the epoxidation to one face of the double bond.
-
Reaction Monitoring: Stir the reaction at 0°C, allowing it to slowly warm to room temperature. Monitor by TLC until the starting material is consumed (typically 3-6 hours).
-
Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Separate the organic layer and wash it with additional NaHCO₃ solution followed by brine.
-
Drying and Concentration: Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting epoxy-ester by flash column chromatography.
Conclusion
This compound is a powerful and versatile chiral building block for modern asymmetric synthesis. Its pre-defined stereochemistry and dual functionality enable the efficient and stereocontrolled construction of complex molecular architectures. The strategies outlined herein—diastereoselective iodolactonization, application in total synthesis, and diverse derivatization—demonstrate its broad utility. For researchers and professionals in drug development, mastering the application of such strategic chiral intermediates is essential for accelerating the synthesis of novel, enantiomerically pure therapeutic agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 3. 5709-98-8|this compound|BLD Pharm [bldpharm.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Iodolactonization - Wikipedia [en.wikipedia.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Application Note & Protocol: A Scalable, GMP-Ready Synthesis of Enantiomerically Pure (R)-Cyclohex-3-enecarboxylic Acid
Abstract
(R)-Cyclohex-3-enecarboxylic acid [(--INVALID-LINK--)] is a critical chiral building block in the synthesis of numerous active pharmaceutical ingredients (APIs), including novel anticoagulants and colony-stimulating factor inducers.[1][2] Its defined stereochemistry is paramount, as the opposite enantiomer may exhibit different pharmacological activity or toxicity. This document provides a comprehensive guide to the scale-up synthesis of this compound with high enantiomeric purity (>99% ee). We will explore three primary synthetic strategies—classical resolution, asymmetric synthesis, and biocatalysis—with a detailed, field-proven protocol for an optimized enzymatic kinetic resolution method suitable for industrial production.
Introduction: The Strategic Importance of this compound
The demand for enantiomerically pure compounds in drug development is non-negotiable. The physiological activity of a drug is intrinsically linked to its three-dimensional structure, and for chiral molecules, this means one enantiomer is often responsible for the desired therapeutic effect. This compound, with its versatile cyclohexene scaffold and carboxylic acid handle, serves as a cornerstone intermediate for complex molecular architectures.[2] Its synthesis, therefore, requires a robust, scalable, and economically viable process that consistently delivers high optical purity.
Comparative Analysis of Synthetic Strategies
The selection of a synthetic route for scale-up is a multi-faceted decision, balancing yield, purity, cost of goods (COGS), operational simplicity, and environmental impact. Below is a comparative analysis of the three most viable pathways to enantiopure this compound.
| Synthetic Strategy | Core Principle | Advantages | Challenges for Scale-Up |
| Chiral Resolution | Separation of a racemic mixture via diastereomeric salt formation with a chiral resolving agent. | Well-established technology; often high optical purity (>99% ee) achievable.[3] | Theoretical maximum yield is 50%; requires stoichiometric use of expensive resolving agents; necessitates recycling of the resolving agent and the undesired enantiomer to be cost-effective. |
| Asymmetric Synthesis | Stereoselective creation of the chiral center, often via a Diels-Alder reaction using a chiral catalyst or auxiliary.[4][5] | Potentially 100% theoretical yield; avoids discarding 50% of the material. | High cost of chiral catalysts (often transition-metal based); removal of catalyst residues can be challenging; reaction conditions may require cryogenic temperatures, increasing operational costs.[6] |
| Enzymatic Resolution | Use of a biocatalyst (e.g., a lipase) to selectively react with one enantiomer of a racemic mixture, allowing for separation. | Extremely high enantioselectivity (E-values >200); mild reaction conditions (ambient temperature and pressure); environmentally benign (biodegradable catalysts); potential for catalyst reuse.[7][8] | Can be slower than traditional chemical reactions; substrate scope may be limited; requires careful optimization of reaction media and conditions to maximize enzyme activity and stability.[9] |
Process Chemistry Insight: While all three methods are viable, enzymatic kinetic resolution of a racemic ester of cyclohex-3-enecarboxylic acid presents the most compelling case for a modern, scalable, and sustainable industrial process. The high selectivity of enzymes like Candida antarctica lipase B (often immobilized as Novozym 435) allows for the production of both the desired (R)-acid and the unreacted (S)-ester in very high enantiomeric excess.[7][10] This dual-product stream enhances the economic feasibility of the process.
Recommended Protocol: Lipase-Catalyzed Kinetic Resolution
This protocol details the scale-up synthesis of this compound via the enzymatic hydrolysis of its racemic methyl ester. The process is designed for robustness and reproducibility.
Overall Workflow
The process can be visualized as a three-stage workflow: preparation of the racemic substrate, enzymatic resolution, and product isolation/purification.
Caption: High-level workflow for the enzymatic resolution process.
Step-by-Step Experimental Protocol
Step 1: Synthesis of Racemic 3-Cyclohexene-1-carboxylic Acid
This initial step involves a well-documented Diels-Alder reaction.[11][12]
-
Reaction Setup: In a suitable pressure reactor, charge 1,3-butadiene (1.2 eq) and acrylic acid (1.0 eq). For laboratory scale (e.g., 1 mole), this can be done in a sealed tube. For larger scales, a pressure-rated reactor is mandatory.
-
Solvent (Optional): While the reaction can be run neat, a non-polar solvent like toluene can be used to moderate the reaction rate and improve heat transfer.
-
Reaction Conditions: Heat the mixture to 100-150°C for 3-6 hours. Monitor the reaction progress by GC or ¹H NMR.
-
Work-up: After cooling, remove any unreacted butadiene and solvent under reduced pressure to yield the crude racemic 3-cyclohexene-1-carboxylic acid.
Step 2: Esterification to Racemic Methyl 3-cyclohexene-1-carboxylate
-
Reaction Setup: To the crude racemic acid (1.0 eq) in a round-bottom flask, add methanol (5-10 volumes) and a catalytic amount of sulfuric acid (e.g., 0.02 eq).
-
Reaction Conditions: Reflux the mixture for 4-8 hours, monitoring for the disappearance of the starting carboxylic acid by TLC or LC-MS.
-
Work-up: Cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution). Extract the product into a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield the racemic methyl ester.
Step 3: Lipase-Catalyzed Kinetic Resolution
-
Reaction Setup: In a temperature-controlled reactor, prepare a phosphate buffer solution (e.g., 0.1 M, pH 7.5). Add the racemic methyl 3-cyclohexene-1-carboxylate (1.0 eq).
-
Enzyme Addition: Add immobilized Candida antarctica lipase B (Novozym 435) (typically 5-10% w/w relative to the substrate).
-
Reaction Conditions: Maintain the temperature at 30-40°C and stir the suspension vigorously to ensure good mixing.
-
pH Control: The hydrolysis of the (R)-ester will produce the (R)-acid, causing the pH to drop. Maintain the pH at 7.5 by the controlled addition of a base solution (e.g., 1 M NaOH) using an automated pH-stat titrator.
-
Monitoring: The reaction progress is monitored by tracking the consumption of NaOH. The reaction is stopped when approximately 50% conversion is reached (i.e., 0.5 equivalents of NaOH have been consumed). This is the point of maximum theoretical enantiomeric excess for both the product acid and the remaining ester.
Caption: Mechanism of enzymatic kinetic resolution.
Step 4: Product Separation and Purification
-
Enzyme Recovery: Stop the agitation and filter the reaction mixture to recover the immobilized enzyme. The enzyme can be washed with water and a suitable solvent and reused for subsequent batches.
-
Extraction: Transfer the filtrate to a separatory funnel. The unreacted (S)-methyl ester can be extracted with an organic solvent (e.g., MTBE or ethyl acetate).
-
Acid Isolation: Cool the remaining aqueous layer containing the sodium salt of this compound in an ice bath. Acidify the solution to pH ~2 by the slow addition of aqueous HCl (e.g., 2 M).
-
Final Extraction & Crystallization: Extract the (R)-acid into an organic solvent. Dry the combined organic extracts, concentrate under vacuum, and purify the resulting solid/oil by crystallization (e.g., from hexanes) to yield the final product with high enantiomeric purity.
Process Analytical Technology (PAT) and Quality Control
To ensure a self-validating and robust process, in-process controls are critical.
| Process Stage | Analytical Method | Parameter Monitored | Acceptance Criteria |
| Esterification | GC, TLC | Conversion of carboxylic acid | >99% conversion |
| Enzymatic Resolution | pH-stat Titrator | Moles of NaOH consumed | Stop at 0.50 ± 0.02 equivalents |
| Enzymatic Resolution | Chiral HPLC | Enantiomeric excess (ee) of acid and ester | Sampled periodically; reaction stopped when ee >99% for both |
| Final Product | Chiral HPLC | Enantiomeric Purity | >99.5% ee |
| Final Product | ¹H NMR, ¹³C NMR | Structural Integrity & Purity | Conforms to reference standard |
| Final Product | Karl Fischer Titration | Water Content | <0.1% |
Expected Results and Data Summary
Following the optimized protocol, the expected outcomes are summarized below.
| Parameter | Expected Value | Notes |
| Overall Yield of (R)-Acid | 35-42% (based on initial racemic ester) | Higher yields are possible with efficient recycling of the (S)-ester. |
| Enantiomeric Excess (ee) of (R)-Acid | >99.5% | Achieved after crystallization. |
| Yield of (S)-Ester | 40-45% | Can be racemized and recycled to improve overall process atom economy. |
| Enantiomeric Excess (ee) of (S)-Ester | >99% | A valuable chiral building block in its own right. |
| Enzyme Reusability | >10 cycles | With minimal loss of activity, significantly reducing catalyst cost. |
Conclusion
The enzymatic kinetic resolution of racemic methyl 3-cyclohexene-1-carboxylate offers a superior pathway for the large-scale synthesis of enantiomerically pure this compound. The process is characterized by its high selectivity, operational simplicity under mild conditions, and strong environmental credentials. By implementing robust in-process controls, this protocol provides a reliable and economically attractive method for producing a key chiral intermediate for the pharmaceutical industry.
References
- 1. CN111099989A - S-3-cyclohexenecarboxylic acid and its purification method - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. Chiral resolution of cyclohex-3-ene-1-carboxylic acid | Semantic Scholar [semanticscholar.org]
- 4. chem.ucla.edu [chem.ucla.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orientjchem.org [orientjchem.org]
- 7. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. almacgroup.com [almacgroup.com]
- 9. Lipase catalyzed acetylation of 3,5,4'-trihydroxystilbene: optimization and kinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enzymatic Desymmetrization of Dimethyl Cylcohex-4-ene-cis-1,2-dicarboxylate to (1S,2R)-2-(Methoxycarbonyl)cyclohex-4-ene-1-carboxylic Acid | Semantic Scholar [semanticscholar.org]
- 11. WO2000046174A1 - A method of preparing cyclohexanecaraboxylic acid using [2+4] diels-alder reaction - Google Patents [patents.google.com]
- 12. cerritos.edu [cerritos.edu]
Application Note: A Practical Guide to Chiral Resolution via Diastereomeric Salt Formation Using (R)-1-Phenylethylamine
Abstract
Chiral resolution is a critical process in the pharmaceutical and chemical industries for obtaining enantiomerically pure compounds from racemic mixtures.[1][2] This application note provides a comprehensive experimental protocol for the resolution of racemic carboxylic acids using the chiral resolving agent (R)-1-phenylethylamine. The methodology is based on the classical technique of diastereomeric salt formation, which leverages the different physical properties of diastereomers to enable their separation by fractional crystallization.[3][4] We will delve into the underlying principles, experimental design considerations, a detailed step-by-step protocol, and methods for characterization and troubleshooting, offering a robust framework for laboratory application.
Introduction: The Principle of Diastereomeric Resolution
Enantiomers, being non-superimposable mirror images, possess identical physical properties (e.g., solubility, melting point, boiling point) in an achiral environment, making their direct separation exceedingly difficult.[5] The strategy of diastereomeric resolution circumvents this challenge by converting the enantiomeric pair into a mixture of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and, critically, have distinct physical properties.[5][6][7]
The most common application of this principle involves the reaction of a racemic mixture with an enantiomerically pure chiral resolving agent.[1] In this guide, we focus on resolving a racemic carboxylic acid, denoted as (±)-Acid, using the commercially available chiral base, (R)-1-phenylethylamine, or (R)-Amine. The acid-base reaction yields two diastereomeric salts:
-
(R)-Acid + (R)-Amine → (R,R)-Salt
-
(S)-Acid + (R)-Amine → (S,R)-Salt
These two salts, (R,R)-Salt and (S,R)-Salt, now have different solubility profiles in a given solvent system.[8][9] By carefully selecting the experimental conditions, one of the diastereomeric salts can be induced to crystallize preferentially from the solution, while the other remains in the mother liquor.[10] Subsequent isolation of the crystallized salt and regeneration of the free acid allows for the isolation of a single, enantiomerically enriched acid.
Experimental Design and Optimization
The success of a diastereomeric resolution is highly dependent on the careful optimization of several key parameters. The process is often iterative and requires empirical testing.[11]
Solvent Selection: The Critical Variable
The choice of solvent is the most crucial factor determining the efficiency of the separation.[10][12] An ideal solvent system should exhibit a significant difference in solubility between the two diastereomeric salts.[13]
-
Screening is Essential: A systematic solvent screen is the first and most important step. A good starting point is to screen a range of solvents with varying polarities and hydrogen-bonding capabilities.[13]
-
Mixed Solvent Systems: Using a binary or even ternary solvent system provides greater flexibility. A common strategy involves dissolving the salts in a "solvent" and then inducing crystallization by the gradual addition of an "anti-solvent" (a solvent in which the salts are poorly soluble).[10][13]
-
Chirality Switching: Be aware that the choice of solvent can sometimes invert the relative solubilities, causing the other diastereomer to crystallize. This phenomenon, known as solvent-induced chirality switching, can be exploited to isolate both enantiomers using the same resolving agent.[14]
| Solvent Class | Examples | General Characteristics & Considerations |
| Alcohols | Methanol, Ethanol, Isopropanol | Protic solvents, good for dissolving polar salts. Often a good starting point. Methanol is a common choice.[15] |
| Esters | Ethyl Acetate | Medium polarity. Can be effective as a primary solvent or as part of a mixed system. |
| Ketones | Acetone | Polar aprotic. Useful for screening. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Lower polarity. Often used as anti-solvents. |
| Hydrocarbons | Hexane, Heptane, Toluene | Non-polar. Primarily used as anti-solvents to reduce solubility and induce precipitation. |
Stoichiometry and Temperature
-
Molar Ratio: A 1:1 molar ratio of the racemic acid to (R)-1-phenylethylamine is a standard starting point. However, using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can sometimes improve the purity of the initial crystalline crop.[16] The optimal stoichiometry can be better understood by constructing a phase diagram of the system.[11]
-
Temperature Profile: Temperature directly influences solubility. A controlled, slow cooling profile is essential to promote the selective crystallization of the less-soluble diastereomer and to obtain well-formed, pure crystals.[13] Rapid cooling often leads to the co-precipitation of both diastereomers, resulting in poor resolution.
Detailed Experimental Protocol
The following protocol provides a general framework. The specific solvent, volumes, and temperatures must be optimized for each unique racemic acid.
Workflow Overview
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Step-by-Step Methodology
1. Diastereomeric Salt Formation: a. In an appropriately sized flask, dissolve the racemic acid (1.0 eq.) in the minimum amount of the chosen heated solvent (or solvent mixture). b. In a separate container, dissolve (R)-1-phenylethylamine (1.0 eq.) in a small amount of the same solvent. c. Slowly add the amine solution to the stirred acid solution. An immediate precipitate may form. If so, continue heating until a clear solution is obtained.
2. Fractional Crystallization: a. Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with an insulating material can promote slow cooling. b. Observe for the formation of crystals. If crystallization does not occur, consult the Troubleshooting section. c. Once the solution has reached room temperature and crystal growth has ceased, the flask may be placed in an ice bath or refrigerator (0-4 °C) for several hours to maximize the yield of the less-soluble salt.[15]
3. Isolation of the Diastereomeric Salt: a. Collect the crystals by vacuum filtration using a Büchner funnel.[15] b. Wash the collected crystals sparingly with a small amount of ice-cold solvent to rinse away residual mother liquor.[15] c. Dry the crystals under vacuum to a constant weight. At this stage, a small sample should be taken for characterization (melting point, NMR) to determine diastereomeric purity.
4. Liberation of the Enriched Enantiomer: a. Dissolve the dried, diastereomerically enriched salt in water. b. Add 1-2 M hydrochloric acid (HCl) dropwise until the solution is acidic (pH 1-2, check with pH paper). This will break the salt, protonating the carboxylic acid and forming the hydrochloride salt of the amine. c. Extract the liberated carboxylic acid from the aqueous solution using an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) three times.[6] d. Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched acid.
5. Recovery of the Resolving Agent (Optional but Recommended): a. Take the acidic aqueous layer from step 4c and make it strongly basic (pH 12-14) by the careful addition of concentrated sodium hydroxide (NaOH) solution.[6] b. Extract the liberated (R)-1-phenylethylamine with an organic solvent. c. Dry the organic layer, filter, and remove the solvent to recover the chiral amine for future use.
Characterization and Purity Analysis
Rigorous analysis at key stages is essential to monitor and validate the success of the resolution.
| Technique | Purpose | Expected Outcome / Interpretation |
| Melting Point | Assess purity of the diastereomeric salt. | Diastereomers have different melting points. A sharp, constant melting point after recrystallization indicates high diastereomeric purity.[7] |
| ¹H NMR Spectroscopy | Determine diastereomeric excess (d.e.) of the salt. | Protons near the chiral centers of the two diastereomers will be in different chemical environments and should exhibit distinct signals. Integration of these signals provides the d.e.[17][18] |
| Polarimetry | Measure optical rotation of the final, liberated acid. | A non-zero optical rotation confirms the presence of an excess of one enantiomer. The enantiomeric excess (e.e.) can be calculated by comparing the measured specific rotation to the literature value for the pure enantiomer.[6][7] |
| Chiral HPLC/GC | Accurately determine the enantiomeric excess (e.e.) of the final acid. | Provides baseline separation of the two enantiomers, allowing for precise quantification of the e.e. This is the gold standard for purity assessment. |
Troubleshooting and Further Optimization
| Problem | Possible Cause | Suggested Solution |
| No Crystallization | Solution is not supersaturated. | Slowly evaporate some solvent to increase the concentration.[10] Gradually add a pre-screened anti-solvent to induce precipitation.[10] |
| Lack of nucleation sites. | Scratch the inner wall of the flask with a glass rod. Add a seed crystal of the desired salt, if available.[11] | |
| Poor Resolution (Low Purity) | Crystallization occurred too quickly. | Ensure a very slow cooling rate. Insulate the flask. |
| Inefficient solvent system. | Conduct a more thorough solvent screen to maximize the solubility difference between the diastereomers.[10] | |
| Co-crystallization occurred. | Perform one or more recrystallizations of the diastereomeric salt from the same or a different solvent system to progressively enrich the less-soluble diastereomer.[7] | |
| Low Yield | The target diastereomer is too soluble. | Lower the final crystallization temperature. Re-evaluate the solvent system to find one where the target salt is less soluble.[13] |
| The other enantiomer can be recovered from the mother liquor by liberating the acid and resolving it with the opposite resolving agent, (S)-1-phenylethylamine.[6] |
Conclusion
The resolution of enantiomers via diastereomeric salt formation is a powerful and scalable technique that remains highly relevant in modern chemistry. While the process is often empirical and requires careful optimization, a systematic approach to solvent screening and crystallization conditions, as outlined in this guide, can lead to the successful isolation of pure enantiomers. The use of (R)-1-phenylethylamine provides a reliable and accessible option for the resolution of a wide range of racemic acids.
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 12. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 13. benchchem.com [benchchem.com]
- 14. Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemrxiv.org [chemrxiv.org]
- 18. chemrxiv.org [chemrxiv.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Chiral Resolution of Cyclohex-3-enecarboxylic Acid
Welcome to the technical support center for the chiral resolution of cyclohex-3-enecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of separating this important chiral building block. As enantiomers can exhibit vastly different pharmacological activities, achieving high yield and enantiomeric purity is paramount. This resource provides in-depth, experience-driven advice in a direct question-and-answer format to troubleshoot and optimize your resolution experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective chiral resolving agents for cyclohex-3-enecarboxylic acid?
The selection of a resolving agent is the most critical parameter in a diastereomeric salt crystallization.[1] For a racemic carboxylic acid like cyclohex-3-enecarboxylic acid, chiral bases are employed.[2][3][4] The goal is to form a pair of diastereomeric salts with significantly different solubilities in a given solvent, allowing one to crystallize preferentially.[5][6]
Based on literature and practical application, the following agents have proven effective:
-
Chiral Amines:
-
(R)-(+)-α-Phenylethylamine and (S)-(-)-α-Phenylethylamine: These are widely used due to their commercial availability, relatively low cost, and consistent performance in forming crystalline salts with many carboxylic acids.[2][5][7] One study successfully obtained both (R)-(+)- and (S)-(-)-cyclohex-3-ene-1-carboxylic acid with over 99% optical purity using chiral phenylethylamine in acetone.[5]
-
(R)-1-(1-Naphthyl)ethylamine: This agent offers a more rigid aromatic structure, which can enhance the crystal lattice interactions and improve diastereomeric differentiation. A patented method uses this resolving agent in isopropyl acetate.[8]
-
-
Alkaloids:
-
Brucine, Strychnine, Quinine: These naturally occurring alkaloids are classic resolving agents with a long history of success.[2][3][4] However, their toxicity and cost can be drawbacks. Quinine, for example, has been used for the resolution of the related cis-3-hydroxycyclohexanecarboxylic acid.[9]
-
A preliminary screening with several candidate agents is always the recommended first step to identify the most promising option for your specific setup.
Q2: My diastereomeric salts are not crystallizing, or are "oiling out." What are the primary causes and how can I fix this?
This is a very common and frustrating problem. "Oiling out" occurs when the salt separates from the solution as a liquid phase instead of a solid crystalline phase.[10] The primary culprits are usually related to the solvent system and concentration.
Troubleshooting Steps:
-
Re-evaluate Your Solvent: The chosen solvent may be too effective at solvating both diastereomeric salts, preventing the less soluble one from reaching supersaturation and crystallizing.[10]
-
Solution: Conduct a solvent screen. Test a range of solvents with varying polarities (e.g., acetone, ethyl acetate, isopropanol, acetonitrile, or mixtures thereof). The ideal solvent will maximize the solubility difference between the two diastereomers.[10][11] Sometimes, a less polar solvent can favor crystallization over oiling out.[10]
-
-
Increase Concentration: The solution may be too dilute to achieve the necessary supersaturation for nucleation.[10]
-
Solution: Carefully evaporate a portion of the solvent under reduced pressure and attempt to induce crystallization again.
-
-
Lower the Temperature: Oiling out can happen if the salt's melting point is below the crystallization temperature.[10]
-
Solution: Try cooling the solution slowly to a lower temperature. A controlled, gradual cooling rate is often more effective than rapid chilling.[10]
-
-
Induce Nucleation: The energy barrier to form the initial crystal nucleus may be too high.[10]
-
Solution: Scratch the inside of the flask gently with a glass rod at the meniscus. This creates microscopic imperfections that can serve as nucleation sites. If available, adding a single seed crystal of the desired diastereomeric salt is the most effective method.[10]
-
-
Check for Impurities: Trace impurities can act as crystallization inhibitors.[10]
-
Solution: Ensure the starting racemic acid and resolving agent are of high purity. Consider an additional purification step if necessary.
-
Q3: The yield of my desired diastereomeric salt is very low. How can I improve it?
A low yield means you are leaving a significant amount of your target diastereomer in the mother liquor. The theoretical maximum yield for a classical resolution is 50% for the desired enantiomer.[12] Achieving a yield close to this theoretical maximum requires careful optimization.
Key Optimization Strategies:
-
Stoichiometry of Resolving Agent: The molar ratio of the resolving agent to the racemic acid is crucial. While a 1:1 molar ratio of the resolving agent to the desired enantiomer (i.e., 0.5 equivalents relative to the racemate) is the theoretical starting point, this is not always optimal.
-
Action: Screen different molar ratios (e.g., 0.5 eq, 0.6 eq, 1.0 eq) to find the sweet spot that maximizes precipitation of the desired salt without causing co-precipitation of the more soluble diastereomer.
-
-
Solvent Selection and Volume: As with crystallization issues, the solvent plays a massive role in yield. An ideal solvent allows for high recovery of the less soluble salt while keeping the more soluble salt in solution.[10][11]
-
Action: Perform solubility studies. Measure the solubility of both diastereomeric salts in various solvents at different temperatures to build a solubility profile and select the optimal system.[10]
-
-
Temperature Control: The final crystallization temperature directly impacts the concentration of the salt remaining in the mother liquor.
-
Action: Ensure the solution is cooled sufficiently to minimize the solubility of the target salt, but not so low that the other diastereomer begins to crystallize, which would reduce purity. A slow, controlled cooling profile is often beneficial.[10]
-
Q4: The enantiomeric excess (e.e.) of my final product is poor. What steps can I take to increase it?
Low enantiomeric excess indicates that the separation of the diastereomers was inefficient, likely due to co-crystallization of the undesired diastereomer.
Methods to Enhance Enantiomeric Purity:
-
Recrystallization: This is the most powerful tool for improving purity. Dissolve the obtained diastereomeric salt in a fresh portion of the same or a different solvent system and re-crystallize it.[10] Each recrystallization step will enrich the solid phase with the less soluble diastereomer, thereby boosting the final enantiomeric excess. A patent for purifying S-3-cyclohexenecarboxylic acid specifically includes a recrystallization step with ethanol to achieve an e.e. value above 99%.[7]
-
Optimize the Solvent System: The choice of solvent is critical for achieving high selectivity.[10] A solvent that creates a larger difference in solubility between the two diastereomers will yield a product with higher initial purity.
-
Control the Cooling Rate: Rapid cooling can trap the more soluble diastereomer in the crystal lattice. A slower, more controlled cooling rate allows for more selective crystallization and a purer product.[10]
-
Verify Resolving Agent Purity: Ensure the enantiomeric purity of your resolving agent is high. Any contamination with its opposite enantiomer will directly lead to the formation of the undesired diastereomeric salt, capping your maximum possible e.e.
Experimental Protocols & Workflows
General Workflow for Chiral Resolution
The overall process is a three-stage methodology: salt formation, separation via crystallization, and liberation of the pure enantiomer.[1]
Caption: General workflow for chiral resolution via diastereomeric salt crystallization.
Protocol 1: Diastereomeric Salt Formation and Crystallization
This protocol provides a generalized starting point. The specific solvent, temperatures, and volumes must be optimized for your chosen resolving agent.
-
Dissolution: In a suitable reaction flask, dissolve 1.0 equivalent of racemic cyclohex-3-enecarboxylic acid in a minimal amount of a pre-selected solvent (e.g., acetone) with gentle heating.[5]
-
Agent Addition: In a separate vessel, dissolve 0.5 - 1.0 equivalents of the chiral resolving agent (e.g., (R)-α-phenylethylamine) in the same solvent.
-
Salt Formation: Slowly add the resolving agent solution to the stirred solution of the racemic acid.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, further cool the solution in an ice bath or refrigerator. If necessary, induce crystallization by scratching the flask or adding a seed crystal.[10]
-
Isolation: Once crystallization is complete, collect the solid product by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove residual mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight.
-
(Optional but Recommended) Recrystallization: To improve enantiomeric purity, dissolve the crystals in a minimal amount of hot solvent, allow them to cool slowly, and re-isolate as described above.[7][10]
Protocol 2: Liberation of the Enantiopure Carboxylic Acid
-
Suspension: Suspend the isolated and dried diastereomeric salt in water or an appropriate biphasic system (e.g., dichloromethane and water).[7]
-
Acidification: Stir the suspension vigorously and add a strong acid (e.g., 2M HCl) dropwise until the pH is ~1-2.[2] This protonates the carboxylate and breaks the ionic bond of the salt.
-
Extraction: The free carboxylic acid will now be in the organic phase. If a biphasic system was used, separate the organic layer. If only water was used, extract the aqueous solution several times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing & Drying: Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield the enantiomerically enriched cyclohex-3-enecarboxylic acid.
-
Analysis: Determine the yield and measure the optical purity (e.e.) using chiral HPLC or by converting the acid to a chiral derivative for NMR analysis.
Troubleshooting Guide: Decision Tree
Caption: Decision tree for troubleshooting common crystallization issues.
Data Summary
Table 1: Impact of Solvent on Resolution Efficiency (Illustrative)
| Solvent System | Relative Solubility of Diastereomer A | Relative Solubility of Diastereomer B | Solubility Ratio (B/A) | Typical Outcome |
| Methanol | High | High | ~1.2 | Low yield, poor e.e. |
| Acetone | Moderate | Low | ~5.0 | Good yield, good e.e.[5] |
| Ethyl Acetate | Low | Very Low | ~3.5 | High yield, moderate e.e. |
| Isopropyl Acetate | Low | Very Low | ~8.0 | Potentially high yield and high e.e.[8] |
| Heptane | Very Low | Very Low | ~2.0 | Poor solubility, may not dissolve |
Note: This table is illustrative. Actual results depend on the specific resolving agent used. The goal is to maximize the solubility ratio.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chiral resolution of cyclohex-3-ene-1-carboxylic acid | Semantic Scholar [semanticscholar.org]
- 6. youtube.com [youtube.com]
- 7. CN111099989A - S-3-cyclohexenecarboxylic acid and its purification method - Google Patents [patents.google.com]
- 8. CN104447294A - Chiral resolution method of 3-cyclohexene-1-formic acid - Google Patents [patents.google.com]
- 9. US20070197788A1 - Method for the preparation of enantiomer forms of cis-configured 3-hydroxycyclohexane carboxylic acid derivatives using hydrolases - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. approcess.com [approcess.com]
- 12. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
Technical Support Center: Synthesis of (R)-Cyclohex-3-enecarboxylic Acid
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of (R)-Cyclohex-3-enecarboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are actively working with this important chiral building block. This compound is a key intermediate in the synthesis of various pharmaceutical compounds, including the anticoagulant Edoxaban.[1][2] Achieving high enantiomeric purity is critical, yet the synthesis can present several challenges leading to common byproducts and impurities.
This document deviates from a standard template to provide a focused, problem-solving approach based on the most common synthetic routes. We will explore the causality behind frequent experimental issues and provide actionable, field-proven solutions.
I. Understanding the Synthetic Landscape: Core Methodologies
The synthesis of enantiomerically pure this compound is typically approached via three main strategies. Each has a unique profile of potential byproducts and optimization challenges.
-
Chiral Resolution via Diastereomeric Salts: A classical and robust method where a racemic mixture of cyclohex-3-enecarboxylic acid is separated using a chiral resolving agent.
-
Enzymatic Kinetic Resolution: A biocatalytic approach that uses an enzyme to selectively react with one enantiomer of a racemic ester, allowing for the separation of the desired product.
-
Asymmetric Synthesis (e.g., Diels-Alder Reaction): A direct approach to synthesize the desired enantiomer using a chiral catalyst or auxiliary to control the stereochemistry of the reaction.
II. Troubleshooting Guide & FAQs by Synthetic Method
A. Chiral Resolution of Racemic Cyclohex-3-enecarboxylic Acid
This method relies on the differential solubility of diastereomeric salts formed between the racemic acid and a chiral amine. A common procedure involves using a chiral resolving agent like (R)-1-naphthylethylamine to form two diastereomeric salts: [(R)-acid-(R)-amine] and [(S)-acid-(R)-amine].[1][3][4] These salts are then separated by fractional crystallization.
Workflow for Chiral Resolution
Caption: Workflow for separating enantiomers via diastereomeric salt crystallization.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My final (R)-acid product has a low enantiomeric excess (ee). What went wrong?
Answer: This is the most common issue and almost always points to inefficient separation of the diastereomeric salts.
-
Causality: The [(R)-acid-(R)-amine] and [(S)-acid-(R)-amine] salts have different, but not infinite, solubility differences in a given solvent. If the crystallization process is too rapid or the solvent system is not optimal, the precipitated salt will be contaminated with the more soluble diastereomer, leading to a lower ee in the final product after acidification.
-
Troubleshooting Steps:
-
Optimize Crystallization Solvent: The choice of solvent is critical. Solvents like acetone or mixtures like isopropanol/acetone are often used.[1] You may need to screen various solvents or solvent mixtures to maximize the solubility difference between the two diastereomeric salts.
-
Control Cooling Rate: Allow the solution to cool slowly to room temperature, and then to a lower temperature (e.g., 0-5 °C), without agitation. Rapid cooling traps impurities within the crystal lattice.
-
Perform Recrystallization: It is standard practice to perform one or more recrystallizations of the diastereomeric salt to improve its purity before proceeding to the acidification step.[1] Each recrystallization step will discard more of the undesired diastereomer into the mother liquor.
-
Question 2: My final product is contaminated with the chiral resolving agent. How can I remove it?
Answer: This indicates a problem during the acidification and extraction phase.
-
Causality: The resolving agent is a base (an amine). During acidification (e.g., with HCl), both the desired carboxylic acid and the resolving agent are protonated. The goal is to protonate the resolving amine to make it water-soluble (as an ammonium salt) while keeping the carboxylic acid in an organic solvent. Incomplete acidification or insufficient washing will leave the basic amine in the organic layer.
-
Troubleshooting Steps:
-
Ensure Correct pH: After adding acid, check the pH of the aqueous layer to ensure it is sufficiently acidic (typically pH 2-3) to fully protonate the resolving amine.[1]
-
Perform Multiple Washes: Wash the organic layer containing your product multiple times with dilute acid (e.g., 1M HCl) followed by brine. This ensures the complete removal of the water-soluble amine salt.
-
| Problem | Potential Cause | Recommended Solution |
| Low Enantiomeric Excess (ee%) | Incomplete separation of diastereomers. | Optimize the crystallization solvent; slow down the cooling rate; increase the number of recrystallization steps. |
| Residual Resolving Agent | Insufficient washing after acidification. | Ensure aqueous layer is pH 2-3; perform multiple washes with dilute acid and then brine. |
| Low Yield of Desired Product | Suboptimal solvent choice; loss of product during recrystallization. | Screen solvents to find one that gives a good yield of the desired salt with high purity; minimize the number of recrystallizations. |
B. Asymmetric Diels-Alder Synthesis
This elegant approach involves a [4+2] cycloaddition reaction between a diene (e.g., butadiene) and a dienophile attached to a chiral auxiliary. The chiral auxiliary directs the diene to attack one face of the dienophile, leading to an enantiomerically enriched product.
Conceptual Diagram of Asymmetric Diels-Alder
Caption: Asymmetric Diels-Alder reaction showing formation of major and minor diastereomers.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 3: My Diels-Alder reaction produced a nearly 1:1 mixture of endo and exo diastereomers. How can I improve selectivity?
Answer: The endo/exo selectivity in Diels-Alder reactions is governed by kinetic and thermodynamic factors.
-
Causality: The endo product is often the kinetically favored product due to secondary orbital interactions in the transition state. However, the exo product is usually more thermodynamically stable. Running the reaction at high temperatures can lead to retro-Diels-Alder and isomerization to the more stable exo product.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: To favor the kinetic endo product, perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Use a Lewis Acid Catalyst: Lewis acids (e.g., TiCl₄) can enhance the rate and selectivity of the reaction, often favoring the endo product.[5] They coordinate to the dienophile, lowering the energy of the transition state.
-
Question 4: I'm observing significant amounts of polymer in my reaction flask. What is the cause?
Answer: This is a common byproduct when using reactive dienes like butadiene.
-
Causality: Dienes can polymerize, especially at higher temperatures or in the presence of acid catalysts. This side reaction consumes starting material and complicates purification.
-
Troubleshooting Steps:
-
Use an In-Situ Source of Diene: Instead of adding gaseous butadiene directly, use a stable precursor like 3-sulfolene, which thermally decomposes to release 1,3-butadiene and sulfur dioxide in a controlled manner. This keeps the instantaneous concentration of the diene low, minimizing polymerization.[6]
-
Add a Polymerization Inhibitor: Small amounts of an inhibitor like hydroquinone can be added to the reaction mixture to suppress radical polymerization of the diene.
-
| Problem | Potential Cause | Recommended Solution |
| Low Diastereoselectivity (endo/exo) | High reaction temperature; absence of catalyst. | Run the reaction at a lower temperature; add a suitable Lewis acid catalyst to enhance selectivity. |
| Low Enantioselectivity | Ineffective chiral auxiliary; non-optimal reaction conditions. | Screen different chiral auxiliaries; optimize solvent and temperature for the specific auxiliary. |
| Polymer Formation | High concentration or temperature of the diene. | Use an in-situ diene source like 3-sulfolene; add a polymerization inhibitor; maintain the lowest effective reaction temperature. |
III. Featured Protocol: Chiral Resolution of (±)-Cyclohex-3-enecarboxylic Acid
This protocol is adapted from established procedures for resolving cyclohex-3-enecarboxylic acid using (R)-1-naphthylethylamine.[1][4]
Materials:
-
Racemic 3-cyclohexene-1-carboxylic acid (100 g)
-
(R)-1-naphthylethylamine (130 g)
-
Isopropyl acetate (1100 ml total)
-
Isopropanol (85 ml)
-
Acetone (415 ml)
-
10% Hydrochloric Acid
-
Ethyl Acetate
Procedure:
-
Step 1: Salt Formation
-
In a reaction flask, dissolve 100g of racemic 3-cyclohexene-1-carboxylic acid in 800ml of isopropyl acetate.
-
Separately, dissolve 130g of (R)-1-naphthylethylamine in 300ml of isopropyl acetate.
-
Add the amine solution dropwise to the acid solution.
-
Heat the resulting mixture to 60-70°C until the solution becomes clear.
-
Cool the mixture to 20-30°C to allow the diastereomeric salts to precipitate.
-
Filter the solid to collect the mixture of diastereomeric salts.
-
-
Step 2: Fractional Crystallization
-
Transfer the collected salt mixture to a clean flask. Add 85ml of isopropanol and 415ml of acetone.
-
Heat the mixture to 65-75°C and reflux for 1 hour.
-
Stir and cool the mixture slowly. The less soluble (R)-acid-(R)-amine salt will crystallize.
-
Filter the solid when the temperature reaches approximately 50°C.
-
Expert Tip: To achieve high optical purity (>99%), this crystallization process should be repeated at least twice.[1][3]
-
-
Step 3: Acidification to Yield (R)-acid
-
Dissolve the purified diastereomeric salt (e.g., 50g) in 150ml of ethyl acetate.
-
Transfer the solution to a separatory funnel and add 10% hydrochloric acid until the aqueous layer reaches a pH of 2-3.
-
Shake the funnel, allow the layers to separate, and collect the organic phase.
-
Wash the organic phase with water and then brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (R)-(+)-3-cyclohexenecarboxylic acid.[1]
-
IV. References
-
Yi-liang, L. Chiral resolution of cyclohex-3-ene-1-carboxylic acid. Drugs and Clinic. Semantic Scholar. 3
-
Guidechem. How to Prepare (R)-(+)-3-CYCLOHEXENECARBOXYLIC ACID?. Guidechem.com. 1
-
Request PDF. Kinetic Resolution of Nearly Symmetric 3-Cyclohexene-1-carboxylate Esters Using a Bacterial Carboxylesterase Identified by Genome Mining. ResearchGate. 7
-
Efficient microbial resolution of racemic methyl 3-cyclohexene-1- carboxylate as chiral precursor of Edoxaban by newly. Bioresource Technology. 2
-
CN111099989A - S-3-cyclohexenecarboxylic acid and its purification method. Google Patents. 8
-
EP1805316B1 - Process for the preparation of the enantiomeric forms of cis-3-hydroxycyclohexane carboxylic acid derivatives employing hydrolases. Google Patents. 5
-
CN104447294A - Chiral resolution method of 3-cyclohexene-1-formic acid. Google Patents. 4
-
Synthesis of 4-Cyclohexene-cis-dicarboxylic Acid Anhydride - (Diels-Alder Reaction). StuDocu. 6
References
- 1. Page loading... [guidechem.com]
- 2. biocat.jiangnan.edu.cn [biocat.jiangnan.edu.cn]
- 3. Chiral resolution of cyclohex-3-ene-1-carboxylic acid | Semantic Scholar [semanticscholar.org]
- 4. CN104447294A - Chiral resolution method of 3-cyclohexene-1-formic acid - Google Patents [patents.google.com]
- 5. EP1805316B1 - Process for the preparation of the enantiomeric forms of cis-3-hydroxycyclohexane carboxylic acid derivatives employing hydrolases - Google Patents [patents.google.com]
- 6. cerritos.edu [cerritos.edu]
- 7. researchgate.net [researchgate.net]
- 8. CN111099989A - S-3-cyclohexenecarboxylic acid and its purification method - Google Patents [patents.google.com]
Improving the purity of (R)-Cyclohex-3-enecarboxylic acid after resolution
Welcome to the technical support resource for the purification of (R)-Cyclohex-3-enecarboxylic acid. This guide is designed for researchers, chemists, and pharmaceutical development professionals who are working on the chiral resolution of racemic cyclohex-3-enecarboxylic acid and require methods to enhance the enantiomeric and chemical purity of the desired (R)-enantiomer.
As Senior Application Scientists, we understand that achieving high purity is paramount for subsequent synthetic steps and regulatory compliance. This guide provides in-depth, field-tested answers to common challenges encountered during the post-resolution purification process.
Section 1: Foundational Concepts - The Resolution Process
Before troubleshooting purification, it's essential to understand the core principles of the resolution. Most issues with final purity originate from suboptimal separation at the diastereomer stage.
Q1: What is the most common method for resolving racemic cyclohex-3-enecarboxylic acid?
The most prevalent and scalable method is diastereomeric salt crystallization .[1] This process involves reacting the racemic carboxylic acid with an enantiomerically pure chiral amine (the "resolving agent"). This reaction converts the pair of enantiomers into a pair of diastereomers.[2]
-
(R)-acid + (R)-amine → (R,R)-diastereomeric salt
-
(S)-acid + (R)-amine → (S,R)-diastereomeric salt
While enantiomers have identical physical properties, diastereomers do not.[2] This crucial difference in properties, particularly solubility in a given solvent system, allows for their separation by fractional crystallization.[1] Common resolving agents for this acid include (R)-α-phenethylamine and (R)-1-naphthylethylamine.[3][4][5]
Q2: Why is the choice of resolving agent and solvent so critical?
The success of the resolution hinges on maximizing the solubility difference between the two diastereomeric salts. An ideal system has one salt that is sparingly soluble and readily crystallizes, while the other remains dissolved in the mother liquor.[6] The choice of solvent can dramatically influence this solubility profile. In some cases, changing the solvent can even invert which diastereomer is less soluble, a phenomenon known as chirality switching.[7] Therefore, screening various solvents or solvent mixtures (e.g., ethanol, acetone, isopropanol) is a critical optimization step.[4][5]
Section 2: Troubleshooting Guide for Purity Enhancement
This section addresses the most common issues encountered after the initial resolution and liberation of the (R)-acid.
Q3: My final product has low enantiomeric excess (ee%). How can I improve it?
Low enantiomeric excess is almost always due to incomplete separation of the diastereomeric salts. The less-soluble salt, which crystallizes from the solution, is often contaminated with the more-soluble diastereomer.
Root Cause Analysis & Solutions:
-
Insufficient Crystallization Time/Equilibration: The system may not have reached thermodynamic equilibrium.
-
Solution: Increase the stirring time after cooling the solution to ensure the crystallization is complete. A minimum of 1.5-2 hours is recommended, though longer periods may be beneficial.[8]
-
-
Suboptimal Solvent System: The chosen solvent may not provide a sufficient solubility difference between the diastereomers.
-
Solution: Perform recrystallization. Dissolve the filtered diastereomeric salt in a minimal amount of a suitable hot solvent (or solvent mixture like isopropanol/acetone) and allow it to cool slowly.[5] This process purges the more soluble, undesired diastereomer, significantly boosting the enantiomeric purity of the crystalline salt. It is often necessary to perform two or more recrystallizations to achieve >99% diastereomeric excess (and thus >99% ee% in the final product).
-
-
Incorrect Stoichiometry: Using an incorrect amount of the resolving agent can affect salt formation and crystallization efficiency.
-
Solution: Ensure you are using a stoichiometric equivalent (or slight sub-stoichiometric amount, e.g., 0.95 eq) of the chiral resolving agent relative to the enantiomer you wish to isolate (i.e., ~0.5 eq relative to the racemate).
-
Troubleshooting Workflow: Low Enantiomeric Excess
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 3. CN111099989A - S-3-cyclohexenecarboxylic acid and its purification method - Google Patents [patents.google.com]
- 4. CN104447294A - Chiral resolution method of 3-cyclohexene-1-formic acid - Google Patents [patents.google.com]
- 5. Page loading... [guidechem.com]
- 6. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 7. Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
Solvent selection for diastereomeric crystallization of cyclohex-3-enecarboxylic acid salts
Welcome to the Technical Support Center for the diastereomeric crystallization of cyclohex-3-enecarboxylic acid salts. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges in the resolution of cyclohex-3-enecarboxylic acid enantiomers.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind separating enantiomers of cyclohex-3-enecarboxylic acid using diastereomeric crystallization?
A: The resolution of a racemic mixture of cyclohex-3-enecarboxylic acid, (±)-acid, with an enantiomerically pure chiral resolving agent, such as a chiral amine, is based on the formation of two diastereomeric salts.[1][2] Diastereomers, unlike enantiomers, possess different physical and chemical properties, including solubility in a given solvent.[3][4] This difference in solubility allows for the selective crystallization of one diastereomer, leaving the other enriched in the mother liquor.[2] The less soluble diastereomeric salt is then isolated by filtration, and the chiral resolving agent is removed, typically by acidification, to yield the desired enantiomer of cyclohex-3-enecarboxylic acid.[5]
Q2: How critical is the choice of solvent in this process?
A: The choice of solvent is arguably the most critical factor for a successful diastereomeric resolution.[6] An ideal solvent system will exhibit a significant difference in solubility between the two diastereomeric salts.[7] This differential solubility is what drives the selective crystallization and ultimately determines the yield and enantiomeric excess (e.e.) of the resolved acid. The solvent also influences crystal habit, nucleation rate, and can even prevent crystallization altogether if both salts are too soluble.[8][6]
Q3: What are the key properties to consider when selecting a solvent?
A: When selecting a solvent, several properties should be considered to maximize the chances of a successful resolution:
-
Differential Solubility: The primary goal is to find a solvent where one diastereomeric salt is sparingly soluble, while the other is highly soluble.[8][9]
-
Solvent Polarity: The polarity of the solvent (protic vs. aprotic) can significantly impact salt formation and solubility.[10][11][12][13][14] Hydrogen bonding capabilities of protic solvents can stabilize the ions differently, affecting their crystallization behavior.[11][12][15]
-
Temperature Coefficient of Solubility: A steep solubility curve with respect to temperature is advantageous for cooling crystallization, as it can lead to higher yields upon cooling.[16]
-
Interaction with Salts: The solvent should not react with the acid or the resolving agent. In some cases, the solvent can be incorporated into the crystal lattice, forming solvates, which can alter the solubility properties.[8][17]
Troubleshooting Guide
This section provides detailed solutions to specific problems you may encounter during your experiments.
Issue 1: No crystallization occurs, or my product is "oiling out."
Q: I've combined my racemic cyclohex-3-enecarboxylic acid with the chiral resolving agent in the chosen solvent, but nothing is crystallizing, or I'm getting a liquid/oily precipitate. What's going wrong?
A: The formation of an oil or a complete failure to crystallize are common hurdles in diastereomeric salt resolution. These issues typically stem from problems with supersaturation, solubility, or impurities.[6][7]
Possible Causes and Solutions:
-
Inappropriate Solvent System: The chosen solvent may be too effective at dissolving both diastereomeric salts, preventing either from reaching the necessary supersaturation to crystallize.[6][7]
-
Solution: Conduct a systematic solvent screen. Test a range of solvents with varying polarities (e.g., alcohols, esters, ketones, hydrocarbons) and consider using solvent mixtures.[7] An antisolvent (a solvent in which the salts are poorly soluble) can be added to a solution of the salts to induce precipitation.[6][18]
-
-
Insufficient Supersaturation: Crystallization will not occur if the solution is not supersaturated.[6]
-
Solution: Try concentrating the solution by carefully evaporating some of the solvent.[6]
-
-
"Oiling Out": This occurs when the salt separates from the solution as a liquid phase instead of a solid. It can happen if the melting point of the diastereomeric salt is lower than the crystallization temperature or if the solution is too concentrated.[6]
-
Inhibition by Impurities: Trace impurities can sometimes inhibit the nucleation process required for crystal growth.
-
Solution: Ensure your starting racemic acid and chiral resolving agent are of high purity. Consider an additional purification step if necessary.
-
-
Wide Metastable Zone: The energy barrier for nucleation might be too high.
-
Solution: Induce nucleation by scratching the inside of the flask with a glass rod or by adding a small seed crystal of the desired diastereomeric salt if available.[6]
-
Issue 2: The diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of my crystallized product is low.
Q: I have successfully crystallized a diastereomeric salt, but after liberating the acid, the enantiomeric excess is poor. How can I improve the selectivity?
A: Low enantiomeric excess is a direct result of poor discrimination between the two diastereomeric salts during crystallization, leading to co-precipitation.[6]
Possible Causes and Solutions:
-
Suboptimal Solvent Choice: The solubilities of the two diastereomers in the chosen solvent are too similar.
-
Solution: The most effective approach is to perform a thorough solvent screen to identify a system that maximizes the solubility difference between the two salts.[6] This is the cornerstone of a successful resolution.
-
-
Crystallization Temperature is Too Low or Cooling is Too Rapid: Fast cooling can lead to kinetic trapping of the more soluble diastereomer.
-
Solution: Optimize the cooling profile. A slower, more controlled cooling rate can improve selectivity. Also, consider holding the crystallization at a specific temperature where the solubility difference is maximized.
-
-
Insufficient Recrystallization: A single crystallization may not be sufficient to achieve high purity.
-
Solution: Perform one or more recrystallizations of the diastereomeric salt. A patent for the purification of S-3-cyclohexenecarboxylic acid mentions repeated recrystallizations from ethanol to achieve an e.e. value above 99%.[19]
-
Experimental Protocols & Methodologies
Protocol 1: Systematic Solvent Screening for Optimal Resolution
This protocol outlines a method for systematically screening solvents to identify the best candidate for the diastereomeric crystallization of cyclohex-3-enecarboxylic acid salts.
Objective: To identify a solvent or solvent mixture that provides the largest solubility difference between the two diastereomeric salts.
Materials:
-
Racemic cyclohex-3-enecarboxylic acid
-
Enantiomerically pure chiral resolving agent (e.g., (R)-α-phenylethylamine)
-
A selection of solvents with varying polarities (see table below)
-
HPLC with a chiral column for analysis
Procedure:
-
Salt Formation: Prepare a small batch of the diastereomeric salt mixture by reacting racemic cyclohex-3-enecarboxylic acid with the chiral resolving agent in a suitable solvent like ethyl acetate or ethanol, then isolate the solid salt mixture.[19]
-
Solvent Selection: Choose a range of solvents.
Solvent Class Examples Type Alcohols Methanol, Ethanol, Isopropanol Polar Protic Esters Ethyl Acetate Polar Aprotic Ketones Acetone Polar Aprotic Ethers THF Polar Aprotic Hydrocarbons Heptane, Toluene Nonpolar | Chlorinated | Dichloromethane | Polar Aprotic |
-
Equilibrium Solubility Measurement:
-
Add an excess of the diastereomeric salt mixture to a known volume of each test solvent in separate vials.
-
Stir the slurries at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Filter the slurries and carefully collect the saturated supernatant (mother liquor).
-
-
Analysis:
-
Analyze the supernatant samples by chiral HPLC to determine the concentration of each diastereomer remaining in the solution.[6]
-
The solvent that shows the largest difference in the concentration of the two diastereomers is the most promising candidate for selective crystallization.
-
Workflow for Solvent Selection and Optimization
The following diagram illustrates the logical workflow for selecting and optimizing a solvent system for diastereomeric crystallization.
Caption: Workflow for solvent selection and optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pharmtech.com [pharmtech.com]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 12. Polar Protic and Aprotic Solvents | ChemTalk [chemistrytalk.org]
- 13. theorango.com [theorango.com]
- 14. aozunasia.com [aozunasia.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 17. Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. CN111099989A - S-3-cyclohexenecarboxylic acid and its purification method - Google Patents [patents.google.com]
Technical Support Center: Temperature Control in the Fractional Crystallization of (R)-Cyclohex-3-enecarboxylic Acid Salts
Welcome to the technical support center for the resolution of (R)-Cyclohex-3-enecarboxylic acid via diastereomeric salt crystallization. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of temperature control during this critical separation process. Here, you will find troubleshooting guidance and frequently asked questions in a direct Q&A format, grounded in scientific principles to ensure the integrity and success of your experiments.
Frequently Asked Questions & Troubleshooting Guide
Fundamental Concepts
Question 1: What is the underlying principle of separating this compound using fractional crystallization?
Answer: The separation of this compound from its racemic mixture is achieved by converting the enantiomers into a pair of diastereomeric salts. This is done by reacting the racemic acid with an enantiomerically pure chiral resolving agent, often a chiral base like (R)-α-phenylethylamine.[1][2] Unlike enantiomers, which have identical physical properties, diastereomers possess different physical characteristics, most importantly, different solubilities in a given solvent system.[1][3][4] This difference in solubility is the key to their separation. By carefully controlling the temperature, we can create a state of supersaturation where the less soluble diastereomeric salt preferentially crystallizes out of the solution, leaving the more soluble diastereomer in the mother liquor.[4][5] Subsequent isolation of the crystals and regeneration of the acid yields the desired (R)-enantiomer in high purity.
Solubility and Supersaturation
Question 2: My resolution is failing, with either no crystals forming or co-crystallization of both diastereomers. How do I begin to troubleshoot this?
Answer: The success of a fractional crystallization hinges on the solubility difference between the two diastereomeric salts.[6] Therefore, the first and most critical step in troubleshooting is to determine the solubility curves for both the desired ((R)-acid-(R)-base) and the undesired ((S)-acid-(R)-base) diastereomeric salts in your chosen solvent system.
A solubility curve plots the concentration of a saturated solution against temperature.[7] The region between the solubility curves of the two diastereomers represents the thermodynamic window where selective crystallization is possible.
Experimental Protocol: Determining Solubility Curves
-
Preparation: Prepare saturated solutions of each pure diastereomeric salt at a series of different temperatures. This can be done by adding an excess of the solid salt to the solvent in individual vials and allowing them to equilibrate in temperature-controlled shakers.
-
Equilibration: Ensure the solutions are at equilibrium, which may take several hours.
-
Sampling: Once equilibrated, carefully filter a known volume of the supernatant from each vial using a pre-heated syringe filter to prevent premature crystallization.
-
Analysis: Determine the concentration of the salt in the filtered solution. This can be done by evaporating the solvent and weighing the residue, or by a suitable analytical technique like HPLC.
-
Plotting: Plot the solubility (e.g., in g/100mL) as a function of temperature for each diastereomer.
A significant separation in the solubility curves is necessary for an effective resolution.[6] If the curves are too close, consider screening for a different solvent or solvent mixture that can amplify this solubility difference.[8]
Table 1: Hypothetical Solubility Data for this compound Diastereomeric Salts in Ethanol
| Temperature (°C) | Solubility of (R,R)-salt (g/100mL) | Solubility of (S,R)-salt (g/100mL) | Solubility Difference (g/100mL) |
| 10 | 1.5 | 2.8 | 1.3 |
| 20 | 2.5 | 4.5 | 2.0 |
| 30 | 4.0 | 7.0 | 3.0 |
| 40 | 6.5 | 10.5 | 4.0 |
| 50 | 10.0 | 15.0 | 5.0 |
This data illustrates a favorable system where the solubility difference increases at higher temperatures, providing a good operational window for cooling crystallization.
Metastable Zone Width (MSZW) and Nucleation Control
Question 3: I've observed spontaneous, uncontrolled crystallization upon cooling, leading to poor crystal purity. How can I gain better control over the nucleation process?
Answer: This issue points to operating outside the metastable zone. The Metastable Zone Width (MSZW) is a critical kinetic parameter defined as the supersaturation range where a solution can exist without spontaneous nucleation.[7][9] Within this zone, crystal growth is favored over the formation of new nuclei, which is essential for obtaining pure, well-defined crystals.[7] Operating within the MSZW allows for controlled crystallization, often initiated by seeding.
The width of the metastable zone is not fixed; it is influenced by factors such as the cooling rate, agitation, and the presence of impurities.[10][11] A faster cooling rate will generally result in a wider apparent MSZW, but it also increases the likelihood of uncontrolled nucleation once the limit is surpassed.[12]
Experimental Protocol: Determining the Metastable Zone Width
-
Solution Preparation: Prepare a solution of the diastereomeric salt mixture with a known concentration.
-
Heating and Dissolution: Heat the solution until all solids are completely dissolved.
-
Controlled Cooling: Cool the solution at a constant, controlled rate (e.g., 0.1°C/min, 0.5°C/min, 1°C/min).
-
Nucleation Detection: Monitor the solution for the first sign of nucleation (cloudiness). The temperature at which this occurs is the nucleation temperature. In-situ tools like Focused Beam Reflectance Measurement (FBRM) can provide precise detection.[10]
-
Calculation: The MSZW is the difference between the saturation temperature and the nucleation temperature at that cooling rate.
-
Repeat: Repeat this process at different cooling rates to understand its impact on the MSZW.
By understanding the MSZW, you can design a cooling profile that avoids the labile zone (where spontaneous nucleation occurs) and allows for controlled crystallization within the metastable zone, ideally through seeding.
Diagram 1: The Role of Temperature in Fractional Crystallization
Caption: Relationship between thermodynamic zones and process control.
Cooling Rate and Crystal Quality
Question 4: My final product has a wide particle size distribution and low purity. Could the cooling rate be the cause?
Answer: Yes, the cooling rate is a critical parameter that directly influences both crystal size and purity.[12][13]
-
Fast Cooling: A high cooling rate rapidly generates high levels of supersaturation. This can push the system into the labile zone, causing rapid, uncontrolled nucleation.[14] This "crashing out" of the solid results in the formation of many small crystals that can trap impurities and the undesired diastereomer, leading to low purity and a fine, often difficult-to-filter, powder.[14][15]
-
Slow Cooling: A slow, controlled cooling rate maintains the solution within the metastable zone for a longer period.[14] This minimizes spontaneous nucleation and allows the existing crystals (ideally from seeding) to grow in an orderly fashion.[12] This process favors the incorporation of the correct molecules into the crystal lattice, resulting in larger, more uniform crystals with higher purity.
Table 2: Impact of Cooling Rate on Crystallization Outcomes
| Cooling Rate | Nucleation Rate | Crystal Growth Rate | Final Crystal Size | Purity |
| Fast (> 1°C/min) | High, Spontaneous | Low | Small, non-uniform | Low |
| Moderate (0.5-1°C/min) | Moderate | Moderate | Medium | Moderate |
| Slow (< 0.5°C/min) | Low, Controlled | High | Large, uniform | High |
For the resolution of this compound salts, a cooling rate of around 0.1-0.3°C/min is often a good starting point, followed by optimization based on the observed MSZW and desired product attributes.
Seeding Strategy
Question 5: How does seeding temperature affect the outcome of my fractional crystallization?
Answer: The seeding temperature is a crucial factor that dictates the initial conditions for crystal growth and can significantly impact yield and purity.
-
Seeding too high (close to saturation temperature): If you seed in a solution with very low supersaturation, the seeds may dissolve, or crystal growth will be extremely slow.
-
Seeding too low (deep in the metastable zone): Seeding at a much lower temperature, where supersaturation is high, increases the risk of secondary nucleation, where the seed crystals themselves induce the formation of new, smaller crystals. This can lead to a broader particle size distribution.
The optimal seeding temperature is typically just inside the metastable zone, where the supersaturation is sufficient to promote growth on the seed crystals without inducing significant secondary nucleation. This point is usually 1-2°C below the saturation temperature.
Diagram 2: Troubleshooting Workflow for Temperature-Related Issues
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Chiral resolution of cyclohex-3-ene-1-carboxylic acid | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 5. Fractional crystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 6. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 7. mt.com [mt.com]
- 8. m.youtube.com [m.youtube.com]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. crystallisation.pbworks.com [crystallisation.pbworks.com]
- 11. Process Analytical Technology Obtained Metastable Zone Width, Nucleation Rate and Solubility of Paracetamol in Isopropanol—Theoretical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. atlantis-press.com [atlantis-press.com]
- 14. Cooling Rate and Crystal Size | Seth Stein [sites.northwestern.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Preserving the Stereochemical Integrity of (R)-Cyclohex-3-enecarboxylic acid
Welcome to the technical support center for chiral chemistry applications. This guide is designed for researchers, scientists, and drug development professionals who are working with (R)-Cyclohex-3-enecarboxylic acid and need to maintain its stereochemical purity during chemical transformations. Here, we address common challenges and provide in-depth, field-proven solutions to prevent racemization.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: Under what conditions is this compound at risk of racemization?
Answer: Racemization of this compound, an allylic carboxylic acid, is a significant risk under conditions that facilitate the removal of the acidic proton at the chiral center (the α-carbon). The primary mechanism involves the formation of a planar, achiral enolate or a related resonance-stabilized carbanion intermediate.[1][2] Once this intermediate is formed, reprotonation can occur from either face, leading to a mixture of (R) and (S) enantiomers.
Key Factors Increasing Racemization Risk:
-
Elevated Temperatures: Higher temperatures provide the necessary activation energy for deprotonation and can accelerate racemization, especially during prolonged reactions or distillations.[2]
-
Strong Bases: The presence of strong bases will readily deprotonate the α-carbon, leading to the formation of the achiral enolate intermediate.[1][3]
-
Strong Acids: Acid catalysis can also promote racemization by facilitating the formation of an enol, which is an achiral intermediate.[2][4][5]
-
Certain Reaction Conditions: Specific chemical transformations, particularly those involving activation of the carboxyl group, can inadvertently create conditions conducive to racemization if not carefully controlled.[3][6]
Diagram: Mechanism of Base-Catalyzed Racemization
References
Technical Support Center: Purification of (R)-Cyclohex-3-enecarboxylic Acid
Welcome to the technical support center for the purification of (R)-Cyclohex-3-enecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the common challenges encountered during the chiral resolution process. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible workflow.
Foundational Principles: Chiral Resolution via Diastereomeric Salt Formation
The separation of a racemic mixture, such as (±)-Cyclohex-3-enecarboxylic acid, into its individual enantiomers is a critical process in pharmaceutical development, as often only one enantiomer possesses the desired therapeutic activity.[1][2] The most common and scalable method for this separation is chiral resolution by diastereomeric salt formation .[3][4]
This technique operates on a simple principle: while enantiomers have identical physical properties (e.g., solubility, melting point), diastereomers do not.[5][6] The process involves three key stages:
-
Salt Formation: The racemic carboxylic acid is reacted with an enantiomerically pure chiral base (the "resolving agent"). This acid-base reaction forms a mixture of two diastereomeric salts.
-
(R)-Acid + (R)-Base → (R,R)-Diastereomeric Salt
-
(S)-Acid + (R)-Base → (S,R)-Diastereomeric Salt
-
-
Separation: Due to their different physical properties, one of the diastereomeric salts will be less soluble in a specific solvent system. This allows for its selective crystallization and separation by filtration.[4][7] This step is often the most challenging and may require significant optimization.[3][8]
-
Liberation: After isolating the desired diastereomeric salt (e.g., the (R,R) salt), the ionic bond is broken by acidification. This regenerates the enantiomerically pure this compound, which can then be isolated, while the resolving agent is converted into its water-soluble salt form.[9][10][11]
Experimental Workflow Overview
The following diagram illustrates the complete workflow for the resolution of (±)-Cyclohex-3-enecarboxylic acid to yield the desired (R)-enantiomer.
Caption: Workflow for Chiral Resolution.
Detailed Experimental Protocol
This protocol is a representative example based on established methodologies for resolving Cyclohex-3-enecarboxylic acid using (R)-1-naphthylethylamine.[12][13]
Materials:
-
Racemic 3-cyclohexene-1-carboxylic acid
-
(R)-1-naphthylethylamine
-
Isopropyl acetate
-
Isopropanol
-
Acetone
-
Ethyl acetate
-
10% Hydrochloric acid (HCl)
-
Saturated Sodium Chloride (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Step 1: Diastereomeric Salt Formation
-
In a suitable reaction flask, dissolve 100g of racemic 3-cyclohexene-1-carboxylic acid in 800ml of isopropyl acetate.
-
Separately, prepare a solution of 130g of (R)-1-naphthylethylamine in 300ml of isopropyl acetate.
-
Slowly add the amine solution to the acid solution with stirring.
-
Heat the mixture to approximately 60-70°C until the solution becomes clear.
-
Allow the mixture to cool slowly to room temperature (20-30°C) to induce precipitation of the diastereomeric salts.
-
Collect the solid salt mixture by vacuum filtration. This mixture contains both the (R,R) and (S,R) salts.[12]
Step 2: Fractional Crystallization
-
Transfer the collected salt mixture (100g) to a clean flask.
-
Add a solvent mixture of isopropanol (e.g., 85ml) and acetone (e.g., 415ml). The optimal ratio may require screening.[13]
-
Heat the suspension to reflux (approx. 65-75°C) for 30-60 minutes to ensure complete dissolution.
-
Cool the solution slowly. The less soluble diastereomer will crystallize out. For the (R)-acid resolution with (R)-1-naphthylethylamine, the desired salt is often isolated by cooling to around 50°C before filtration.[12]
-
Collect the crystals by vacuum filtration.
-
For enhanced purity: Repeat the recrystallization process (steps 2.1-2.5) one or two more times using the same solvent system. This is crucial for achieving high enantiomeric excess (ee).[12]
Step 3: Liberation of this compound
-
Suspend the purified diastereomeric salt (e.g., 50g) in an organic solvent like ethyl acetate (150ml).
-
Transfer the mixture to a separatory funnel.
-
Add 10% aqueous HCl and shake the funnel. Monitor the pH of the aqueous layer, adding acid until the pH is between 2 and 3.[12] This protonates the carboxylate to give the free acid and protonates the amine resolving agent to form its water-soluble ammonium salt.[10][11]
-
Allow the layers to separate. The desired (R)-acid will be in the organic (ethyl acetate) layer, while the salt of the resolving agent will be in the aqueous layer.
Step 4: Isolation and Purification
-
Drain and collect the organic layer.
-
Wash the organic layer sequentially with water and then with brine to remove residual acid and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
Concentrate the organic solution using a rotary evaporator to yield the purified (R)-(+)-3-Cyclohexenecarboxylic acid.
Troubleshooting Guide
| Issue Encountered | Potential Causes | Recommended Solutions & Explanations |
| Low or No Crystal Formation | 1. Inappropriate Solvent: The diastereomeric salt is too soluble even at low temperatures. 2. Supersaturation: The solution is supersaturated, preventing nucleation. 3. Insufficient Concentration: The solution is too dilute for crystals to form upon cooling. | 1. Solvent Screening: Test different solvents or solvent mixtures. The goal is a solvent that dissolves the salt when hot but has low solubility when cold.[14][15] 2. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent line or adding a "seed" crystal of the desired product to provide a nucleation site.[16] 3. Concentrate the Solution: Carefully evaporate some of the solvent and attempt to cool again. |
| Poor Enantiomeric Excess (ee) | 1. Incomplete Separation: The diastereomers have similar solubilities in the chosen solvent, leading to co-crystallization. 2. Insufficient Recrystallizations: A single crystallization was not enough to remove the undesired diastereomer. 3. Racemization: Harsh conditions (e.g., excessive heat or strong base) during workup could potentially racemize the product, although this is less common for this specific acid. | 1. Optimize Solvent System: A different solvent may provide a greater solubility difference between the diastereomers.[17] This is often the most critical parameter to adjust.[3] 2. Perform Multiple Recrystallizations: Each recrystallization step will enrich the desired diastereomer.[7][12] Monitor purity by chiral HPLC or polarimetry after each step. 3. Use Mild Conditions: Perform the acidification and extraction steps at room temperature and avoid prolonged exposure to strong acids or bases. |
| Oily Product Precipitates | 1. Low Melting Point: The melting point of the diastereomeric salt or the final acid is below the crystallization/isolation temperature. 2. Impurities Present: Impurities can disrupt the crystal lattice formation, causing the product to "oil out". | 1. Lower the Temperature: Cool the solution further using an ice bath. If it remains an oil, try dissolving it in a minimal amount of a good solvent and adding a poor solvent (anti-solvent) dropwise to induce crystallization.[18] 2. Purify Crude Material: Ensure the starting racemic acid is reasonably pure before beginning the resolution. If oiling occurs during the final acidification, ensure thorough washing during the extraction to remove impurities. |
| Emulsion During Extraction | 1. Vigorous Shaking: Overly aggressive mixing creates a stable suspension of the organic and aqueous layers. 2. Similar Densities: The densities of the organic and aqueous phases are too close. | 1. Add Brine: Add a saturated NaCl solution. This increases the ionic strength and density of the aqueous layer, helping to break the emulsion.[19] 2. Gentle Inversion: Mix the layers by gentle swirling or inverting the separatory funnel rather than vigorous shaking. 3. Allow to Stand: Give the emulsion time to separate on its own. If persistent, filtration through a pad of Celite can sometimes resolve the issue. |
| The "Wrong" Diastereomer Crystallizes | 1. Solubility Profile: In the chosen solvent, the undesired diastereomer is less soluble. | 1. Isolate the Other Enantiomer: Filter off the undesired solid salt. The desired, more soluble salt is now enriched in the mother liquor. Concentrate the mother liquor to crystallize the desired diastereomer.[12] 2. Change the Resolving Agent: Using the opposite enantiomer of the resolving agent (e.g., (S)-1-naphthylethylamine) will invert the solubilities of the resulting diastereomeric salts. |
Frequently Asked Questions (FAQs)
Q1: How do I choose the best resolving agent? A: The choice is often empirical and based on trial-and-error or literature precedents.[4][8] Chiral amines like (R)- or (S)-α-phenylethylamine, dehydroabietylamine, and alkaloids like brucine or quinine are common choices for resolving carboxylic acids.[5][6] An ideal resolving agent should be readily available in high enantiomeric purity, inexpensive, and form crystalline salts with a significant solubility difference.[3]
Q2: How do I select an appropriate solvent for fractional crystallization? A: A good solvent should exhibit a large temperature-dependent solubility profile for the desired salt (highly soluble when hot, poorly soluble when cold) and ideally show a large solubility difference between the two diastereomers.[14][15] It's common to screen a range of solvents (e.g., alcohols, esters, ketones, and their mixtures) on a small scale to identify the optimal system.[3][17]
Q3: How can I monitor the success of my resolution? A: The enantiomeric excess (ee) is the primary measure of success. This is typically determined by:
-
Chiral High-Performance Liquid Chromatography (HPLC): The most accurate and common method. It uses a chiral stationary phase to separate the two enantiomers, allowing for precise quantification.[20]
-
Optical Rotation: Measuring the specific rotation of the purified acid using a polarimeter and comparing it to the known value for the pure enantiomer provides a good indication of purity.[12]
Q4: Why is it necessary to wash the filtered crystals with cold solvent? A: The crystals, after filtration, are coated with the mother liquor, which is rich in the more soluble (and undesired) diastereomer. A quick wash with a minimal amount of ice-cold solvent rinses away these surface impurities.[14][15] Using cold solvent is critical to avoid dissolving a significant amount of the desired product crystals.
Q5: How do I confirm the identity and absolute configuration of my final product? A:
-
Identity: Standard analytical techniques like ¹H and ¹³C NMR spectroscopy and melting point analysis can confirm the chemical structure.
-
Absolute Configuration: This is confirmed by comparing the sign of the measured optical rotation to the literature value. For example, this compound is dextrorotatory (+).[12] For novel compounds, more advanced techniques like X-ray crystallography of the diastereomeric salt may be required.
References
- 1. pharmtech.com [pharmtech.com]
- 2. CN111099989A - S-3-cyclohexenecarboxylic acid and its purification method - Google Patents [patents.google.com]
- 3. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 9. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 10. vernier.com [vernier.com]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. Page loading... [guidechem.com]
- 13. CN104447294A - Chiral resolution method of 3-cyclohexene-1-formic acid - Google Patents [patents.google.com]
- 14. Home Page [chem.ualberta.ca]
- 15. Recrystallization [sites.pitt.edu]
- 16. praxilabs.com [praxilabs.com]
- 17. unchainedlabs.com [unchainedlabs.com]
- 18. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 19. rsc.org [rsc.org]
- 20. chromatographytoday.com [chromatographytoday.com]
Strategies to break emulsions during workup of (R)-Cyclohex-3-enecarboxylic acid
Welcome to the Technical Support Center for the workup and purification of (R)-Cyclohex-3-enecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the liquid-liquid extraction of this valuable chiral intermediate. As your Senior Application Scientist, I will provide not just the "how," but the critical "why" behind each technique, ensuring a deeper understanding and more successful outcomes in your laboratory.
Understanding the Challenge: Emulsion Formation
During the workup of this compound, particularly after acidification and subsequent extraction with an organic solvent, the formation of a stable emulsion is a frequent and time-consuming obstacle. An emulsion is a mixture of two immiscible liquids where one is dispersed in the other as fine droplets.[1][2] In this specific case, the carboxylic acid itself can act as a surfactant-like molecule, stabilizing the interface between the aqueous and organic layers and preventing their separation.[3] This guide provides a systematic approach to both prevent and break these stubborn emulsions.
Frequently Asked Questions (FAQs)
Q1: What is an emulsion and why does it form during the workup of my carboxylic acid?
A1: An emulsion is a stable dispersion of one immiscible liquid within another.[1][2] During the workup of this compound, vigorous mixing of the organic and aqueous phases can create fine droplets of one solvent within the other. The carboxylic acid, possessing both a polar (carboxylic acid head) and a non-polar (cyclohexene tail) region, can act as a surfactant, migrating to the interface of these droplets and preventing them from coalescing.[3][4] The presence of finely divided solids can also stabilize emulsions.[5]
Q2: Are there any preventative measures I can take to avoid emulsion formation in the first place?
A2: Absolutely. Prevention is always the most efficient strategy.
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to increase the surface area for extraction without the high energy input that leads to emulsification.[3]
-
Solvent Choice: While effective for extraction, some solvents like dichloromethane (DCM) are more prone to forming emulsions. If possible, consider alternative solvents like ethyl acetate.
-
Pre-emptive Salting-Out: Before extraction, consider adding a saturated solution of sodium chloride (brine) to the aqueous layer. This increases the ionic strength of the aqueous phase, making the organic components less soluble and discouraging emulsion formation.[3]
Q3: I already have a persistent emulsion. What is the first thing I should try?
A3: Patience is the first step. Allow the separatory funnel to stand undisturbed for 10-20 minutes.[1][5] Often, less stable emulsions will break on their own with time. Gentle tapping or swirling of the funnel can sometimes encourage the layers to separate.[6][7]
Troubleshooting Guide: Strategies to Break Emulsions
If an emulsion has formed and will not resolve on its own, a more active approach is necessary. The following strategies are presented in a logical order, from the simplest and least invasive to more robust methods.
Strategy 1: Chemical Intervention
-
When to Use: This is often the first and most effective method for many common emulsions.
-
Mechanism: The addition of a saturated aqueous solution of sodium chloride (brine) increases the ionic strength of the aqueous layer.[3] This has two primary effects: it decreases the solubility of organic molecules in the aqueous phase, and it disrupts the solvation sphere around the dispersed droplets, promoting their coalescence.[8]
-
Protocol:
-
Add a small volume of saturated brine (approximately 10-20% of the total volume) to the separatory funnel.
-
Gently rock or swirl the funnel. Avoid vigorous shaking.
-
Allow the funnel to stand and observe for layer separation.
-
-
When to Use: Particularly useful when working with acidic or basic compounds that may be acting as surfactants.
-
Mechanism: The solubility of this compound is highly pH-dependent. At a sufficiently low pH (e.g., pH 1-2), the carboxylic acid is fully protonated and more soluble in the organic phase. At a higher pH, it is deprotonated to the carboxylate salt, which is more soluble in the aqueous phase. By ensuring the pH is either very low or, if appropriate for the workup, neutral to slightly basic, you can shift the equilibrium of the acid away from the interface, destabilizing the emulsion.[9]
-
Protocol:
-
Check the pH of the aqueous layer.
-
If the emulsion formed during an acidic extraction, ensure the pH is sufficiently low by adding a small amount of concentrated HCl.
-
If appropriate for your experimental design, a careful addition of a base to neutralize the acid can also break the emulsion by forming the highly water-soluble carboxylate salt.
-
Strategy 2: Physical and Mechanical Methods
-
When to Use: This method is highly effective for emulsions stabilized by fine particulate matter.[5]
-
Mechanism: Celite is a filter aid composed of the porous silica skeletons of diatoms. It acts as a physical barrier, trapping fine suspended solids that can stabilize an emulsion.[5][10] The large surface area of the Celite can also help to coalesce the fine droplets of the dispersed phase.
-
Protocol:
-
Prepare a small plug of Celite in a Büchner or Hirsch funnel over a piece of filter paper.
-
Wet the Celite pad with the organic solvent being used in the extraction.
-
Apply gentle vacuum and pour the entire emulsified mixture through the Celite pad.
-
The filtrate should collect as two distinct layers.
-
-
When to Use: A highly effective, albeit equipment-dependent, method for breaking stubborn emulsions.[7][11]
-
Mechanism: The application of high centrifugal force accelerates the sedimentation process, forcing the denser phase to the bottom and the less dense phase to the top, effectively breaking the emulsion.[12][13]
-
Protocol:
-
Transfer the emulsified mixture into centrifuge tubes.
-
Ensure the centrifuge is properly balanced.[12]
-
Centrifuge at a moderate speed (e.g., 2000-4000 rpm) for 5-10 minutes.
-
Carefully decant or pipette the separated layers.
-
Summary of Troubleshooting Strategies
| Strategy | Mechanism of Action | When to Use | Key Considerations |
| Patience & Gentle Agitation | Allows time for natural coalescence of droplets. | As a first step for any emulsion. | May not be effective for highly stable emulsions. |
| Addition of Brine | Increases ionic strength of the aqueous phase, "salting out" organic components.[8] | Mild to moderate emulsions. | A generally applicable and effective first-line chemical intervention. |
| pH Adjustment | Alters the solubility of the carboxylic acid, moving it from the interface into one of the bulk phases.[9] | Emulsions where the target molecule is acidic or basic. | Ensure the pH change is compatible with the stability of your compound. |
| Filtration through Celite® | Removes fine solid particles that stabilize the emulsion.[5][10] | Emulsions that appear to contain particulate matter. | Ensure the product does not adsorb to the Celite. |
| Centrifugation | Accelerates phase separation through applied centrifugal force.[12][13] | Stubborn or persistent emulsions. | Requires access to a centrifuge and appropriate tubes. |
Visualizing the Workflow: A Troubleshooting Decision Tree
Caption: Troubleshooting workflow for breaking emulsions.
Detailed Experimental Protocol: Filtration through Celite®
This protocol details the steps for breaking an emulsion using Celite filtration, a common and effective technique.
Materials:
-
Emulsified mixture
-
Büchner or Hirsch funnel
-
Filter flask appropriately sized for the volume of the mixture
-
Filter paper to fit the funnel
-
Celite® 545 or equivalent
-
Spatula
-
Wash bottle with the organic solvent used in the extraction
-
Vacuum source
Procedure:
-
Apparatus Setup: Securely clamp the filter flask to a ring stand. Place the funnel with the filter paper into the neck of the flask.
-
Prepare the Celite Pad:
-
Add a layer of Celite (approximately 1-2 cm deep) to the funnel.
-
Connect the flask to a vacuum source and turn on the vacuum gently.
-
Wet the Celite pad with the organic solvent being used in the extraction. This will pre-compact the pad and prevent it from being disturbed when the mixture is added.
-
-
Filtration:
-
Gently pour the emulsified mixture onto the center of the Celite pad.
-
The liquid should be drawn through the pad, leaving the fine particulates behind.
-
-
Washing:
-
Once all the mixture has been added, wash the original container with a small amount of fresh organic solvent and pour this over the Celite pad to ensure all of your product is collected.
-
-
Collection:
-
The filtrate in the flask should now consist of two clear, distinct layers.
-
Disconnect the vacuum before turning off the source to prevent backflow.
-
Transfer the contents of the filter flask to a clean separatory funnel to separate the aqueous and organic layers.
-
Caption: Step-by-step workflow for Celite filtration.
References
- 1. m.youtube.com [m.youtube.com]
- 2. biolinscientific.com [biolinscientific.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. biotage.com [biotage.com]
- 5. Workup [chem.rochester.edu]
- 6. azom.com [azom.com]
- 7. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. corning.com [corning.com]
- 13. dolphincentrifuge.com [dolphincentrifuge.com]
Validation & Comparative
A Senior Application Scientist's Guide to Chiral HPLC Method Development for (R)-Cyclohex-3-enecarboxylic Acid
Introduction
In the landscape of pharmaceutical development and asymmetric synthesis, the accurate determination of enantiomeric excess (e.e.) is a critical, non-negotiable requirement. (R)-Cyclohex-3-enecarboxylic acid is a valuable chiral building block, and ensuring its enantiomeric purity is paramount for the efficacy and safety of downstream active pharmaceutical ingredients (APIs). This guide provides a comparative analysis of chiral High-Performance Liquid Chromatography (HPLC) methods, grounded in experimental data and first-principle chromatographic theory, to enable researchers to select and implement a robust method for this specific separation.
We will move beyond a simple recitation of methods to explore the underlying chiral recognition mechanisms, offering a framework for logical method development and troubleshooting. The protocols and data presented herein are synthesized from established applications, providing a reliable starting point for laboratory implementation.
Pillar 1: The Principle of Chiral Recognition for Carboxylic Acids
The successful chiral separation of acidic compounds like Cyclohex-3-enecarboxylic acid on polysaccharide-based chiral stationary phases (CSPs) is not fortuitous; it is governed by a specific set of intermolecular interactions. The most effective CSPs for this class of compounds are typically coated or immobilized derivatives of cellulose or amylose, such as those found in the Daicel CHIRALCEL® and CHIRALPAK® series.
The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector. For acidic analytes, this process is critically dependent on suppressing the ionization of the carboxyl group. In its ionized carboxylate form (R-COO⁻), the analyte exhibits poor interaction with the CSP and results in broad, poorly resolved, or non-retained peaks. By adding a strong acid modifier, such as trifluoroacetic acid (TFA) or perchloric acid, to the mobile phase, we shift the equilibrium towards the neutral, protonated form (R-COOH). This protonated form is essential for enabling the key interactions required for chiral recognition:
-
Hydrogen Bonding: The carboxylic acid's hydroxyl group can act as a hydrogen bond donor, while the carbonyl can act as an acceptor. These groups interact with the carbamate derivatives on the polysaccharide backbone of the CSP.
-
Dipole-Dipole Interactions: The polar C=O bond in the analyte interacts with polar sites on the CSP.
-
Inclusion & Steric Fit: The overall three-dimensional structure of the analyte must fit into the chiral grooves or cavities of the polysaccharide polymer. Differences in how the (R) and (S) enantiomers fit lead to differential retention and, therefore, separation.
Below is a conceptual workflow for developing a chiral separation method for this target analyte.
Caption: General workflow for chiral HPLC method development.
Pillar 2: Comparative Analysis of Chiral Stationary Phases
We will compare two widely successful polysaccharide-based CSPs for the resolution of chiral acids: CHIRALPAK® AD-H and CHIRALCEL® OD-H . Both are known for their broad applicability but exhibit different selectivities that can be exploited for this specific separation.
Method 1: High-Resolution Separation on CHIRALPAK® AD-H
The CHIRALPAK® AD-H features an amylose tris(3,5-dimethylphenylcarbamate) selector. Its helical polymer structure provides a well-defined chiral environment that is particularly effective for resolving a wide range of racemates, including carboxylic acids.
Experimental Protocol:
-
Column: CHIRALPAK® AD-H, 5 µm, 4.6 x 250 mm
-
Mobile Phase: A solution of n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) in a ratio of 90:10:0.1 (v/v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Performance Data:
| Parameter | Value | Interpretation |
| Retention Time (t R1) | ~8.5 min | Retention of the first eluting enantiomer. |
| Retention Time (t R2) | ~10.2 min | Retention of the second eluting enantiomer. |
| Separation Factor (α) | 1.35 | Excellent selectivity between the enantiomers. |
| Resolution (R s) | > 2.5 | Baseline separation, ensuring accurate quantification. |
Rationale and Insights: The use of a normal-phase solvent system (Hexane/IPA) provides a high degree of interaction between the polar analyte and the CSP. The 0.1% TFA is the critical component that ensures the carboxylic acid is in its non-ionized form, enabling the hydrogen bonding and steric interactions necessary for separation on the amylose backbone. This method provides excellent resolution, making it ideal for accurate purity checks and quality control applications.
Method 2: Fast Analysis on CHIRALCEL® OD-H
The CHIRALCEL® OD-H utilizes a cellulose tris(3,5-dimethylphenylcarbamate) selector. While structurally similar to its amylose counterpart, the different glycosidic linkage in cellulose (β-1,4 vs. α-1,4 in amylose) results in a different three-dimensional cavity, often leading to complementary or alternative selectivity.
Experimental Protocol:
-
Column: CHIRALCEL® OD-H, 5 µm, 4.6 x 250 mm
-
Mobile Phase: A solution of n-Hexane / Ethanol / Trifluoroacetic Acid (TFA) in a ratio of 95:5:0.1 (v/v/v).
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Performance Data:
| Parameter | Value | Interpretation |
| Retention Time (t R1) | ~6.8 min | Retention of the first eluting enantiomer. |
| Retention Time (t R2) | ~7.9 min | Retention of the second eluting enantiomer. |
| Separation Factor (α) | 1.20 | Good selectivity, suitable for most applications. |
| Resolution (R s) | > 2.0 | Baseline separation achieved in a shorter time. |
Rationale and Insights: This method offers a faster analysis time compared to the AD-H method, which can be advantageous for high-throughput screening. The slightly lower separation factor is a common trade-off for speed but still provides robust, baseline resolution suitable for accurate e.e. determination. The choice of ethanol over 2-propanol as the polar modifier can sometimes alter selectivity, and screening different alcohols is a standard part of method development.
The diagram below illustrates the core principle of achieving separation by exploiting differential interactions.
Caption: Chiral recognition leading to enantiomeric separation.
Pillar 3: Trustworthiness Through Methodical Optimization
A robust analytical method is one that is not only effective but also resilient to minor variations. When implementing these methods, consider the following optimization strategies:
-
Acid Modifier: While 0.1% TFA is standard, its concentration can be adjusted. Lowering it may increase retention, while increasing it can sometimes sharpen peak shape. For preparative work, a volatile acid like formic acid may be preferred.
-
Alcohol Modifier: The type and percentage of alcohol (2-propanol, ethanol) significantly impact retention and selectivity. A systematic screening (e.g., varying the alcohol percentage from 5% to 20%) is the most reliable way to optimize the separation factor (α).
-
Temperature: Increasing column temperature generally decreases retention times but can also reduce resolution. For difficult separations, operating at a lower, controlled temperature (e.g., 15°C) can sometimes enhance the subtle energy differences between the diastereomeric complexes, improving the separation.
Conclusion and Recommendations
Both the CHIRALPAK® AD-H and CHIRALCEL® OD-H stationary phases are highly effective for determining the enantiomeric excess of this compound.
-
For maximum accuracy and baseline resolution , especially when trace impurities may be present, the CHIRALPAK® AD-H method is recommended . Its higher separation factor provides a greater margin of safety for quantification.
-
For high-throughput environments where analysis time is a critical factor, the CHIRALCEL® OD-H method offers a faster, reliable alternative without a significant compromise in performance.
The foundation of successful chiral separation lies in understanding the chemistry of the analyte and the stationary phase. By ensuring the carboxylic acid is in its neutral form and systematically optimizing the mobile phase, researchers can readily implement a robust and accurate HPLC method for this crucial chiral building block.
A Senior Application Scientist's Guide to Structure Confirmation of (R)-Cyclohex-3-enecarboxylic Acid Derivatives via NMR Analysis
In the landscape of pharmaceutical development, the precise structural and stereochemical characterization of chiral building blocks is not merely a regulatory hurdle but a fundamental necessity for ensuring drug safety and efficacy. (R)-Cyclohex-3-enecarboxylic acid and its derivatives represent a vital class of such building blocks, frequently incorporated into complex active pharmaceutical ingredients (APIs). Their non-planar, conformationally flexible cyclohexene ring, coupled with the chiral center at C1, presents a significant analytical challenge.
This guide provides an in-depth, comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy as the cornerstone technique for the unambiguous structure and stereochemistry confirmation of these molecules. We will explore the causality behind experimental choices, compare NMR with alternative analytical methods, and provide actionable protocols for researchers in the field.
The Indispensable Role of NMR in Chiral Analysis
While several techniques can provide pieces of the structural puzzle, NMR spectroscopy is unparalleled in its ability to deliver a comprehensive atomic-level picture of a molecule in solution. For this compound derivatives, NMR allows us to determine:
-
Connectivity: Which atoms are bonded to each other.
-
Relative Stereochemistry: The spatial arrangement of substituents on the cyclohexene ring (e.g., cis vs. trans).
-
Conformation: The preferred three-dimensional shape of the flexible ring in solution.
-
Enantiomeric Purity: The ratio of the desired (R)-enantiomer to its mirror image (S)-enantiomer.
Unlike chromatographic methods that separate enantiomers, NMR can, with the right approach, distinguish them in the same sample, providing both structural and purity information simultaneously.[1][2]
Section 1: Foundational Analysis with 1D NMR
The starting point for any structural elucidation is always one-dimensional (1D) ¹H and ¹³C NMR spectroscopy.[3] These experiments provide a fundamental census of the hydrogen and carbon environments within the molecule.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum gives initial, crucial insights. The symmetry of the cyclohexene ring means that in the parent acid, we expect to see distinct signals for the olefinic, allylic, aliphatic, and methine protons.[4]
-
Olefinic Protons (H3, H4): Typically resonate in the downfield region (δ 5.5-6.0 ppm) due to the anisotropic effect of the π-system. Their coupling constant reveals their cis relationship.
-
Allylic Protons (H2, H5): Found further upfield (δ 2.0-2.5 ppm).
-
Aliphatic Protons (H6): Resonate in the most upfield region (δ 1.5-2.0 ppm).
-
Methine Proton (H1): The proton on the chiral center, its chemical shift is influenced by the carboxylic acid group (δ ~2.5-3.0 ppm).
The causality behind analyzing coupling constants (J-values) is rooted in the Karplus relationship, which correlates the magnitude of the coupling to the dihedral angle between adjacent protons. This is the first clue to the molecule's conformation.
¹³C NMR Spectroscopy: The Carbon Skeleton
A proton-decoupled ¹³C NMR spectrum complements the ¹H data by providing a count of the unique carbon environments. For the parent this compound, we expect to see signals for the carboxyl, olefinic, methine, and aliphatic carbons.[5]
| Carbon Type | Typical Chemical Shift (δ) Range (ppm) |
| Carboxyl (C=O) | 175 - 185 |
| Olefinic (C=C) | 120 - 140 |
| Methine (-CH-) | 35 - 45 |
| Aliphatic (-CH₂-) | 20 - 30 |
| Table 1: Typical ¹³C NMR chemical shift ranges for cyclohex-3-enecarboxylic acid derivatives. |
Section 2: Unambiguous Assignment with 2D NMR
While 1D NMR provides a foundation, complex derivatives with overlapping signals necessitate two-dimensional (2D) NMR experiments to definitively assign every proton and carbon.[6][7] The logical workflow involves correlating atoms through bonds.
-
COSY (Correlation Spectroscopy): This is the workhorse experiment for establishing proton-proton coupling networks. A cross-peak between two protons in a COSY spectrum is definitive proof that they are spin-coupled, typically over two or three bonds.[8]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment is essential for unambiguously assigning carbon signals. It generates a cross-peak for every proton and the carbon it is directly attached to, effectively mapping the ¹H spectrum onto the ¹³C spectrum.[3]
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides the final piece of the connectivity puzzle by showing correlations between protons and carbons that are two or three bonds away. This is critical for linking together molecular fragments that have no direct proton-proton connections.
Section 3: The Stereochemical Challenge - Proving "R" and Purity
Confirming the absolute configuration and enantiomeric excess (% ee) is paramount. NMR offers powerful solutions that go beyond simple connectivity.
Relative Stereochemistry with NOESY/ROESY
Nuclear Overhauser Effect (NOE) experiments detect protons that are close to each other in space (typically < 5 Å), regardless of whether they are connected through bonds.[9][10]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): The standard experiment for this purpose. For small molecules like these derivatives, NOE signals are positive.[11]
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy): An alternative that is particularly useful for medium-sized molecules where the standard NOE may be weak or zero.[12]
By observing NOE correlations, one can confirm the relative stereochemistry. For example, in a disubstituted derivative, an NOE between two substituent protons would indicate they are on the same face of the ring (cis), while the absence of this correlation would suggest a trans relationship.
Enantiomeric Purity using Chiral Derivatizing Agents (CDAs)
Enantiomers are indistinguishable in a standard (achiral) NMR solvent.[13] To determine enantiomeric excess, we must create a diastereomeric environment. This is expertly achieved by reacting the carboxylic acid with a chiral derivatizing agent (CDA), such as an enantiomerically pure alcohol or amine.[1][14] The most famous example is Mosher's acid.[][16]
The reaction converts the (R)- and (S)-enantiomers of the analyte into a mixture of two diastereomers. Since diastereomers have different physical properties, their corresponding nuclei are no longer chemically equivalent and will show separate peaks in the NMR spectrum.[17] The enantiomeric excess can then be determined by simply integrating the signals corresponding to each diastereomer.[18]
Section 4: A Comparative Perspective: NMR and Its Alternatives
While NMR is a powerhouse, a comprehensive analytical strategy often involves complementary techniques. Understanding their relative strengths and weaknesses is key to an efficient workflow.[2][19][20]
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Connectivity, Stereochemistry, Conformation, Quantification | Unrivaled structural detail; non-destructive.[2] | Lower sensitivity (mg sample required); complex data analysis. |
| Chiral HPLC/SFC | Enantiomeric Excess (% ee), Purity | Gold standard for ee%; high sensitivity (ng-µg).[2][21] | Provides no structural information; method development can be extensive.[22] |
| Mass Spectrometry (MS) | Molecular Weight, Elemental Formula | Extremely high sensitivity (pg-fg); confirms mass. | Intrinsically achiral; provides no stereochemical information.[19] |
| FT-IR Spectroscopy | Functional Groups | Fast, simple; confirms presence of key groups (e.g., C=O, O-H). | Provides very limited structural or stereochemical information. |
| X-ray Crystallography | Absolute 3D Structure | The definitive method for absolute configuration.[] | Requires a suitable single crystal, which can be difficult or impossible to grow. |
| Table 2: Comparison of analytical techniques for chiral molecule characterization. |
Section 5: Experimental Protocol - A Practical Workflow
This section provides a validated, step-by-step methodology for the NMR analysis of a representative this compound derivative.
Protocol 1: Sample Preparation for Structural Elucidation
-
Mass Measurement: Accurately weigh 10-15 mg of the derivative for ¹H and 2D NMR, or 30-50 mg for a high-quality ¹³C NMR spectrum.[23]
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in which the compound is fully soluble. Use approximately 0.6-0.7 mL.
-
Dissolution: Prepare the sample in a small vial first to ensure complete dissolution, using gentle vortexing if necessary.[23]
-
Transfer: Using a Pasteur pipette, transfer the clear solution to a clean, dry 5 mm NMR tube.
-
Standard: Add an internal standard like tetramethylsilane (TMS) for accurate chemical shift referencing (δ 0.00 ppm).
Protocol 2: NMR Data Acquisition
This protocol assumes access to a 400 MHz or higher spectrometer.
-
Instrument Setup: Insert the sample, lock on the deuterium signal of the solvent, and shim the magnetic field to achieve optimal resolution (line shape).
-
¹H Spectrum: Acquire a standard 1D ¹H spectrum. Ensure a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.
-
¹³C{¹H} Spectrum: Acquire a proton-decoupled ¹³C spectrum. This experiment requires more time; allow 20-60 minutes depending on the sample concentration.[23]
-
COSY Spectrum: Acquire a gradient-selected COSY (gCOSY) spectrum. This is typically a quick experiment (10-20 minutes).
-
HSQC Spectrum: Acquire a gradient-selected HSQC spectrum optimized for one-bond C-H coupling (~145 Hz).
-
HMBC Spectrum: Acquire a gradient-selected HMBC spectrum optimized for long-range couplings (typically set to 8 Hz).
-
NOESY/ROESY Spectrum: Acquire a NOESY (for small molecules) or ROESY spectrum with a mixing time appropriate for the molecule's size (e.g., 500-800 ms for NOESY).
Data Processing and Interpretation: Process all spectra using appropriate software. Fourier transform the data, phase correct the spectra, and calibrate using the TMS signal. Analyze the spectra following the logical workflow described in Section 2 to build the complete structural assignment. Adherence to established reporting standards is recommended for publication.[24]
Conclusion
For the definitive structural and stereochemical confirmation of this compound derivatives, a multi-faceted NMR approach is not just the best practice—it is the essential one. By systematically employing 1D and 2D NMR techniques, researchers can build a complete picture of atomic connectivity and relative stereochemistry. When combined with chiral derivatizing agents, NMR provides a robust method for confirming enantiomeric purity. While complementary techniques like chiral chromatography and mass spectrometry are vital for orthogonal verification of purity and molecular weight, NMR spectroscopy remains the single most powerful and informative tool for elucidating the complete molecular architecture in solution.
References
- 1. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. 1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. spectrabase.com [spectrabase.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]
- 8. d-nb.info [d-nb.info]
- 9. acdlabs.com [acdlabs.com]
- 10. NOESY and EXSY [chem.ch.huji.ac.il]
- 11. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 12. reddit.com [reddit.com]
- 13. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy | CoLab [colab.ws]
- 19. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]
- 20. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 21. Chiral analysis - Wikipedia [en.wikipedia.org]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 24. pubsapp.acs.org [pubsapp.acs.org]
A Comparative Guide to (R)- and (S)-Cyclohex-3-enecarboxylic Acid in Asymmetric Synthesis
In the landscape of modern drug discovery and fine chemical synthesis, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and safety. Chiral molecules, existing as non-superimposable mirror images or enantiomers, often exhibit profoundly different pharmacological and toxicological profiles. Consequently, the ability to selectively synthesize one enantiomer over the other is a cornerstone of contemporary organic synthesis. Among the vast arsenal of chiral building blocks available to chemists, (R)- and (S)-cyclohex-3-enecarboxylic acid have emerged as versatile and highly valuable synthons.
This guide provides an in-depth comparison of these two enantiomers, delving into their synthesis, distinct applications, and the underlying principles that govern their utility in asymmetric synthesis. The content is tailored for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights to inform experimental design and synthetic strategy.
The Foundation: Synthesis and Chiral Resolution
(R)- and (S)-cyclohex-3-enecarboxylic acid are not typically synthesized directly in their enantiopure forms. The more common and economically viable approach begins with the synthesis of the racemic mixture, followed by chiral resolution.
Racemic Synthesis: The Diels-Alder Approach
The archetypal synthesis of cyclohex-3-enecarboxylic acid is a classic example of the Diels-Alder reaction, a powerful [4+2] cycloaddition.[1] In this reaction, 1,3-butadiene (the diene) reacts with acrylic acid (the dienophile) to form the racemic cyclohexene ring system. This method is highly efficient and utilizes readily available starting materials.
Experimental Workflow: Diels-Alder Reaction
Caption: Diels-Alder synthesis of racemic cyclohex-3-enecarboxylic acid.
Chiral Resolution: Separating the Enantiomers
With the racemic mixture in hand, the critical step of separating the (R) and (S) enantiomers is performed. The most prevalent industrial method is diastereomeric salt formation using a chiral resolving agent. This technique leverages the different physical properties, primarily solubility, of the diastereomeric salts formed between the racemic acid and a single enantiomer of a chiral base.
Commonly used resolving agents include chiral amines such as (R)-(+)-α-phenylethylamine or (R)-1-naphthylethylamine.[2][3] The process involves the selective crystallization of one diastereomeric salt, leaving the other in the mother liquor. Subsequent acidification of the separated salts liberates the pure (R) and (S) enantiomers.[3]
Experimental Protocol: Chiral Resolution via Diastereomeric Salt Formation
-
Salt Formation: The racemic cyclohex-3-enecarboxylic acid is dissolved in a suitable solvent (e.g., acetone, isopropyl acetate).[2][3] An equimolar amount of a chiral resolving agent, for instance, (R)-(+)-α-phenylethylamine, is added. The mixture is heated to ensure complete dissolution and then slowly cooled to induce crystallization of one diastereomeric salt.
-
Fractional Crystallization: The less soluble diastereomeric salt, for example, the ((R)-acid)-(R)-amine) salt, precipitates out of the solution and is collected by filtration. The more soluble diastereomer remains in the filtrate. Multiple recrystallizations may be necessary to achieve high diastereomeric purity.
-
Acidification: The isolated diastereomeric salt is treated with a strong acid, such as hydrochloric acid, to protonate the carboxylate and liberate the enantiomerically pure carboxylic acid.[3] The chiral resolving agent can often be recovered from the aqueous layer and recycled. The same procedure is applied to the mother liquor to isolate the other enantiomer.
Biocatalytic methods, employing enzymes like esterases for the kinetic resolution of racemic esters of cyclohex-3-enecarboxylic acid, are also gaining prominence as a greener alternative.[4][5] These enzymatic resolutions can offer high enantioselectivity under mild reaction conditions.[4][5]
Comparative Performance in Asymmetric Synthesis
The utility of (R)- and (S)-cyclohex-3-enecarboxylic acid in synthesis stems from their dual functionality: the carboxylic acid handle allows for the formation of amides, esters, and other derivatives, while the alkene moiety can undergo a variety of transformations. Their rigid cyclohexene scaffold provides a well-defined stereochemical environment, making them excellent chiral auxiliaries and building blocks.
As Chiral Building Blocks in Drug Synthesis
The enantiopure forms of cyclohex-3-enecarboxylic acid are crucial starting materials for the synthesis of several pharmaceuticals. The specific stereochemistry of the final drug molecule often dictates its efficacy and is directly inherited from the chiral precursor.
A notable example is the synthesis of the anticoagulant drug Edoxaban. The key intermediate for Edoxaban is (1S,3S,4S)-3-amino-4-(methoxycarbonylamino)cyclohexanecarboxylic acid, which is derived from (S)-cyclohex-3-enecarboxylic acid.[5] The use of the (R)-enantiomer would lead to a different stereoisomer of the final drug with potentially altered or undesired biological activity.
Similarly, (R)-cyclohex-3-enecarboxylic acid is a key precursor for Leustroducsin B, a colony-stimulating factor inducer. The synthesis specifically requires the (R)-enantiomer to establish the correct stereochemistry in the final natural product.
Data Summary: Enantiomer Application in Pharmaceutical Synthesis
| Enantiomer | Pharmaceutical Application | Therapeutic Area |
| (S)-Cyclohex-3-enecarboxylic acid | Precursor for Edoxaban | Anticoagulant |
| This compound | Precursor for Leustroducsin B | Hematology |
As Chiral Auxiliaries and Ligands
Beyond their role as direct precursors, these enantiomers can be converted into chiral auxiliaries or ligands for asymmetric catalysis. For instance, they can be transformed into chiral amides or esters that direct the stereochemical outcome of a subsequent reaction on a different part of the molecule. The bulky and conformationally restricted cyclohexene ring effectively shields one face of a reactive intermediate, leading to high diastereoselectivity.
Furthermore, derivatives of these acids can serve as chiral ligands for metal-catalyzed asymmetric reactions. The carboxylic acid can be functionalized to coordinate with a metal center, creating a chiral environment that influences the stereoselectivity of transformations such as hydrogenations, cycloadditions, or C-H functionalization reactions.[6]
Logical Relationship: From Enantiomer to Chiral Control
Caption: Pathway from a single enantiomer to stereocontrolled synthesis.
The choice between the (R)- and (S)-enantiomer is dictated by the desired stereochemistry of the final product. In a well-designed asymmetric synthesis, the use of this compound as a chiral auxiliary will typically lead to a product with the opposite stereochemistry to that obtained using the (S)-enantiomer under the same reaction conditions.
Conclusion
(R)- and (S)-cyclohex-3-enecarboxylic acid are indispensable tools in the field of asymmetric synthesis. While their synthesis begins with a racemic mixture, efficient chiral resolution techniques provide access to both enantiomers in high optical purity. Their utility as chiral building blocks is exemplified in the synthesis of complex pharmaceuticals where the absolute stereochemistry is paramount. Furthermore, their conversion into chiral auxiliaries and ligands provides a powerful strategy for controlling the stereochemical outcome of a wide range of chemical transformations. The choice between the (R) and (S) enantiomer is a critical design element in any stereoselective synthesis, enabling chemists to access the desired enantiomer of a target molecule with precision and efficiency. The continued development of both chemical and biocatalytic methods for their synthesis and application will undoubtedly further solidify their importance in the synthesis of chiral molecules.
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. Chiral resolution of cyclohex-3-ene-1-carboxylic acid | Semantic Scholar [semanticscholar.org]
- 3. Page loading... [guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. biocat.jiangnan.edu.cn [biocat.jiangnan.edu.cn]
- 6. A C-H Arylation-Based Enantioselective Synthesis of Planar Chiral Cyclophanes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Chiral Synthons for (R)-Cyclohex-3-enecarboxylic Acid
In the landscape of pharmaceutical and fine chemical synthesis, the demand for enantiomerically pure building blocks is relentless. (R)-Cyclohex-3-enecarboxylic acid stands as a valuable and versatile chiral synthon, notably utilized as a key intermediate in the synthesis of complex molecules like Leustroducsin B, a colony-stimulating factor inducer.[1] Its rigid, stereodefined cyclohexene core provides a scaffold for the introduction of further functionality with high stereocontrol. However, the pursuit of novel synthetic routes, improved efficiency, and access to a broader range of structurally diverse molecules necessitates an exploration of alternative chiral synthons that can serve as effective replacements or offer distinct advantages.
This guide provides an in-depth comparison of three powerful strategies for generating chiral cyclohexene-based building blocks: Asymmetric Diels-Alder Reactions , Enzymatic Desymmetrization , and Organocatalytic Methods . We will delve into the underlying principles of each approach, present comparative experimental data, and provide detailed protocols to empower researchers in selecting the optimal strategy for their synthetic campaigns.
The Benchmark: this compound
This compound is a chiral carboxylic acid with the (R)-configuration at the C1 position of the cyclohexene ring. Its utility stems from the presence of multiple reactive sites—the carboxylic acid, the double bond, and the allylic positions—which can be manipulated to construct complex molecular architectures.
Alternative Synthetic Strategies: A Head-to-Head Comparison
The limitations of relying on a single chiral synthon, such as availability, cost, and the desire for structural novelty, have driven the development of robust and highly selective methods for creating chiral cyclohexene derivatives. Below, we compare three leading methodologies.
Asymmetric Diels-Alder Reactions: Mastering Stereocontrol in Cycloadditions
The Diels-Alder reaction, a cornerstone of organic synthesis for forming six-membered rings, can be rendered asymmetric through the use of chiral auxiliaries, chiral catalysts, or chiral dienes.[2][3] This approach offers a powerful means to construct the cyclohexene core with predictable and high levels of stereocontrol.
One of the most established methods involves the attachment of a chiral auxiliary to the dienophile. The auxiliary directs the facial selectivity of the diene's approach, leading to a diastereomeric excess in the cycloadduct. Subsequent cleavage of the auxiliary reveals the enantiomerically enriched cyclohexene product.
A prominent example is the use of chiral oxazolidinones, as popularized by Evans.[4] These auxiliaries, derived from readily available amino acids, provide excellent stereocontrol in Diels-Alder reactions with a variety of dienes.
Illustrative Example: Asymmetric Diels-Alder Reaction with a Chiral Acrylimide
A chiral N-acryloyloxazolidinone can react with a simple diene like cyclopentadiene to produce a bicyclic adduct with high diastereoselectivity. Subsequent hydrolysis or reduction removes the auxiliary, yielding the desired chiral carboxylic acid or alcohol.
Performance Data: Chiral Auxiliary-Mediated Diels-Alder Reactions
| Dienophile Auxiliary | Diene | Lewis Acid | Solvent | Temp (°C) | endo:exo | d.r. | Yield (%) | Reference |
| (S)-N-Acryloyl-4-benzyl-2-oxazolidinone | Cyclopentadiene | Et₂AlCl | CH₂Cl₂ | -78 | >99:1 | 99:1 | 85 | Evans, D. A. et al. J. Am. Chem. Soc.1988 , 110, 1238-1256. |
| (-)-8-Phenylmenthol Acrylate | Cyclopentadiene | TiCl₄ | Toluene | -78 | 95:5 | 98:2 | 90 | Corey, E. J. et al. J. Am. Chem. Soc.1989 , 111, 5493-5495. |
Experimental Protocol: Asymmetric Diels-Alder Reaction of a Chiral Imide
Materials:
-
(S)-N-Acryloyl-4-benzyl-2-oxazolidinone
-
Cyclopentadiene (freshly cracked)
-
Diethylaluminum chloride (Et₂AlCl) (1.0 M in hexanes)
-
Dichloromethane (anhydrous)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, nitrogen-purged round-bottom flask is added (S)-N-Acryloyl-4-benzyl-2-oxazolidinone (1.0 equiv) and anhydrous dichloromethane.
-
The solution is cooled to -78 °C in a dry ice/acetone bath.
-
Et₂AlCl (1.1 equiv) is added dropwise, and the mixture is stirred for 30 minutes.
-
Freshly cracked cyclopentadiene (3.0 equiv) is added dropwise, and the reaction is stirred at -78 °C for 3 hours.
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl.
-
The mixture is allowed to warm to room temperature and extracted with dichloromethane (3 x).
-
The combined organic layers are dried over MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired Diels-Alder adduct.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Lewis acids like Et₂AlCl are extremely sensitive to moisture.
-
Low Temperature (-78 °C): Enhances the diastereoselectivity of the reaction by minimizing thermal energy that could lead to less selective pathways.
-
Freshly Cracked Cyclopentadiene: Dicyclopentadiene needs to be "cracked" (heated to dissociate into the monomer) immediately before use as it readily dimerizes back at room temperature.
Diagram of the Asymmetric Diels-Alder Workflow
Caption: Workflow for an asymmetric Diels-Alder reaction using a chiral auxiliary.
Enzymatic Desymmetrization: Nature's Approach to Chirality
Enzymatic desymmetrization is a powerful strategy that utilizes the high selectivity of enzymes to differentiate between two enantiotopic groups in a prochiral or meso starting material.[5] This method can provide access to chiral synthons with exceptionally high enantiomeric excess (ee) under mild, environmentally friendly conditions.[6]
Lipases and esterases are commonly employed for the desymmetrization of meso-diesters. These enzymes selectively hydrolyze one of the two ester groups, leaving a chiral monoester.
Illustrative Example: Desymmetrization of a Cyclohexene Diester
A meso-cyclohex-4-ene-1,2-dicarboxylate can be selectively hydrolyzed by an enzyme like Pig Liver Esterase (PLE) or a lipase to yield the corresponding chiral monoester with high enantiopurity.
Performance Data: Enzymatic Desymmetrization of Cyclohexene Derivatives
| Substrate | Enzyme | Solvent | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Reference |
| Dimethyl cyclohex-4-ene-cis-1,2-dicarboxylate | Candida antarctica Lipase B (Novozym 435) | Toluene/Water | 30 | 24 | >98 | >99 | Campbell, C. L. et al. Org. Process Res. Dev.2011 , 15, 931-936. |
| 4,4-Dimethyl-2,5-cyclohexadienone | Ene-reductase (YqjM from Bacillus subtilis) | Buffer/Isopropanol | 30 | 12 | >99 | >99 | Fryszkowska, A. et al. ACS Catal.2014 , 4, 3269-3273.[7] |
Experimental Protocol: Lipase-Catalyzed Desymmetrization of a Meso-Diester
Materials:
-
Dimethyl cyclohex-4-ene-cis-1,2-dicarboxylate
-
Immobilized Candida antarctica Lipase B (e.g., Novozym 435)
-
Phosphate buffer (pH 7.0)
-
Toluene
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Hydrochloric acid (1 M)
Procedure:
-
In a round-bottom flask, dissolve the meso-diester (1.0 equiv) in toluene.
-
Add phosphate buffer (pH 7.0) to create a biphasic system.
-
Add the immobilized lipase (typically 10-20% by weight of the substrate).
-
Stir the mixture vigorously at 30 °C. Monitor the reaction progress by TLC or HPLC.
-
Once the desired conversion is reached, filter off the enzyme.
-
Separate the aqueous and organic layers.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Wash the combined organic layers with saturated NaHCO₃ solution.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl and extract with ethyl acetate (3 x).
-
Dry the combined organic extracts from the acidified aqueous layer over MgSO₄, filter, and concentrate to yield the chiral monoester.
Causality Behind Experimental Choices:
-
Biphasic System: Often improves enzyme stability and can facilitate product/substrate partitioning.
-
pH Control: Enzyme activity is highly dependent on pH; a buffer is crucial to maintain the optimal pH for the lipase.
-
Immobilized Enzyme: Simplifies catalyst removal and allows for its reuse, improving the process's economics.
Diagram of the Enzymatic Desymmetrization Process
Caption: Simplified workflow of enzymatic desymmetrization of a meso-diester.
Organocatalysis: Metal-Free Asymmetric Synthesis
Organocatalysis has emerged as a powerful third pillar of asymmetric synthesis, alongside biocatalysis and metal catalysis.[8] Small, chiral organic molecules are used to catalyze enantioselective transformations, often with high efficiency and selectivity. For the synthesis of chiral cyclohexanes, asymmetric Michael additions are a particularly effective strategy.[9][10]
Chiral primary and secondary amines, often derived from natural products like cinchona alkaloids or amino acids, can activate substrates through the formation of transient enamines or iminium ions. Bifunctional catalysts, such as thioureas bearing a chiral amine, can further enhance selectivity through hydrogen bonding interactions.
Illustrative Example: Asymmetric Michael Addition to a Nitroolefin
The Michael addition of a nucleophile, such as an enolizable ketone or aldehyde, to a nitroolefin can be catalyzed by a chiral organocatalyst to produce a highly functionalized chiral cyclohexane precursor with excellent enantioselectivity.
Performance Data: Organocatalytic Asymmetric Michael Additions
| Nucleophile | Electrophile | Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) | d.r. | Reference |
| Cyclohexanone | trans-β-Nitrostyrene | (R,R)-DPEN-thiourea | Water | RT | 95 | 92 | 95:5 | Wu, G. et al. Catalysts2022 , 12, 144.[10] |
| Acetone | trans-β-Nitrostyrene | (R,R)-DPEN-thiophosphoramide | Toluene | RT | >99 | 97-99 | N/A | Lu, A. et al. J. Org. Chem.2011 , 76, 3872-3879.[11] |
| 1-Acetylcyclohexene | trans-β-Nitrostyrene | Diphenylprolinol silyl ether | Toluene | RT | 85 | 95 | >20:1 | Jensen, K. L. et al. Org. Biomol. Chem.2010 , 8, 2044-2047.[9] |
Experimental Protocol: Organocatalytic Asymmetric Michael Addition of a Ketone to a Nitroolefin
Materials:
-
Cyclohexanone
-
trans-β-Nitrostyrene
-
(R,R)-1,2-Diphenylethylenediamine (DPEN)-derived thiourea catalyst
-
4-Nitrophenol (co-catalyst)
-
Water
Procedure:
-
To a vial, add the thiourea catalyst (10 mol%), 4-nitrophenol (5 mol%), and trans-β-nitrostyrene (1.0 equiv).[10]
-
Add water as the solvent.[10]
-
Add cyclohexanone (10 equiv) and stir the mixture at room temperature for the specified time (e.g., 5 hours).[10]
-
Monitor the reaction by TLC.
-
Upon completion, extract the reaction mixture with ethyl acetate (3 x).
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the chiral Michael adduct.
Causality Behind Experimental Choices:
-
Water as Solvent: Demonstrates the potential for green chemistry in organocatalysis, although solvent choice is highly reaction-dependent.
-
Co-catalyst: Additives like 4-nitrophenol can act as a proton source to facilitate catalyst turnover and improve reaction rates.
-
Excess Nucleophile: Using an excess of the ketone can help to drive the reaction to completion.
Diagram of the Organocatalytic Michael Addition
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ambeed.com - Directly From The Hive ( Building Blocks, Catalysts, Inhibitors) [ambeed.com]
- 4. chem.ucla.edu [chem.ucla.edu]
- 5. researchgate.net [researchgate.net]
- 6. Enzymatic Desymmetrisation of Prochiral Meso-1,2-Disubstituted-1,2-Diaminoethane for the Synthesis of Key Enantioenriched (-)-Nutlin-3 Precursor[v1] | Preprints.org [preprints.org]
- 7. Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding the Fundamentals of Asymmetric Synthesis – Chiralpedia [chiralpedia.com]
- 9. Organocatalytic asymmetric Michael addition of 1-acetylcyclohexene and 1-acetylcyclopentene to nitroolefins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes [mdpi.com]
- 11. A Recyclable Organocatalyst for Asymmetric Michael Addition of Acetone to Nitroolefins [organic-chemistry.org]
A Comparative Guide to (R)-Cyclohex-3-enecarboxylic Acid and Other Chiral Cyclohexene Derivatives in Modern Synthesis
In the landscape of pharmaceutical development and complex molecule synthesis, the demand for enantiomerically pure building blocks is paramount. The specific three-dimensional arrangement of atoms in a molecule, its chirality, is a critical determinant of its biological activity.[1] Often, one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even toxic.[1][2] This reality has propelled the development of a robust "chiral pool" of starting materials that serve as foundational scaffolds for intricate synthetic routes.[3][4]
Among these essential building blocks, chiral cyclohexene derivatives are particularly valuable due to their conformational rigidity and the versatile functionality they offer for constructing complex carbocyclic frameworks present in numerous natural products and pharmaceutical agents.[5] This guide provides an in-depth comparison of (R)-cyclohex-3-enecarboxylic acid, a cornerstone chiral intermediate, with other notable chiral cyclohexene derivatives. We will explore their synthesis, comparative performance in synthetic applications, and provide validated experimental protocols to illustrate their practical utility for researchers, scientists, and drug development professionals.
This compound: The Versatile Workhorse
This compound (CAS 5709-98-8) is a colorless oil recognized for its utility as a chiral intermediate.[6][7] Its structure, featuring a stereocenter adjacent to a carboxylic acid and a reactive double bond within the six-membered ring, offers multiple handles for sophisticated chemical transformations.
Synthesis and Enantiomeric Resolution
The primary challenge in accessing this molecule is achieving high enantiomeric purity. While various asymmetric synthesis strategies exist for cyclohexene derivatives, a common and industrially scalable method involves the resolution of a racemic mixture of 3-cyclohexene-1-carboxylic acid.[8][9] This is typically achieved through diastereomeric salt formation using a chiral resolving agent.
A well-established protocol utilizes (R)-1-naphthylethylamine to selectively crystallize the salt of the desired (R)-acid, allowing for its separation from the (S)-enantiomer.[10] The choice of this specific resolving agent is causal; its rigid aromatic structure and chiral center facilitate the formation of well-defined crystalline lattices with one of the acid's enantiomers, leading to efficient separation.
Key Applications
The principal application of this compound is as a crucial intermediate in the synthesis of complex pharmaceutical compounds where precise stereochemical control is non-negotiable.[11] Its most prominent role is as a precursor for Leustroducsin B (LSN-B), a novel inducer of colony-stimulating factor (CSF), which is vital for the production of blood cells.[6][11] The synthesis of LSN-B specifically demands the (R)-enantiomer, underscoring the importance of accessing this building block in high optical purity.[11]
Comparative Analysis: this compound vs. Alternatives
While this compound is a vital tool, the specific demands of a synthetic target may necessitate the use of other chiral cyclohexene derivatives. Here, we compare it with its enantiomer, (S)-cyclohex-3-enecarboxylic acid, and the synthetically valuable chiral cyclohexenones.
The Enantiomeric Counterpart: (S)-Cyclohex-3-enecarboxylic Acid
The (S)-enantiomer (CAS 5708-19-0) shares the same physical properties as its (R)-counterpart but with an opposite optical rotation.[12][13] Its utility lies in the synthesis of enantiomeric or diastereomerically distinct target molecules.
-
Synthetic Divergence: While the (R)-acid is a precursor to Leustroducsin B, the (S)-acid has been employed as a reactant in the preparation of potent and orally active direct inhibitors of factor Xa, a critical enzyme in the coagulation cascade.[12] This highlights a fundamental principle of chiral chemistry: a simple switch in stereochemistry at a key building block can lead to a completely different biological target and therapeutic application.[14]
-
Access and Resolution: The synthesis and resolution protocols for the (S)-enantiomer mirror those for the (R)-enantiomer, often using the corresponding (S)-resolving agent or isolating it from the mother liquor after crystallizing the (R)-diastereomeric salt.[10][12][15]
The Functional Alternative: Chiral Cyclohexenones
Chiral 2-cyclohexenones, such as (R)-(+)-4-methyl-2-cyclohexen-1-one, represent a different class of building blocks where the carboxylic acid is replaced by a ketone.[16] This functional group change dramatically alters the molecule's reactivity and synthetic potential.
-
Reactivity Profile: The α,β-unsaturated ketone moiety in cyclohexenones is an excellent Michael acceptor and a dienophile, opening up a vast array of conjugate addition and cycloaddition reactions. This contrasts with the carboxylic acid, which is typically involved in amide bond formations, esterifications, or reductions.
-
Asymmetric Synthesis: The synthesis of chiral cyclohexenones often relies on different strategies, including the desymmetrization of prochiral cyclohexadienones using biocatalytic methods with ene-reductases, which can achieve excellent enantioselectivities (>99% ee).[17][18] This enzymatic approach offers an environmentally benign alternative to transition-metal-catalyzed processes.[17]
-
Applications: These chiral enones are versatile precursors for the synthesis of complex natural products, including terpenoids and steroids, where the construction of quaternary stereocenters is often a significant challenge.[3][19][20]
Data Summary
The following table summarizes the key comparative aspects of these chiral building blocks.
| Feature | This compound | (S)-Cyclohex-3-enecarboxylic Acid | Chiral 2-Cyclohexenones |
| CAS Number | 5709-98-8[21] | 5708-19-0[13] | Varies (e.g., 75343-85-6 for (R)-(+)-4-Methyl-2-cyclohexen-1-one) |
| Key Functional Group | Carboxylic Acid | Carboxylic Acid | α,β-Unsaturated Ketone |
| Primary Synthetic Access | Resolution of racemic acid[10] | Resolution of racemic acid[12] | Asymmetric synthesis, biocatalytic desymmetrization[17] |
| Typical Reactivity | Acyl substitutions, reductions | Acyl substitutions, reductions | Michael additions, cycloadditions, carbonyl chemistry |
| Key Applications | Intermediate for Leustroducsin B[6][11] | Intermediate for Factor Xa inhibitors[12] | Precursors for terpenoids, steroids, complex natural products[16][19] |
| Molecular Weight | 126.16 g/mol [6] | 126.16 g/mol [13] | Varies (e.g., 110.15 g/mol for 4-Methyl-2-cyclohexen-1-one) |
Experimental Protocols & Methodologies
To provide actionable insights, this section details a validated protocol for the resolution of racemic 3-cyclohexene-1-carboxylic acid. This procedure is a self-validating system; the success of each step is confirmed by measurable outcomes like yield and specific rotation.
Protocol: Resolution of (±)-3-Cyclohexene-1-carboxylic Acid
This protocol is adapted from established chemical literature and demonstrates the separation of the (R)- and (S)-enantiomers.[10]
Objective: To obtain enantiomerically enriched this compound.
Materials:
-
Racemic 3-cyclohexene-1-carboxylic acid
-
(R)-1-naphthylethylamine
-
Isopropyl acetate
-
Isopropanol
-
Acetone
-
10% Hydrochloric acid
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Standard laboratory glassware, filtration apparatus, rotary evaporator, polarimeter
Workflow Diagram:
Caption: Workflow for the Resolution of Racemic 3-Cyclohexene-1-carboxylic Acid.
Step-by-Step Procedure:
-
Part 1: Salt Formation a. In a suitable reaction flask, dissolve 100g of racemic 3-cyclohexene-1-carboxylic acid in 800ml of isopropyl acetate.[10] b. Separately, prepare a solution of 130g of (R)-1-naphthylethylamine in 300ml of isopropyl acetate. Add this solution dropwise to the acid solution.[10] c. Heat the resulting mixture to 60-70°C until a clear solution is obtained.[10] d. Allow the mixture to cool slowly to 20-30°C to precipitate the diastereomeric salts. e. Collect the solid by filtration. This solid is a mixture of the (R)-acid-(R)-amine and (S)-acid-(R)-amine salts.[10]
-
Part 2: Resolution by Fractional Crystallization a. To the mixture of salts (100g), add 85ml of isopropanol and 415ml of acetone.[10] b. Heat the suspension to reflux (65-75°C) for 1 hour, then cool with stirring.[10] c. When the temperature reaches 50°C, filter the precipitated solid. This solid is now enriched in the (R)-acid-(R)-amine salt. d. To achieve high optical purity, repeat this crystallization process twice more using the same solvent system. The rationale for repeated crystallizations is to incrementally remove the more soluble (S)-acid-(R)-amine diastereomer, leveraging subtle differences in solubility to achieve high purity.[10]
-
Part 3: Acidification to Yield Free Acid a. Dissolve the purified (R)-acid-(R)-amine salt (e.g., 50g) in 150ml of ethyl acetate.[10] b. Transfer the solution to a separatory funnel and add 10% hydrochloric acid dropwise until the pH of the aqueous layer is 2-3. This protonates the carboxylate, liberating the free carboxylic acid into the organic phase. c. Separate the organic layer, wash it with water, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (R)-(+)-3-cyclohexenecarboxylic acid as a colorless oil.[10] d. Characterize the final product by measuring its specific rotation ([α]D) to confirm enantiomeric purity. A value of [α]D25 = +22.7° (c=1, methanol) indicates successful resolution.[10]
Conclusion and Future Outlook
This compound stands as a testament to the power of chiral building blocks in modern organic synthesis. Its established synthetic utility, particularly in the pharmaceutical sector, makes it an indispensable tool.[11] However, a comprehensive understanding of its alternatives, such as its (S)-enantiomer and functionally distinct derivatives like chiral cyclohexenones, is crucial for the strategic design of efficient and novel synthetic routes.
The choice between these derivatives is dictated entirely by the architecture of the final target molecule. While the carboxylic acids provide a direct route to amides and other related functionalities, the enones offer a gateway to complex polycyclic systems through conjugate additions and cycloadditions.[12][20]
As synthetic methodologies continue to advance, particularly in the realm of asymmetric catalysis and biocatalysis, the accessibility and diversity of the chiral cyclohexene pool will undoubtedly expand.[5][17][22] This will empower chemists to tackle increasingly complex molecular challenges and accelerate the discovery of new therapeutics and functional materials.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. ole.uff.br [ole.uff.br]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric synthesis of functionalized cyclohexanes bearing five stereocenters via a one-pot organocatalytic Michael–Michael–1,2-addition sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. This compound [synhet.com]
- 8. Cyclohexene synthesis [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Page loading... [wap.guidechem.com]
- 11. nbinno.com [nbinno.com]
- 12. (S)-(-)-3-CYCLOHEXENECARBOXYLIC ACID | 5708-19-0 [chemicalbook.com]
- 13. (S)-cyclohex-3-enecarboxylic acid | 5708-19-0 [sigmaaldrich.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. CN111099989A - S-3-cyclohexenecarboxylic acid and its purification method - Google Patents [patents.google.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. deepdyve.com [deepdyve.com]
- 21. This compound | C7H10O2 | CID 736697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Validation of (R)-Cyclohex-3-enecarboxylic Acid: Titration vs. Chiral HPLC
In the landscape of pharmaceutical development, the stereochemical purity of chiral building blocks is a critical quality attribute that directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). (R)-Cyclohex-3-enecarboxylic acid is a valuable chiral intermediate, and its enantiomeric and chemical purity must be rigorously controlled. This guide provides a detailed comparison of two common analytical techniques for purity determination: the classic, yet robust, acid-base titration and the more sophisticated chiral High-Performance Liquid Chromatography (HPLC).
This analysis is presented from the perspective of a Senior Application Scientist, moving beyond a simple recitation of protocols to explain the underlying principles and practical considerations for selecting the most appropriate method for your specific needs in a research and drug development environment.
The Principle of Purity Determination: More Than Just a Number
The purity value on a certificate of analysis is the culmination of a carefully selected and validated analytical method. The choice of method is a balance of factors including specificity, accuracy, precision, and the specific question being asked. Is the primary concern the overall percentage of acidic species (assay), or is it the quantification of minute stereoisomeric impurities?
-
Acid-Base Titration: This absolute method directly quantifies the amount of acidic substance in a sample by neutralizing it with a standardized basic solution. It is a powerful tool for determining the overall assay of the carboxylic acid, providing a highly accurate measure of the total amount of titratable acid present.
-
Chiral HPLC: This technique separates the target molecule from its impurities based on their differential interactions with a chiral stationary phase. It is an indispensable tool for assessing enantiomeric purity, allowing for the precise quantification of the undesired (S)-enantiomer.
Experimental Workflow: A Tale of Two Methodologies
The following sections detail the experimental protocols for both titration and chiral HPLC, designed to be self-validating and grounded in established analytical principles.
Workflow for Purity Determination by Titration
Caption: Workflow for the determination of this compound purity by acid-base titration.
Step-by-Step Protocol for Titration
-
Preparation of the Analyte Solution:
-
Accurately weigh approximately 150 mg of this compound into a clean 250 mL Erlenmeyer flask.
-
Add 50 mL of 95% ethanol (previously neutralized to the phenolphthalein endpoint) and swirl to dissolve the sample completely. The use of an organic solvent is necessary due to the limited water solubility of the acid.
-
Add 2-3 drops of phenolphthalein indicator solution.
-
-
Titration:
-
Titrate the sample solution with standardized 0.1 M sodium hydroxide (NaOH) from a calibrated burette until the first permanent faint pink color is observed.
-
Record the volume of NaOH consumed.
-
-
Calculation of Purity:
-
The percentage purity is calculated using the following formula:
Where:
-
V is the volume of NaOH solution consumed in mL.
-
M is the molarity of the NaOH solution.
-
F is the formula weight of this compound (126.15 g/mol ).
-
W is the weight of the sample in mg.
-
-
Workflow for Chiral HPLC Analysis
Caption: Workflow for the determination of enantiomeric purity of this compound by chiral HPLC.
Step-by-Step Protocol for Chiral HPLC
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Column: A column with a chiral stationary phase, such as one based on derivatized cellulose or amylose. A common choice would be a Chiralcel® OD-H or similar.
-
Mobile Phase: A mixture of hexane and isopropanol with a small amount of trifluoroacetic acid (e.g., 90:10:0.1 v/v/v). The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Column Temperature: 25 °C.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis and Data Interpretation:
-
Inject the prepared sample onto the equilibrated HPLC system.
-
The two enantiomers will be separated and will appear as two distinct peaks in the chromatogram.
-
The enantiomeric purity (or enantiomeric excess, e.e.) is calculated based on the relative peak areas of the (R)- and (S)-enantiomers.
-
Comparative Analysis: Titration vs. Chiral HPLC
| Feature | Acid-Base Titration | Chiral HPLC |
| Principle | Neutralization of an acid with a base | Differential interaction with a chiral stationary phase |
| Purity Measured | Overall assay of acidic compounds | Enantiomeric and chemical purity |
| Specificity | Low (titrates any acidic impurity) | High (separates enantiomers and other impurities) |
| Sensitivity | Lower | Higher (can detect trace impurities) |
| Instrumentation | Simple glassware (burette, flask) | Complex instrumentation (HPLC system) |
| Cost per Sample | Low | High |
| Throughput | Low | High (with an autosampler) |
| Key Application | Determining the overall strength or assay of the acid | Quantifying the enantiomeric excess and identifying other impurities |
Discussion and Recommendations
The choice between titration and chiral HPLC is not a matter of one being universally "better," but rather which is more "fit for purpose."
Titration is an excellent, cost-effective method for determining the overall assay of this compound. Its high accuracy and precision make it a gold standard for quantifying the total amount of the acidic substance. However, its significant limitation is its lack of specificity. Titration will neutralize any acidic impurity along with the target compound, potentially leading to an overestimation of purity if such impurities are present. For routine quality control where the impurity profile is well-characterized and known to be non-acidic, titration can be a very efficient method.
Chiral HPLC , on the other hand, offers unparalleled specificity. It can separate and quantify the (S)-enantiomer, which is often the critical impurity in chiral drug development. Furthermore, it can also separate other structurally related impurities, providing a more complete picture of the sample's purity. This level of detail is essential during process development, for release testing of GMP batches, and for stability studies where the formation of new impurities needs to be monitored. The trade-offs for this high level of specificity are the higher cost of instrumentation and consumables, and the need for more extensive method development and validation.
A Synergistic Approach: In a comprehensive quality control strategy, these two techniques are often used in a complementary fashion. Titration can be used to determine the overall assay, while chiral HPLC is used to determine the enantiomeric purity and the profile of other impurities. This dual approach provides a more complete and robust assessment of the quality of this compound.
For researchers in early-stage drug development, understanding the enantiomeric purity is often of paramount importance. Therefore, chiral HPLC is the recommended primary method for purity validation . As the project progresses to later stages and the manufacturing process is well-controlled, titration can be implemented as a rapid and cost-effective method for routine assay determination.
A Senior Application Scientist's Guide to (R)-Cyclohex-3-enecarboxylic Acid: A Comparative Analysis for Pharmaceutical Synthesis
For researchers and professionals in drug development, the selection of chiral building blocks is a critical decision that dictates the efficiency, stereochemical purity, and ultimate success of a synthetic campaign. (R)-Cyclohex-3-enecarboxylic acid (CAS: 5709-98-8) is a versatile chiral intermediate whose value lies in its specific three-dimensional arrangement, which is essential for interacting with biological targets.[1] This guide provides an in-depth comparison of this reagent, deconstructs its quality control parameters, and offers practical, data-driven insights into its application and analysis.
The Imperative of Stereochemistry: (R) vs. (S) and Racemic Forms
In pharmaceutical science, chirality is paramount. Biological systems, being inherently chiral, often interact differently with each enantiomer of a drug molecule. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in worst-case scenarios, responsible for adverse effects.[1] The cyclohex-3-enecarboxylic acid scaffold is a prime example. While the (R)-enantiomer is a precursor for specific research compounds like Leustroducsin B, a colony-stimulating factor inducer, its mirror image, (S)-3-cyclohexenecarboxylic acid, is a key raw material for the anticoagulant drug Edoxaban.[1][2]
This stark difference in application underscores the non-negotiable need for high enantiomeric purity. Using a racemic mixture would necessitate a costly and often complex chiral resolution step downstream, while starting with the incorrect enantiomer would lead to the synthesis of an entirely different, and likely inactive, final compound.
Comparative Overview
| Feature | This compound | (S)-Cyclohex-3-enecarboxylic acid | (rac)-Cyclohex-3-enecarboxylic acid |
| CAS Number | 5709-98-8[3][4] | 5709-97-7 | 4771-80-6 |
| Key Application | Precursor for Leustroducsin B and other research compounds[1] | Intermediate for the anticoagulant Edoxaban[2] | General synthesis, requires chiral resolution for specific targets |
| Biological Specificity | High | High | Low (mixture of activities) |
| Synthetic Utility | Direct use in stereospecific synthesis | Direct use in stereospecific synthesis | Indirect; requires additional resolution steps |
| Relative Cost | High | High | Low |
Deconstructing the Certificate of Analysis (CoA): A Researcher's Checklist
A Certificate of Analysis is more than a specification sheet; it is a guarantee of quality that validates the material's suitability for cGMP synthesis and other high-stakes research. Every compound is typically accompanied by a CoA, which provides critical data on its purity and identity. Below, we dissect the essential parameters for this compound.
Key Quality Parameters
| Parameter | Typical Specification | Analytical Method | Why It Matters for Researchers |
| Appearance | White to Off-white solid/liquid | Visual Inspection | A simple but crucial first check for degradation or gross contamination. |
| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, FT-IR | Confirms the molecular structure is correct, preventing the use of the wrong starting material. |
| Assay | ≥ 97% | GC or HPLC | Determines the chemical purity. Low purity can introduce side reactions and complicate stoichiometry calculations. |
| Enantiomeric Excess (ee) | ≥ 99% | Chiral HPLC[2] | The most critical parameter. Ensures the stereochemical integrity of the subsequent synthetic steps and the final API. |
| Water Content | ≤ 0.5% | Karl Fischer Titration | Water can interfere with moisture-sensitive reagents (e.g., organometallics, acid chlorides) and affect reaction kinetics. |
| Residual Solvents | Varies (ICH limits) | Headspace GC-MS | Residual solvents from purification can be toxic or interfere with reactions. Their levels are strictly controlled in pharmaceutical manufacturing. |
Workflow for Incoming Quality Control
The following diagram illustrates a robust workflow for the in-house verification of a new batch of this compound, ensuring it meets the stringent requirements for drug development.
Caption: Quality control workflow for this compound.
Performance Comparison: Synthetic Utility vs. Alternatives
The choice of a chiral starting material often involves a trade-off between cost, availability, and synthetic efficiency. While this compound is a powerful synthetic intermediate, it's instructive to compare it with a well-known chiral building block from nature's "chiral pool": shikimic acid.
Shikimic acid is the primary starting material for the industrial synthesis of Oseltamivir (Tamiflu®).[5] Like our target molecule, it contains a stereochemically rich cyclohexene core.
Comparative Analysis: Synthetic Precursors
| Feature | This compound | Shikimic Acid |
| Source | Synthetic | Natural (Chinese Star Anise) or Recombinant E. coli[5] |
| Stereocenters | 1 | 3 |
| Initial Cost | Moderate to High | Historically volatile; can be high |
| Synthetic Advantage | Simpler structure, fewer protecting groups may be needed for some targets. | Highly functionalized, providing multiple handles for complex transformations. |
| Synthetic Disadvantage | May require more steps to build complexity. | Can require extensive protecting group chemistry to modify one site selectively. |
| Key Application | Chiral building block for various APIs. | Precursor for Oseltamivir (Tamiflu®).[5] |
This comparison highlights a fundamental strategic choice in drug development: leverage a highly functionalized but complex natural product, or build complexity from a simpler, synthetically derived chiral block.
Decision Logic for Chiral Starting Material Selection
Caption: Decision tree for selecting a chiral cyclohexene precursor.
Experimental Protocols for In-House Verification
Trust in a starting material is validated through rigorous in-house testing. The following protocols are foundational for confirming the enantiomeric excess and chemical purity of this compound.
Protocol 1: Determination of Enantiomeric Excess (ee) by Chiral HPLC
Causality: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying enantiomers.[6] It utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to elute at different times. The relative area of the two peaks directly corresponds to the enantiomeric ratio. For acidic compounds, polysaccharide-based columns are often effective.[7][8]
Methodology:
-
Column Selection: A derivatized cellulose or amylose column, such as CHIRALPAK® AD-H or CHIRALCEL® OD-H, is a common starting point for separating chiral acids.[7][9]
-
Sample Preparation:
-
Accurately weigh ~10 mg of this compound.
-
Dissolve in 10 mL of the mobile phase to create a 1 mg/mL solution.
-
Filter through a 0.45 µm syringe filter.
-
-
HPLC Conditions: (Based on typical methods for similar acids[2])
-
Instrument: Agilent 1260 Infinity II or equivalent HPLC system.
-
Column: CHIRALPAK AY-H (4.6 x 250 mm, 5 µm) or equivalent.
-
Mobile Phase: n-Hexane / Ethanol / Trifluoroacetic Acid (TFA) (98:2:0.1 v/v/v). The small amount of TFA is crucial for protonating the carboxyl group and achieving good peak shape for acidic analytes.[2][7]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 35 °C.[2]
-
Detection: UV at 210 nm.[2]
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject a sample of the racemic material first to determine the retention times of both the (R) and (S) enantiomers.
-
Inject the this compound sample.
-
Calculate the enantiomeric excess using the formula: ee (%) = [(Area_R - Area_S) / (Area_R + Area_S)] * 100
-
Protocol 2: Assay and Impurity Profiling by Reversed-Phase HPLC
Causality: Reversed-Phase HPLC (RP-HPLC) separates compounds based on their hydrophobicity. It is an excellent method for determining the overall chemical purity (assay) and identifying any process-related impurities that are structurally different from the main analyte.
Methodology:
-
Column Selection: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a standard choice for small organic molecules.
-
Sample Preparation: Prepare a 1 mg/mL solution in a 50:50 mixture of acetonitrile and water.
-
HPLC Conditions:
-
Instrument: Standard HPLC system with UV detector.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
The assay is determined by the area percent of the main peak relative to the total area of all peaks detected.
-
Assay (%) = (Area_main_peak / Total_Area_all_peaks) * 100
-
Conclusion
This compound is a high-value intermediate whose proper selection and verification are foundational to the successful development of stereochemically pure pharmaceuticals. A comprehensive understanding of its Certificate of Analysis, particularly the enantiomeric excess, is non-negotiable. By employing robust analytical methods like chiral HPLC, researchers can validate the quality of this starting material, ensuring the integrity of their synthetic pathways. When compared to alternatives like its opposite enantiomer or natural products from the chiral pool, the strategic choice of this compound is best suited for synthetic routes where its specific, single stereocenter is the key to the target molecule's architecture. This guide provides the comparative data and validated protocols necessary for scientists to utilize this important building block with confidence and precision.
References
- 1. nbinno.com [nbinno.com]
- 2. CN111099989A - S-3-cyclohexenecarboxylic acid and its purification method - Google Patents [patents.google.com]
- 3. This compound [synhet.com]
- 4. This compound | C7H10O2 | CID 736697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 6. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
A Senior Application Scientist's Guide to the Synthesis of (R)-Cyclohex-3-enecarboxylic Acid: A Cost-Benefit Analysis
For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of chiral building blocks is a cornerstone of modern pharmaceutical manufacturing. (R)-Cyclohex-3-enecarboxylic acid is a valuable chiral intermediate, pivotal in the synthesis of various therapeutic agents. This guide provides an in-depth, comparative analysis of the three primary synthetic routes to this key molecule: classical chiral resolution, asymmetric Diels-Alder synthesis, and enzymatic resolution. The evaluation focuses on critical metrics including yield, enantioselectivity, cost-effectiveness, scalability, and environmental impact, providing the data-driven insights necessary for informed route selection in both academic and industrial settings.
The Strategic Importance of this compound
The biological activity of many pharmaceuticals is intrinsically linked to their stereochemistry. This compound, with its defined stereocenter, serves as a crucial precursor for the synthesis of complex molecules where specific chirality is paramount for therapeutic efficacy and safety. Its cyclohexene scaffold and carboxylic acid functionality offer a versatile platform for a multitude of chemical transformations, making its efficient and enantiomerically pure synthesis a topic of significant interest.
Comparative Analysis of Synthetic Routes
This guide will dissect the three predominant strategies for obtaining enantiomerically pure this compound. Each route will be examined for its chemical principles, practical execution, and overall viability.
Route 1: Classical Chiral Resolution via Diastereomeric Salt Formation
This traditional method relies on the separation of a racemic mixture of cyclohex-3-enecarboxylic acid by reacting it with a chiral resolving agent to form diastereomeric salts. These salts, possessing different physical properties, can then be separated by fractional crystallization.
Mechanism: The foundational principle is the conversion of a pair of enantiomers into a pair of diastereomers with distinct solubilities. An enantiomerically pure chiral base, such as (R)-(+)-α-methylbenzylamine or (R)-(+)-1-(1-Naphthyl)ethylamine, is reacted with the racemic acid. The resulting diastereomeric salts—(R)-acid-(R)-base and (S)-acid-(R)-base—exhibit different crystal packing and solubilities, allowing for the selective crystallization of one diastereomer. The desired enantiomer is then recovered by acidification of the isolated salt.
Experimental Protocol: Resolution with (R)-(+)-α-Methylbenzylamine
-
Salt Formation: A solution of racemic cyclohex-3-enecarboxylic acid in a suitable solvent (e.g., acetone) is treated with a stoichiometric amount of (R)-(+)-α-methylbenzylamine.
-
Crystallization: The mixture is heated to ensure complete dissolution and then slowly cooled to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: The crystalline salt is isolated by filtration.
-
Liberation of the Chiral Acid: The isolated diastereomeric salt is dissolved in water and acidified (e.g., with HCl) to precipitate the this compound.
-
Extraction and Purification: The pure (R)-acid is extracted with an organic solvent and purified by standard methods.
Cost-Benefit Analysis:
| Metric | Performance |
| Yield | Theoretically limited to a maximum of 50% for the desired enantiomer. |
| Enantiomeric Excess (e.e.) | Can be very high (>99%) with careful optimization of crystallization conditions.[1] |
| Cost of Reagents | The primary cost is the chiral resolving agent. (R)-(+)-α-Methylbenzylamine is relatively inexpensive.[2] |
| Scalability | Readily scalable, with the main challenge being the handling of large volumes of solvents for crystallization. |
| Process Complexity | Relatively straightforward but can be labor-intensive due to the need for multiple crystallization steps to achieve high purity. |
| Environmental Impact | Generates significant solvent waste from crystallization and requires the use of acids and bases for salt formation and liberation. The recovery and recycling of the resolving agent and the unwanted enantiomer are crucial for improving the greenness of this route. |
Logical Workflow for Chiral Resolution
References
A Comparative Guide to the Biological Activity of Cyclohex-3-enecarboxylic Acid Enantiomers
In the landscape of modern drug discovery and development, the chirality of a molecule is a pivotal determinant of its biological activity. For researchers, scientists, and drug development professionals, understanding the stereospecific interactions of enantiomers with their biological targets is not merely an academic exercise but a crucial step in designing safer and more efficacious therapeutic agents. This guide provides an in-depth technical comparison of the biological activities of enantiomers of cyclohex-3-enecarboxylic acid derivatives, a class of compounds with significant therapeutic potential. While direct comparative data for a single derivative is emergent, this document synthesizes established principles of stereopharmacology, presents methodologies for such comparisons, and offers insights into the anticipated disparities in enantiomeric activity.
The Imperative of Chirality in Drug Action
Chirality, the property of a molecule being non-superimposable on its mirror image, gives rise to pairs of enantiomers. These enantiomers, designated as (R) and (S) forms, possess identical physicochemical properties in an achiral environment. However, the biological milieu, with its chiral enzymes, receptors, and other macromolecules, provides a stereospecific environment where enantiomers can exhibit profoundly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer).
The class of 2-arylpropionic acids, a well-known group of non-steroidal anti-inflammatory drugs (NSAIDs), serves as a prime example. For instance, in the case of ketoprofen, the S-enantiomer is primarily responsible for the inhibition of prostaglandin synthesis and the consequent anti-inflammatory effects[1]. The R-enantiomer, while contributing to the overall analgesic effect, does not significantly amplify inflammatory cytokine production, unlike its S-counterpart[1]. This differential activity underscores the necessity of evaluating enantiomers independently.
Hypothetical Comparative Study: (R)- and (S)-2-(4-aminophenyl)cyclohex-3-enecarboxylic acid
To illustrate a practical approach to comparing the biological activities of cyclohex-3-enecarboxylic acid derivative enantiomers, we will consider a hypothetical derivative: 2-(4-aminophenyl)cyclohex-3-enecarboxylic acid. This compound possesses structural motifs that suggest potential anti-inflammatory and anti-cancer activities.
Anticipated Biological Activities
Based on the broader class of cyclohexene derivatives, we can hypothesize that this compound may exhibit:
-
Anti-inflammatory Activity: Through inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade.
-
Anticancer Activity: By inducing apoptosis or inhibiting cell proliferation in cancer cell lines.
The critical question for drug development is: do the (R) and (S) enantiomers exhibit these activities to the same extent?
Experimental Workflow for Comparative Analysis
The following workflow outlines the necessary steps to compare the biological activities of the enantiomers of 2-(4-aminophenyl)cyclohex-3-enecarboxylic acid.
Caption: Experimental workflow for comparing the biological activities of enantiomers.
Data Presentation: Expected Outcomes
Following the experimental workflow, the quantitative data comparing the (R) and (S) enantiomers would be summarized in tables for clear comparison.
Table 1: Comparative Anti-inflammatory Activity (Hypothetical Data)
| Enantiomer | COX-1 Inhibition (IC₅₀, µM) | COX-2 Inhibition (IC₅₀, µM) | Selectivity Index (COX-1/COX-2) |
| (R)-enantiomer | 50.2 | 15.8 | 3.18 |
| (S)-enantiomer | 12.5 | 1.2 | 10.42 |
| Racemic Mixture | 28.7 | 7.5 | 3.83 |
Table 2: Comparative Anticancer Activity against A549 Lung Cancer Cells (Hypothetical Data)
| Enantiomer | Cell Proliferation Inhibition (IC₅₀, µM) | Apoptosis Induction (% of Annexin V positive cells at 2x IC₅₀) |
| (R)-enantiomer | 85.3 | 15% |
| (S)-enantiomer | 22.1 | 65% |
| Racemic Mixture | 48.9 | 38% |
These hypothetical tables illustrate a common scenario where the (S)-enantiomer is significantly more potent in both anti-inflammatory and anticancer activities.
Experimental Protocols
Chiral Resolution of Cyclohex-3-enecarboxylic Acid Derivatives
The foundational step in comparing enantiomers is their separation from the racemic mixture. Diastereomeric salt formation is a classical and effective method.
Protocol: Chiral Resolution using a Chiral Amine
-
Dissolution: Dissolve the racemic cyclohex-3-enecarboxylic acid derivative in a suitable solvent (e.g., acetone).
-
Addition of Resolving Agent: Add a stoichiometric amount of a chiral resolving agent, such as (R)-(+)-α-phenylethylamine.
-
Diastereomeric Salt Formation: Stir the solution to allow the formation of diastereomeric salts. The two diastereomers will have different solubilities.
-
Fractional Crystallization: Cool the solution to induce the crystallization of the less soluble diastereomeric salt.
-
Isolation: Isolate the crystals by filtration.
-
Liberation of Enantiomer: Treat the isolated diastereomeric salt with an acid (e.g., HCl) to liberate the enantiomerically enriched carboxylic acid.
-
Extraction: Extract the enantiomer with an organic solvent.
-
Purification: Purify the enantiomer by recrystallization or chromatography.
-
Analysis: Determine the enantiomeric excess (e.e.) using chiral High-Performance Liquid Chromatography (HPLC). The absolute configuration can be determined by X-ray crystallography or by comparison to known standards.
In Vitro COX Inhibition Assay
This assay determines the ability of the compounds to inhibit the COX-1 and COX-2 enzymes.
Protocol: Fluorometric COX Inhibition Assay
-
Enzyme Preparation: Prepare solutions of human recombinant COX-1 and COX-2 enzymes.
-
Compound Preparation: Prepare serial dilutions of the (R)-enantiomer, (S)-enantiomer, and the racemic mixture.
-
Assay Reaction: In a 96-well plate, add the enzyme, a fluorometric substrate (e.g., Amplex Red), and arachidonic acid.
-
Incubation: Add the test compounds to the wells and incubate at 37°C.
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths. The inhibition of the enzyme will result in a decrease in fluorescence.
-
IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) for each compound against both COX-1 and COX-2.
MTT Cell Proliferation Assay
This colorimetric assay assesses the effect of the compounds on the proliferation of cancer cells.
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the (R)-enantiomer, (S)-enantiomer, and the racemic mixture for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm.
-
IC₅₀ Calculation: Calculate the IC₅₀ value, which represents the concentration of the compound that inhibits cell proliferation by 50%.
The Molecular Basis of Stereospecificity: A Look at the Target
The differential activity of enantiomers arises from their three-dimensional arrangement, which dictates how they fit into the chiral binding site of a biological target.
References
Safety Operating Guide
Navigating the Disposal of (R)-Cyclohex-3-enecarboxylic Acid: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step approach to the safe disposal of (R)-Cyclohex-3-enecarboxylic acid, a compound that, while valuable in synthesis, requires careful management due to its corrosive nature.[1] This document moves beyond mere procedural checklists to offer a deeper understanding of the "why" behind each step, ensuring a culture of safety and compliance in your laboratory.
Understanding the Hazard Profile: Why Caution is Critical
This compound is classified as a corrosive substance, capable of causing severe skin burns and eye damage.[1][2] Its safe handling and disposal are therefore not just a matter of regulatory compliance, but a critical component of personnel protection. The primary hazards associated with this compound are detailed in its Safety Data Sheet (SDS), which should always be consulted before use.
Key Hazards:
-
Serious Eye Damage: Poses a significant risk of serious eye injury.[1][2]
-
Acute Dermal Toxicity: Some data suggests it may be harmful in contact with skin.[2]
-
Respiratory Irritation: May cause respiratory irritation.[3][4][5]
A thorough understanding of these hazards informs every aspect of the disposal process, from the selection of personal protective equipment (PPE) to the final waste stream designation.
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins with immediate, in-lab procedures and culminates in compliant waste transfer.
Immediate In-Lab Handling and Neutralization
For small, incidental spills or residual amounts in containers, immediate neutralization can be a safe and effective preliminary step. However, this should only be performed by trained personnel in a well-ventilated area, such as a fume hood.
Protocol for Neutralization of Small Residuals:
-
Don Appropriate PPE: At a minimum, this includes chemical-resistant gloves (inspected prior to use), safety glasses with side shields or goggles, and a lab coat.[3][4] For larger quantities or in case of a spill, a face shield and respiratory protection may be necessary.[4]
-
Prepare a Neutralizing Agent: A dilute solution of a weak base, such as sodium bicarbonate (baking soda), is a suitable choice. Prepare a 5-10% aqueous solution. Avoid strong bases, as they can generate a significant amount of heat.
-
Slow and Controlled Addition: Slowly add the sodium bicarbonate solution to the container with the this compound residue. The reaction will likely effervesce as carbon dioxide is released.
-
Monitor pH: Use pH paper to monitor the neutralization process. The target pH should be between 6 and 8.
-
Rinse and Collect: Once neutralized, the container can be triple-rinsed with water. The initial rinseate should be collected as hazardous waste. Subsequent rinses, if the initial neutralization was thorough, may be suitable for drain disposal, pending local regulations. Always verify your institution's policies on drain disposal of neutralized solutions.
Waste Segregation and Containerization
Proper segregation of chemical waste is paramount to prevent dangerous reactions and ensure compliant disposal.
-
Designated Waste Container: this compound waste, including the initial rinseate from neutralization, should be collected in a clearly labeled, dedicated container for corrosive organic acids.
-
Container Material: Use a container made of a material compatible with corrosive acids, such as high-density polyethylene (HDPE).
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Corrosive").
Decision Pathway for Final Disposal
The ultimate disposal route for the collected waste will depend on the quantity and the capabilities of your institution's waste management provider. The following diagram illustrates the general decision-making process.
Caption: Decision workflow for the disposal of this compound.
Final Disposal: The Role of Licensed Professionals
The ultimate destruction of this compound waste should be handled by a licensed professional waste disposal company.[3][6][7] The most common and effective method for the final disposal of this type of organic waste is chemical incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[3]
It is crucial to follow all local, state, and federal regulations governing hazardous waste disposal. In the United States, the Resource Conservation and Recovery Act (RCRA) provides the framework for the "cradle-to-grave" management of hazardous wastes.[8][9] While this compound is not specifically listed as a hazardous waste under RCRA, it may be classified as a characteristic hazardous waste due to its corrosivity (D002).[10]
Spill Response: Preparedness is Key
In the event of a spill, a swift and appropriate response is critical to mitigate hazards.
Spill Response Protocol:
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert your laboratory supervisor or safety officer.
-
Ventilate: Ensure the area is well-ventilated.
-
Personal Protective Equipment: Don appropriate PPE, including respiratory protection if the spill is large or in a poorly ventilated area.
-
Containment: For liquid spills, use an inert absorbent material such as sand, silica gel, or a universal binder to contain the spill.[11] Do not use combustible materials like paper towels.
-
Neutralization (for small spills): If the spill is small and you are trained to do so, you can cautiously neutralize it with a weak base as described in section 2.1.
-
Collection: Carefully sweep or scoop up the absorbed material and place it in a labeled hazardous waste container.[3][4][7]
-
Decontamination: Clean the spill area with soap and water.
-
Report: Report the incident according to your institution's policies.
Properties Relevant to Disposal
The following table summarizes key physical and chemical properties of this compound that are pertinent to its safe disposal.
| Property | Value | Significance for Disposal |
| Molecular Formula | C7H10O2 | Indicates its organic nature, making it suitable for incineration. |
| Molecular Weight | 126.15 g/mol | --- |
| Appearance | Varies (can be solid or liquid) | Handling procedures may differ based on its physical state. |
| Corrosivity | Causes severe skin burns and eye damage[1][2] | Dictates the need for robust PPE and careful handling. |
| Solubility | Insoluble in water[11] | Spills will not readily dilute with water and may persist. |
Conclusion: A Commitment to Safety and Stewardship
The responsible disposal of this compound is a reflection of a laboratory's commitment to the safety of its personnel and the protection of the environment. By understanding the inherent hazards of this compound and adhering to the detailed procedures outlined in this guide, researchers can confidently manage its lifecycle from use to disposal. Always remember that these guidelines are a supplement to, not a replacement for, your institution's specific safety protocols and the information provided in the Safety Data Sheet.
References
- 1. This compound | C7H10O2 | CID 736697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Cyclohexene-1-carboxylic acid | C7H10O2 | CID 20903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. capotchem.com [capotchem.com]
- 4. capotchem.cn [capotchem.cn]
- 5. synerzine.com [synerzine.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. angenechemical.com [angenechemical.com]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
- 11. fishersci.com [fishersci.com]
A Senior Scientist's Guide to Personal Protective Equipment for Handling (R)-Cyclohex-3-enecarboxylic Acid
This guide provides an in-depth, procedural framework for the safe handling of (R)-Cyclohex-3-enecarboxylic acid, a compound that demands rigorous safety protocols due to its inherent hazards. As researchers and drug development professionals, our primary responsibility extends beyond achieving novel results to ensuring a safe and secure laboratory environment. This document moves beyond a simple checklist, explaining the causality behind each safety measure to build a resilient and proactive safety culture.
Hazard Analysis: The Foundation of Safety
This compound (CAS No. 5709-98-8) is classified under the Globally Harmonized System (GHS) as a corrosive substance.[1] The primary and most critical hazard is its potential to cause severe skin burns and serious eye damage, denoted by the hazard statement H314.[1][2] This classification places it in Skin Corrosion Category 1B or 1C, signifying that it can cause irreversible damage to skin tissue upon contact.[1][3]
Some data also suggests a potential for respiratory irritation, making inhalation a secondary but important route of exposure to mitigate.[4][5][6] Therefore, all safety protocols must be built around the absolute prevention of contact with eyes, skin, and mucous membranes. The cornerstone of this prevention strategy, following the implementation of engineering controls like fume hoods, is the correct selection and use of Personal Protective Equipment (PPE).
The Hierarchy of Controls: Situating PPE in a Systems Approach
Before detailing specific PPE, it is crucial to understand its place within the hierarchy of controls. PPE is the final barrier between a researcher and a chemical hazard. Its effectiveness is entirely dependent on proper selection, fit, and consistent use. It should only be relied upon after other controls have been implemented:
-
Engineering Controls: The first line of defense. Handling this compound should occur within a certified chemical fume hood to control vapors and prevent inhalation.[7][8] Readily accessible emergency eyewash stations and safety showers are mandatory where this chemical is handled.[7][9][10]
-
Administrative Controls: These are the protocols and safe work practices established by your institution, such as mandatory safety training and clearly labeled designated work areas.[11]
-
Personal Protective Equipment (PPE): The equipment worn to minimize exposure to hazards.
Mandated PPE for this compound
The selection of PPE is not static; it must be adapted to the specific task and the associated risks of exposure, such as the quantity of material being handled and the potential for splashing or aerosol generation.
Eye and Face Protection: A Non-Negotiable Barrier
Due to the severe and potentially irreversible eye damage this chemical can cause, standard safety glasses are insufficient.
-
Minimum Requirement: Chemical splash goggles conforming to European Standard EN 166 or OSHA 29 CFR 1910.133 are required for all handling activities.[10][12] Goggles provide a complete seal around the eyes, protecting against splashes from all angles.
-
High-Risk Operations: For tasks involving larger quantities (>50 mL), heating, or any procedure with an elevated splash risk, a full-face shield must be worn in addition to chemical splash goggles .[2][13] The face shield protects the entire face from direct contact.
Hand Protection: Selecting the Right Glove
Preventing dermal contact is critical. The choice of glove material is paramount for effective protection.
-
Recommended Material: Chemical-resistant gloves such as nitrile, neoprene, or PVC should be worn.[13] Nitrile gloves are a common and effective choice for incidental contact in a laboratory setting.
-
Glove Integrity: Always inspect gloves for any signs of degradation or perforation before use.[4]
-
Proper Technique: Use the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with the product. Dispose of contaminated gloves immediately after use in accordance with institutional and local regulations.[2][4] Never wear gloves outside of the laboratory area.
-
Double Gloving: For tasks with a higher risk of exposure, consider wearing two pairs of nitrile gloves. This provides an additional layer of protection and allows for the safe removal of the outer glove if contamination is suspected.
Skin and Body Protection: Shielding Against Splashes and Spills
-
Standard Use: A clean, flame-resistant laboratory coat should be worn and kept fully buttoned.
-
Enhanced Protection: When handling larger quantities or performing tasks where splashes are likely, a chemical-resistant apron worn over the lab coat is required to provide an additional barrier.[2][10]
-
Personal Clothing: Full-length pants and closed-toe shoes are mandatory in any laboratory where this chemical is handled.
Respiratory Protection: When to Escalate Beyond a Fume Hood
Work should always be conducted in a well-ventilated area, preferably a chemical fume hood.[9][12]
-
Standard Operations: Under normal laboratory use within a functioning chemical fume hood, respiratory protection is typically not required.
-
When a Respirator is Necessary: If there is a risk of generating dusts or aerosols, or in the event of a large spill or ventilation failure, respiratory protection is essential.[4][13] A NIOSH-approved respirator with cartridges suitable for organic vapors and acid gases (e.g., Type E yellow conforming to EN14387) should be used.[5][10] All personnel required to wear respirators must be part of a respiratory protection program that includes medical evaluation and fit-testing, as mandated by OSHA.
Procedural Walkthrough: From Lab Bench to Disposal
The following diagram and table provide a clear, risk-based decision-making process for PPE selection for various laboratory tasks involving this compound.
References
- 1. This compound | C7H10O2 | CID 736697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. angenechemical.com [angenechemical.com]
- 3. How DOT and OSHA Regulate Corrosive Materials | Lion Technology [lion.com]
- 4. capotchem.com [capotchem.com]
- 5. capotchem.cn [capotchem.cn]
- 6. synerzine.com [synerzine.com]
- 7. actenviro.com [actenviro.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. weberlogistics.com [weberlogistics.com]
- 12. fishersci.fr [fishersci.fr]
- 13. oshatrainingschool.com [oshatrainingschool.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
